Maleimide-DOTA-GA

Catalog No.
S6585692
CAS No.
M.F
C25H38N6O11
M. Wt
598.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maleimide-DOTA-GA

Product Name

Maleimide-DOTA-GA

IUPAC Name

5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid

Molecular Formula

C25H38N6O11

Molecular Weight

598.6 g/mol

InChI

InChI=1S/C25H38N6O11/c32-19(26-5-6-31-20(33)3-4-21(31)34)2-1-18(25(41)42)30-13-11-28(16-23(37)38)9-7-27(15-22(35)36)8-10-29(12-14-30)17-24(39)40/h3-4,18H,1-2,5-17H2,(H,26,32)(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

NOHFVHQBEMKKMB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O

The exact mass of the compound Maleimide-DOTA-GA is 598.25985605 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Maleimide-DOTA-Ga chelator chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept and Rationale

The use of maleimide-mono-amide-DOTA (DOTA-Mal) addresses a critical challenge in radiopharmaceutical development: how to radiolabel bioactive molecules with gallium-68 without compromising their biological activity [1].

  • The Problem with Traditional Methods: Conventional two-step strategies first conjugate the DOTA chelator to the biomolecule and then perform gallium-68 labeling. This often requires harsh conditions (high temperature, acidic pH) for the radiolabeling step, which can damage sensitive proteins and peptides [1].
  • The Chemo-Selective Solution: DOTA-Mal acts as a bifunctional chelating agent (BFCA). The DOTA moiety strongly chelates gallium-68, while the maleimide group specifically reacts with free sulfhydryl (thiol) groups (-SH) under mild, physiological conditions (pH ~7.4-8.3, 37°C) [1]. As free thiols are relatively rare in most biomolecules, this allows for site-specific conjugation, helping to preserve the function of the targeting vector.

Improved Strategy: Pre-Labeling of the Chelator

A novel and effective strategy to further protect biomolecules is the pre-labeling approach. In this method, the DOTA-Mal chelator is first radiolabeled with gallium-68, and this intermediate is then conjugated to the thiol-containing biomolecule [1]. This workflow ensures the biomolecule is never exposed to the harsher initial radiolabeling conditions.

The following diagram illustrates the logical sequence of this two-step pre-labeling strategy.

G Ga68 ⁶⁸GaCl₃ Step1 Step 1: Chelator Labeling pH 5.5, 95°C, 10 min Ga68->Step1 DOTA_Mal DOTA-Mal DOTA_Mal->Step1 Intermediate ⁶⁸Ga-DOTA-Mal Step1->Intermediate Step2 Step 2: Bioconjugation pH 7.4-8.3, 37°C, 20 min Intermediate->Step2 SH_Bio Thiol-modified Biomolecule SH_Bio->Step2 Final ⁶⁸Ga-DOTA-Biomolecule Step2->Final

Schematic of the two-step pre-labeling strategy using DOTA-Mal [1]

Detailed Experimental Protocol

The table below details the methodology for preparing three different tracers—⁶⁸Ga-DOTA-RGD, ⁶⁸Ga-DOTA-Folate (FA), and ⁶⁸Ga-DOTA-Bovine Serum Albumin (BSA)—as described in the proof-of-principle study [1].

Tracer Prepared Step 1: Preparation of ⁶⁸Ga-DOTA-Mal Biomolecule Preparation Step 2: Conjugation & Purification
General Step 50 µg DOTA-Mal in 0.6 mL NaOAc buffer (0.25 M, pH 5.5). Add 2.4 mL ⁶⁸GaCl₃ eluent. Incubate 10 min at 95°C. Filter (0.22 µm) [1]. Adjust pH of ⁶⁸Ga-DOTA-Mal solution to 7.4-8.3 using 20x PBS and 0.5 M NaOH. Add reduced biomolecule. Incubate 20 min at 37°C. Purify via PD-10 desalting column with PBS eluent [1].
⁶⁸Ga-DOTA-RGD 400 µg thiol-RGD in 0.1 mL PBS. Reduce with 0.825 µmol TCEP (1.5 equiv), 5 min, RT [1].
⁶⁸Ga-DOTA-FA Thiol-FA (HS-2KPEG-FA). Reduce with 0.225 µmol TCEP (1.5 equiv) [1].
⁶⁸Ga-DOTA-BSA 0.1 mM BSA in 0.1 M HEPES (pH 8.3). Reduce with 0.3 mM DTT, 90 min, RT [1].

Key Technical Considerations

  • Choice of Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) is often preferred over DTT for reducing disulfide bonds to free thiols because it is more stable, effective at a wider pH range, and does not require removal before the maleimide reaction [1].
  • Gallium-68 Chemistry: Gallium-68 is eluted in 0.05 M HCl. Ga³⁺ is a hard Lewis acid that hydrolyzes and forms insoluble Ga(OH)₃ at neutral pH, so it must be chelated in a slightly acidic buffer (like acetate, pH ~3.5-5.5) [2]. The pre-labeling strategy expertly manages this by performing the metal chelation at its optimal pH before shifting to the milder conditions needed for bioconjugation.

Performance and Validation Data

The researchers validated their pre-labeling strategy by successfully synthesizing the three tracers and confirming their expected biological properties. The table below summarizes the key quantitative findings from their study [1].

Tracer Key Preparation Metric Biological Validation
⁶⁸Ga-DOTA-RGD Successful conjugation and purification. Exhibited high affinity for its target, αvβ3 integrin, confirming bioactivity was preserved [1] [3].
⁶⁸Ga-DOTA-FA Successful conjugation and purification. Demonstrated specific binding to the folate receptor, confirming target specificity [1].
⁶⁸Ga-DOTA-BSA Successful conjugation to a large protein. N/A in this study, but successful conjugation demonstrates the method's applicability to macromolecules [1].

Broader Applications and Chelator Design

The development of BFCAs like DOTA-Mal is part of a vibrant field of research. Other studies have created innovative chelators, such as a DOTA-C-glycosyl BFCA, which was conjugated to an RGD peptide via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and also showed high affinity for αvβ3 integrin and produced a successful ⁶⁸Ga-labeled PET tracer [3] [4]. DOTA remains a "gold standard" chelator due to the very stable complexes it forms with a variety of radiometals, including the theranostic pair ⁶⁸Ga (for imaging) and ¹⁷⁷Lu (for therapy) [5] [2].

References

Mechanism of Action: 68Ga-DOTATATE

Author: Smolecule Technical Support Team. Date: February 2026

68Ga-DOTATATE is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging. Its mechanism is a sophisticated example of receptor-targeted molecular imaging, which can be broken down into three core stages [1] [2] [3]:

  • Targeting Ligand (Dotatate): The molecule incorporates a synthetic peptide analog of somatostatin called DOTATATE (DOTA-D-Phe1-Tyr3-octreotate). This ligand is engineered to have a very high affinity for somatostatin receptors (SSTRs), particularly the somatostatin receptor type 2 (SSTR2) [1] [4].
  • Radionuclide (Gallium-68): The targeting ligand is chelated (firmly bound) to the positron-emitting radionuclide Gallium-68 (⁶⁸Ga). This isotope has a half-life of approximately 68 minutes and decays, emitting positrons that are detected by the PET scanner [1] [2].
  • In Vivo Binding and Detection: Upon intravenous administration, 68Ga-DOTATATE circulates in the bloodstream. In tissues where cells overexpress SSTR2—a common feature of many neuroendocrine tumors (NETs)—the compound binds to these receptors. The subsequent internalization of the receptor-ligand complex leads to a concentrated accumulation of the radioactivity at the tumor site. The PET scanner detects the gamma photons produced from positron-electron annihilation, creating a detailed image where areas of high SSTR2 density appear as bright spots [1] [2] [4].

The following diagram illustrates this targeted mechanism:

G Start IV Injection of 68Ga-DOTATATE Ligand Targeting Ligand (DOTATATE) Start->Ligand Radionuclide Radionuclide (Gallium-68) Start->Radionuclide Binding High-Affinity Binding Ligand->Binding Radionuclide->Binding Receptor SSTR2 on Tumor Cell Receptor->Binding Internalization Receptor-Ligand Internalization Binding->Internalization Detection Positron Emission & Detection Internalization->Detection Image PET Image Generation Detection->Image

Physiological Biodistribution and Uptake

Understanding the normal distribution pattern of 68Ga-DOTATATE is critical for accurately interpreting PET/CT scans and distinguishing pathological uptake from physiological background. The following table summarizes the standard uptake values (SUVmax) in normal organs, based on a study of 118 subjects without neuroendocrine tumors [5].

Organ/Tissue Uptake Intensity Average SUVmax (Mean ± SD)
Spleen High 32.10 ± 11.93
Kidneys High 19.10 ± 5.19
Adrenal Glands High 16.11 ± 5.66
Liver High 8.98 ± 2.22
Stomach Moderate 5.18 ± 2.45
Small Intestine Moderate 4.62 ± 2.10
Prostate Gland Moderate 4.61 ± 1.93
Pancreas (Head) Moderate 4.51 ± 2.03
Pancreas (Body) Moderate 3.92 ± 1.75
Thyroid Gland Moderate 3.83 ± 1.70
Uterus Moderate 3.73 ± 1.58
Submandibular Glands Mild 2.73 ± 0.96
Parotid Glands Mild 2.52 ± 0.82
Lungs Minimal 0.77 ± 0.24
Muscles Minimal 0.76 ± 0.26
Bone Minimal 0.71 ± 0.24
Breast Minimal 0.63 ± 0.21
Mediastinum Minimal 0.58 ± 0.14

> Source: Adapted from Mol Imaging Radionucl Ther. 2021 [5]. SD: Standard Deviation.

Experimental Protocol Summary

The search results provide a standard methodology for a 68Ga-DOTATATE PET/CT study. The following protocol is synthesized from the described clinical procedures [5] [6] [7].

Imaging Protocol: 68Ga-DOTATATE PET/CT

Protocol Aspect Detailed Methodology

| 1. Radiopharmaceutical Preparation | - Synthesis: Prepare ⁶⁸Ga-DOTATATE using a fully automated system and a standardized labeling sequence with a ⁶⁸Ge/⁶⁸Ga generator. Purify the product using a C-18 light cartridge.

  • Quality Control: Confirm radiochemical purity is >95% via high-performance liquid chromatography (HPLC).
  • Dose: Administer 2 MBq/kg (0.054 mCi/kg) body weight, up to a maximum of 200 MBq (5.4 mCi) [5] [3] [7]. | | 2. Patient Preparation & Administration | - Hydration: Instruct patients to drink water sufficiently for hydration before the administration [3].
  • Somatostatin Analog (SSA) Withdrawal: To avoid competitive receptor binding, long-acting SSAs should be withdrawn for 3-4 weeks prior to imaging. Short-acting analogs can be used up to 24 hours before scanning [3] [7].
  • Administration: Administer the dose as an intravenous bolus injection [3]. | | 3. Image Acquisition | - Scan Timing: Acquire whole-body images (skull base to mid-thigh) 55-65 minutes post-injection [5] [7].
  • CT Parameters: Perform a low-dose CT scan for attenuation correction and anatomical localization (e.g., 120 kV, modulated mA, 3.75 mm slice thickness) [7].
  • PET Acquisition: Acquire PET data in 3D mode with an acquisition time of 3 minutes per bed position [5] [7].
  • Reconstruction: Reconstruct images using an iterative algorithm (e.g., VUE Point FX with 3 iterations and 18 subsets) and correct for CT-based attenuation, scatter, and random events [6] [7]. |

Research Applications and Clinical Utility

68Ga-DOTATATE PET/CT has established roles that extend beyond basic diagnosis, particularly in staging, therapy selection, and prognostication.

  • Superior Staging and Delineation: Compared to other imaging modalities like ¹⁸F-FDG PET/CT, 68Ga-DOTATATE demonstrates higher accuracy in detecting specific tumor involvements, such as skull base bone and intracranial invasion in nasopharyngeal carcinoma. This can lead to more accurate tumor staging (T-staging), which directly impacts treatment planning [8].
  • Predictive Biomarker for Therapy: Volumetric parameters from 68Ga-DOTATATE PET/CT, obtained before treatment, show promise as predictive biomarkers. Studies indicate that parameters like the Tmean/Smean ratio (tumor-to-spleen SUVmean ratio) and total somatostatin receptor expression tumor volume (TSTV) are significantly associated with progression-free survival in patients treated with somatostatin analog therapy. This allows for better patient stratification and prediction of treatment response [7].
  • Theragnostic Platform: The high affinity of DOTATATE for SSTR2 is not only used for diagnostics but also forms the basis for Peptide Receptor Radionuclide Therapy (PRRT). A positive 68Ga-DOTATATE PET/CT scan is used to select patients who are likely to benefit from treatment with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) labeled to a similar targeting molecule [4] [9].

Interpretation Pitfalls and Cautions

When working with SSTR-targeting agents like 68Ga-DOTATATE, researchers and clinicians must be aware of potential confounders [9] [3]:

  • False Positives: Increased uptake is not exclusive to neuroendocrine tumors. It can also occur in other SSTR-expressing tissues and pathologies, including:
    • Non-oncologic lesions: Thyroid disease, splenosis, or subacute inflammation.
    • Benign tumors: Meningiomas.
    • Other cancers: Some head and neck squamous cell carcinomas (HNSCC).
    • Anatomic variants: The uncinate process of the pancreas can show physiological uptake.
  • Drug Interferences: Corticosteroids can down-regulate SSTR2 receptors, potentially leading to false-negative results. As mentioned, somatostatin analogs can competitively block receptor binding if not withdrawn properly [3].
  • Radiation Safety: Standard safe handling procedures for radiopharmaceuticals must be followed during preparation and administration to minimize radiation exposure to healthcare workers and patients [3].

References

site-specific radiolabeling with maleimide-DOTA

Author: Smolecule Technical Support Team. Date: February 2026

Maleimide-DOTA in Site-Specific Radiolabeling

The maleimide-DOTA conjugate is a powerful tool for creating targeted radiopharmaceuticals. Its core principle involves a maleimide functional group that reacts specifically with thiol groups (side chain of cysteine residues) on biomolecules, forming a stable thioether bond [1]. This reaction is highly chemo-selective under mild, physiological conditions (pH 7-8), which helps preserve the bioactivity of sensitive proteins and peptides [1]. The DOTA chelator (1,4,7,10-tetraazacyclododecane-1,4,7-tris-acetic acid) forms stable complexes with a wide range of diagnostic and therapeutic radionuclides, including Gallium-68 (⁶⁸Ga), Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In) [2] [3] [4].

The main advantage of this approach is site-specificity. By engineering a single cysteine residue into a cysteine-free scaffold, you can achieve controlled, homogenous conjugation at a defined site, minimizing the loss of binding affinity that can occur with random labeling of lysine residues [2] [1].

Strategy Comparison: Two-Step vs. Prelabeling

There are two principal strategies for using maleimide-DOTA, each with distinct advantages. The table below summarizes the key features of each for easy comparison.

Feature Conventional Two-Step Method Prelabeling (or "Inverse") Method

| Core Concept | 1. Conjugate DOTA-Mal to biomolecule. 2. Radiolabel the conjugate with the radionuclide. [1] | 1. Radiolabel the DOTA-Mal chelator first. 2. Conjugate the pre-labeled chelator to the biomolecule. [5] [1] | | Typical Reaction Order | Protein/Peptide → DOTA-Mal Conjugation → Radiolabeling → Purified Product [2] | DOTA-Mal → Radiolabeling → Conjugation to Protein/Peptide → Purified Product [1] | | Biomolecule Exposure to Harsh Conditions | High (Exposed to elevated temperatures and acidic pH during radiolabeling) [1] | Low (Biomolecule is only exposed to mild, physiological conditions during conjugation) [5] [1] | | Typical Coupling Efficiency| High (e.g., ~93% reported for Affibody molecules) [2] | Good (e.g., up to 66% reported for proteins) [5] | | Total Procedure Time | Longer (due to multiple steps and required heating) [5] | Shorter (e.g., ~30 minutes total reported) [5] | | Ideal Use Case | Robust biomolecules that can withstand heating (e.g., small engineered proteins like Affibodies). [2] | Sensitive proteins, oligonucleotides, or when working with radionuclides where harsh labeling conditions are detrimental. [5] [1] [4] |

The logical relationship and primary difference between these two strategies is visualized in the workflow below.

cluster_two_step Conventional Two-Step Method cluster_prelabel Prelabeling Method Start Start A1 1. Conjugate DOTA-Mal to Biomolecule Start->A1 B1 1. Radiolabel DOTA-Mal Chelator (Harsh conditions: 95°C, low pH) Start->B1 Alternative Path A2 2. Radiolabel the Conjugate (Harsh conditions: 95°C, low pH) A1->A2 A3 Purified Final Product A2->A3 B2 2. Conjugate pre-labeled chelator to Biomolecule (Mild conditions: 37°C, pH ~8) B1->B2 B3 Purified Final Product B2->B3 Note Key Difference: Order of operations determines which component is exposed to harsh radiolabeling conditions. B2->Note

Comparison of two radiolabeling strategies. The prelabeling method protects sensitive biomolecules from harsh radiolabeling conditions by conjugating them after the radionuclide is complexed with the chelator [5] [1].

Detailed Experimental Protocols

Conventional Two-Step Labeling Protocol

This protocol is adapted from the labeling of anti-HER2 Affibody molecules with ¹¹¹In [2].

  • Step 1: Reduction of the Protein. Begin by reducing the engineered cysteine residue on the protein (e.g., 1 mg) using a 10-20 molar excess of Dithiothreitol (DTT) in a neutral buffer (e.g., 0.1 M HEPES, pH 8.3). Incubate for 90 minutes at room temperature [1].
  • Step 2: Purification. Purify the reduced protein from excess DTT using a desalting column (e.g., PD-10) equilibrated with a conjugation-compatible buffer (e.g., 0.1 M HEPES, pH 8.3) [1].
  • Step 3: Conjugation with Maleimide-DOTA. React the purified, reduced protein with a 1-1.5 molar ratio of Maleimide-DOTA (e.g., MMA-DOTA). Incubate the reaction for 30-60 minutes at room temperature or 37°C [2].
  • Step 4: Purification. Purify the DOTA-biomolecule conjugate using a PD-10 column or dialysis to remove unreacted chelator.
  • Step 5: Radiolabeling. Mix the conjugate with the radionuclide (e.g., ¹¹¹In in HCl) and an appropriate buffer (e.g., 0.25 M NaOAc, pH 5.5). Heat the mixture at 95°C for 10-30 minutes, depending on the radionuclide and specific activity required [2].
  • Step 6: Final Purification and Quality Control. Purify the final product (e.g., using a PD-10 column) and perform quality control using radio-HPLC or radio-iTLC to determine radiochemical purity and yield [1].
Prelabeling Protocol for ⁶⁸Ga

This protocol, based on a 2023 study, is ideal for sensitive biomolecules [1].

  • Step 1: Pre-labeling the Chelator. Dissolve Maleimide-DOTA (DOTA-Mal, e.g., 50 μg) in 0.6 mL of 0.25 M sodium acetate buffer (pH 5.5). Add 2.4 mL of freshly eluted ⁶⁸GaCl₃. Incubate the reaction for 10 minutes at 95°C with continuous stirring. Pass the solution through a 0.22 μm sterile filter.
  • Step 2: pH Adjustment. Add a high-concentration PBS buffer (e.g., 75 μL of 0.2 M PBS, pH 7.4) to the ⁶⁸Ga-DOTA-Mal solution. Adjust the pH to the range of 7.4–8.3 using 0.5 M NaOH.
  • Step 3: Reduction of the Biomolecule. Reduce the thiol-bearing biomolecule (e.g., 400 μg of an RGD peptide) using a 1.5 molar equivalent of TCEP in PBS (pH 7.4) for 5 minutes at room temperature.
  • Step 4: Conjugation. Add the TCEP-reduced biomolecule directly to the pH-adjusted ⁶⁸Ga-DOTA-Mal solution. Incubate for 20 minutes at 37°C with continuous stirring.
  • Step 5: Purification. Purify the final product (e.g., ⁶⁸Ga-DOTA-RGD) using a pre-equilibrated PD-10 desalting column. Perform quality control via radio-HPLC or iTLC.

Quantitative Data from Literature

The following table consolidates key quantitative findings from research studies to illustrate the performance of these methods.

Biomolecule Radionuclide Strategy Specific Activity Key Outcome / Affinity Source
ZHER2:2395-Cys (Affibody) ¹¹¹In Two-Step Up to 7 GBq/μmol Affinity preserved (27 pM); High tumor-to-blood ratio (138 at 4 h p.i.). [2]
Thiol-DOTA (Model) ⁶⁸Ga, ⁹⁰Y, ¹⁷⁷Lu Prelabeling N/A Max. radiochemical yield of 66% for proteins; Total procedure time: 30 min. [5]
HS-RGD Peptide ⁶⁸Ga Prelabeling N/A Successful labeling under mild conditions (37°C, pH 8); preserved biological activity. [1]
BSA (Model Protein) ⁶⁸Ga Prelabeling N/A Demonstrated utility of the method for labeling large proteins under mild conditions. [1]

Key Considerations for Your Research

  • Choosing a Strategy: The prelabeling method is highly recommended for thermosensitive proteins, antibodies, or oligonucleotides as it avoids exposing them to high temperatures [5] [1]. The conventional method may be simpler and equally effective for small, stable peptides and scaffold proteins.
  • Critical Parameters: For high yields, pay close attention to:
    • pH: Conjugation is most efficient between pH 7.0 and 8.3 [1].
    • Reducing Agent: Use fresh TCEP or DTT to ensure thiol groups are free for reaction. Excess reducing agent must be thoroughly removed before conjugation in the two-step method to avoid competing with the protein's thiol group.
    • Stability: The N-alkyl maleimide derivative is generally preferred over the N-aryl variant due to its higher hydrolytic stability at neutral to basic pH, which prevents premature maleimide ring hydrolysis before conjugation [4].

References

bifunctional chelator for gallium-68 radiopharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Gallium-68 Coordination Chemistry and BFC Fundamentals

Understanding the coordination chemistry of Gallium-68 is essential for designing effective radiopharmaceuticals. Key principles and practical constraints are summarized below.

Ga-68 Physicochemical Properties [1]

  • Oxidation State: Ga³⁺ dominates in physiological systems.
  • Hard Lewis Acid: Prefers coordination with hard Lewis bases like oxygen and nitrogen donor atoms.
  • Ionic Radius: Small octahedral ionic radius of 0.62 Å.
  • Hydrolysis: Begins at pH >3, forming insoluble Ga(OH)₃; requires stabilization with buffers like acetate or citrate for radiolabelling between pH 3-7.
  • Similarity to Fe³⁺: Similar electronegativity and ionisation potentials mean Ga³⁺ can bind to iron-transport proteins like transferrin, but differs as it does not reduce under physiological conditions.

Bifunctional Chelator (BFC) Concept [1] A BFC is a molecule containing a chelating moiety for stable radiometal complexation and a covalent tether for conjugation to a targeting biomolecule. For Ga-68, an ideal BFC must enable rapid, quantitative radiolabelling under mild conditions to achieve high apparent molar activity.

Comparison of Bifunctional Chelators for Gallium-68

Bifunctional chelators are categorized as acyclic, macrocyclic, or mesocyclic, each with distinct complexation kinetics and thermodynamic stability.

Table 1: Acyclic and Mesocyclic Bifunctional Chelators

Chelator Class Example Chelators Key Features log K (Ga³⁺) Typical Labelling Conditions
Acyclic HBED, DTPA Very fast complexation kinetics, but may form complexes with lower kinetic inertness. Varies by ligand Near-neutral pH, ambient temperature [1].
Acyclic Siderophores, Tris(Hydroxypyridinones) Inspired by natural iron chelators; fast kinetics and high selectivity [1]. Varies by ligand Mild conditions (pH 5-7, room temp); highly suitable for kit-type labelling [1] [2].
Mesocyclic Diazepines Intermediate properties between acyclic and macrocyclic chelators [1]. Varies by ligand -

Table 2: Macrocyclic Bifunctional Chelators

Chelator Structure log K (Ga³⁺) Key Features & Considerations
DOTA Cyclen-based, 4 N, 4 O 21.3 [2] Requires heating (80-95°C); "mismatch" as Ga³⁺ is small for cavity; high kinetic inertness once formed [1] [3].
NOTA Triazacyclononane, 3 N, 3 O 31.0 [2] Ideal fit for Ga³⁺; fast labelling at room temp or mild heating (~40°C); superior stability vs. DOTA [1] [4] [3].
NODAGA NOTA derivative - Similar advantages to NOTA; conjugation via an additional CH₂-CH₂-COOH spacer [2] [3].
DATA AAZTA derivative - Fast, efficient labelling under very mild conditions (room temp, pH 4-5) [2].

Experimental Protocols for Radiolabeling

These standard methodologies ensure reproducible production of pure and stable Ga-68 radiopharmaceuticals.

NOTA-Labelling at Room Temperature [4]

  • Pre-processing: Purify and pre-concentrate the Ga-68 generator eluate.
  • Reaction: Mix NOTA-bioconjugate in a suitable buffer (e.g., HEPES).
  • Conditions: Incubate at room temperature for 5-10 minutes.
  • pH: Adjust to 4-5 using sodium acetate buffer.
  • Outcome: Achieves quantitative levels of radioactive incorporation with high specific activity (e.g., 51.1 MBq/nmol).

General Labelling and Quality Control Workflow The process from elution to final product involves several key steps, which can be visualized in the following workflow:

G Ge68_Generator ⁶⁸Ge/⁶⁸Ga Generator (Elution with HCl) PostProcessing Post-processing (Purification & Concentration) Ge68_Generator->PostProcessing Crude Eluate LabelingReaction Labeling Reaction (BFC, Buffer, Heat if required) PostProcessing->LabelingReaction Purified ⁶⁸Ga³⁺ QualityControl Quality Control (Radiochemical Purity, Stability) LabelingReaction->QualityControl Crude Product FinalProduct Final Radiopharmaceutical QualityControl->FinalProduct Passed QC

Key Labelling Parameters [1] [2]

  • Time: ≤10 minutes (approx. 10% of Ga-68 half-life) is a key performance metric for any BFC.
  • Temperature: Ambient to 95°C, depending on the BFC. NOTA and DATA can label at room temperature, while DOTA typically requires >80°C.
  • pH: Optimal range is 3.5-5.0 to prevent Ga³⁺ hydrolysis while ensuring efficient complexation.
  • Purity: Requires post-labelling purification (e.g., solid-phase extraction or HPLC) and quality control to confirm high radiochemical purity (>95%) and stability.

Recent Advances and Future Outlook

The field of Ga-68 radiopharmaceuticals is rapidly evolving, with research focused on improving simplicity, stability, and clinical translation.

  • Cold Kit Formulations: A major trend is developing kit formulations for simple, one-step radiolabelling analogous to Tc-99m kits. This requires BFCs with fast kinetics under very mild conditions, like DATA and NOTA [5].
  • Chelator Optimization for Specific Vectors: Recent studies highlight that the choice of chelator (NOTA vs. NODAGA vs. DOTA) can significantly impact biodistribution and tumor-to-background ratios, even for the same targeting molecule. NOTA often provides lower non-specific uptake in normal organs [3].
  • Stability Assessment: Evaluating in vivo stability involves challenging the Ga-68 complex in human serum with competing agents like apo-transferrin or DTPA to ensure the label remains intact [2].

References

maleimide-mono-amide-DOTA structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Functional Properties & Mechanism of Action

Maleimide-mono-amide-DOTA acts as a critical linker that connects a targeting molecule (like an antibody or peptide) to a payload (a radionetal or cytotoxic drug) [1] [2].

  • DOTA Chelator: The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a macrocyclic chelator known for forming exceptionally stable and inert complexes with a wide range of metal ions, including the radiometals ⁶⁸Ga (for PET imaging), ¹⁷⁷Lu, and ⁹⁰Y (for therapy) [3] [4]. This stability is crucial for safety and efficacy in medical applications [3].
  • Maleimide Group: This group is highly reactive toward thiols (-SH groups), such as those found in the amino acid cysteine. This reaction proceeds efficiently under mild, physiological conditions (e.g., pH 7-8, room temperature or 37°C), allowing for site-specific conjugation to biomolecules [5] [2] [4]. The reaction forms a stable thioether bond [4].
  • Mechanism as an ADC Linker: In the synthesis of Antibody-Drug Conjugates (ADCs) and Nanobody-Drug Conjugates (NDCs), Maleimide-DOTA is classified as a non-cleavable linker [1] [6]. This means the connection between the drug and the antibody remains intact in the bloodstream, and the active drug is only released upon internalization and complete degradation of the antibody within the target cell [7].

Applications in Bioconjugation & Imaging

The primary application of Maleimide-mono-amide-DOTA is in the preparation of molecular imaging probes and targeted radiopharmaceuticals.

Site-Specific Radiolabeling of Biomolecules

The maleimide-thiol chemistry is ideal for site-specific modification. This is particularly useful for proteins like affibodies and nanobodies, where random conjugation can impair target binding [8]. A key advantage is the ability to use a pre-labeling strategy, where the DOTA chelator is first complexed with the radionetal (e.g., ⁶⁸Ga) before conjugation to the sensitive biomolecule. This avoids exposing the biomolecule to the potentially harsh conditions (high temperature, low pH) of the metal chelation step [5].

The following diagram illustrates the two primary strategies for using Maleimide-DOTA in probe synthesis:

G A Maleimide-DOTA B Traditional Two-Step Method A->B C Novel Pre-Labeling Method A->C D Step 1: Conjugate with Biomolecule B->D G Step 1: Chelate Radiometal (e.g., ⁶⁸Ga) C->G E Step 2: Chelate Radiometal (e.g., ⁶⁸Ga) D->E F Potential risk of damaging biomolecule due to harsh labeling conditions E->F I Final Molecular Probe (e.g., ⁶⁸Ga-DOTA-RGD) E->I H Step 2: Conjugate with Biomolecule G->H H->I

A 2023 proof-of-principle study successfully applied the pre-labeling strategy to prepare three different probes under mild conditions (pH ~8.0, room temperature/37°C), demonstrating the versatility of this approach [5].

  • Conjugation to Peptides: Used to create targeted imaging probes like ⁶⁸Ga-DOTA-RGD for visualizing integrin αvβ3 expression in tumors [5].
  • Conjugation to Proteins: Applied to label bovine serum albumin (BSA) as a model protein and recombinant affibody molecules for cancer targeting [5] [8].
  • Conjugation to Small Molecules: Used to attach the chelator to folate (FA), creating ⁶⁸Ga-DOTA-FA for targeting folate receptor-positive cancers [5].

Experimental Protocols

The following methodology, adapted from recent literature, details the pre-labeling strategy for preparing a ⁶⁸Ga-labeled DOTA-RGD peptide [5].

Materials
  • Chelator: Maleimide-mono-amide-DOTA (DOTA-Mal) [5].
  • Radionuclide: ⁶⁸Ga eluted in 0.05 M HCl from a ⁶⁸Ge/⁶⁸Ga generator [5].
  • Targeting Molecule: Thiol-functionalized RGD peptide [5].
  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) [5].
  • Buffers: Sodium acetate (0.25 M, pH 5.5), Phosphate-Buffered Saline (PBS, pH 7.4), 20x PBS (0.2 M, pH 7.4) [5].
  • Purification: PD-10 desalting column [5].
Step-by-Step Procedure
  • Preparation of ⁶⁸Ga-DOTA-Mal Complex

    • Dissolve 50 μg of DOTA-Mal in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5) in a reaction vial.
    • Add 2.4 mL of freshly eluted ⁶⁸GaCl₃ solution.
    • Incubate the mixture for 10 minutes at 95°C with continuous stirring.
    • After incubation, pass the solution through a 0.22 μm sterile filter. The resulting ⁶⁸Ga-DOTA-Mal complex is now ready for conjugation [5].
  • Reduction of the Thiol-Modified Peptide

    • Incubate 400 μg of the thiol-RGD peptide in 0.1 mL PBS (pH 7.4) with a 1.5-fold molar equivalent of TCEP.
    • Allow the reduction to proceed for 5 minutes at room temperature. This step ensures the peptide's thiol groups are free and reactive [5].
  • Conjugation of ⁶⁸Ga-DOTA-Mal to the Peptide

    • Adjust the pH of the ⁶⁸Ga-DOTA-Mal solution to 7.4–8.3 by adding 20x PBS and 0.5 M NaOH.
    • Add the TCEP-reduced HS-RGD peptide directly to the pH-adjusted ⁶⁸Ga-DOTA-Mal solution.
    • Incubate the reaction mixture for 20 minutes at 37°C with continuous stirring [5].
  • Purification of the Final Product

    • Pass the conjugation reaction mixture through a pre-equilibrated PD-10 desalting column, using PBS as the eluent.
    • Collect the purified ⁶⁸Ga-DOTA-RGD conjugate. The product should be formulated in a sterile, isotonic solution suitable for in vitro or in vivo use [5].

Comparative Advantages

The utility of Maleimide-DOTA becomes clear when compared to other common conjugation methods.

Conjugation Method Key Feature Advantage of Maleimide-DOTA
Amino-directed (Lysine) Reacts with primary amines [4]. Site-specificity: Thiol groups are rarer than lysines, allowing for more controlled, homogeneous conjugation [5] [4].
Carboxyl-directed Reacts with carboxylic acid groups [4]. Mild Conditions: Maleimide-thiol reaction occurs efficiently under gentle, physiological pH and temperature, preserving bioactivity [5] [2].
Click Chemistry (e.g., SPAAC) Uses bioorthogonal groups like azide/DBCO [9]. Simplicity & Proven Utility: A well-established, robust chemistry that doesn't require metabolic engineering of the target biomolecule [4].

This combination of stable chelation, specific conjugation under mild conditions, and proven success in generating targeted probes makes Maleimide-mono-amide-DOTA an indispensable tool in radiopharmaceutical development and targeted drug delivery systems.

References

thiol-maleimide Michael addition for radiopharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Thiol-Reactive Prosthetic Groups for Radiolabeling

Prosthetic Group Radionuclide Key Features / Synthesis Route Target Biomolecules
[18F]FPPD [1] 18F Synthesized via p-[18F]Fluoroaniline; early proof-of-concept. [1] Antibody Fab fragments [1]
[18F]DDPFB [1] 18F Synthesized via p-[18F]Fluorobenzonitrile. [1] Antibody Fab fragments [1]
[18F]FBABM [1] 18F Oxime formation between 4-[18F]fluorobenzaldehyde and aminooxy maleimide. [1] Glutathione (GSH), oligodeoxynucleotides [1]
[18F]FBAM [1] 18F Similar to [18F]FBABM; used for peptide and protein labeling. [1] Small peptides, Human Low-Density Lipoprotein (LDL) [1]
[18F]FPyME [1] 18F Uses nucleophilic aromatic substitution for 18F incorporation. [1] Various biomolecules [1]
[18F]FBEM [2] 18F Coupling of N-succinimidyl 4-18F-fluorobenzoate ([18F]SFB) with N-(2-aminoethyl)maleimide. [2] Thiolated RGD peptides [2]
[68Ga]Ga-DM [3] 68Ga Maleimide-monoamide-DOTA conjugate; binds covalently to serum albumin in vivo. [3] Endogenous serum albumin (via Cys34) [3]
PODS Reagents [4] 89Zr, 177Lu Phenyloxadiazolyl methyl sulfone-based; creates highly stable thioether bonds to overcome maleimide instability. [4] Antibodies (e.g., Trastuzumab) [4]

The utility of this chemistry is demonstrated in the following experimental workflow for radiolabeling a biomolecule:

G Start Start: Biomolecule with Reduced Cysteine Step1 Step 1: Synthesize Radiolabeled Maleimide Prosthetic Group Start->Step1 Step2 Step 2: Purify Prosthetic Group (HPLC) Step1->Step2 Step3 Step 3: Conjugate Prosthetic Group with Biomolecule Step2->Step3 Step4 Step 4: Purify Final Conjugate (SEC or HPLC) Step3->Step4 End End: Purified Radiopharmaceutical for In Vitro/In Vivo Testing Step4->End

Experimental workflow for creating a radiopharmaceutical via thiol-maleimide chemistry.

Advantages, Limitations, and Strategic Considerations

The popularity of thiol-maleimide chemistry stems from a favorable balance of advantages and manageable limitations that require strategic planning.

  • Key Advantages: Cysteine's low natural abundance enables highly site-selective modifications, minimizing heterogeneity. [1] The reaction is remarkably fast and efficient under mild, aqueous conditions (pH 6.5-7.5) without needing a catalyst. [1] [5] This chemoselectivity is high, with the reaction being about 1,000 times faster with thiols than with amines at pH 7.0. [5]

  • Critical Limitations and Mitigations: The thiosuccinimide linkage can undergo a retro-Michael reaction in vivo, leading to payload loss or transfer to other blood proteins like albumin. [5] [6] [4] This can be mitigated by hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether after conjugation. [5] [6] Furthermore, at higher pH (>7.5), primary amines (e.g., from lysine) can compete with thiols, reducing selectivity. [5]

Emerging Alternatives and Future Directions

Due to the instability of the maleimide adduct, researchers are developing next-generation thiol-specific reagents.

  • PODS Reagents: These phenyloxadiazolyl methyl sulfone-based reagents form highly stable thioether bonds that are not susceptible to the retro-Michael reaction. [4] Radioimmunoconjugates made with PODS show superior in vivo stability and performance compared to maleimide-based counterparts. [4]
  • Isomerization Side Reaction: Recent evidence indicates a previously unreported side reaction where the maleimide can isomerize and form a bond with the alpha-amino group of cysteine instead of the thiol, creating a mixture of products. [7] This highlights a need for careful analysis of conjugation products.

The thiol-maleimide reaction remains a vital tool for radiopharmaceutical development. Its successful application requires careful control of reaction conditions and thorough analysis of the final product. For new projects, investigating modern alternatives like PODS reagents is a worthwhile strategy to enhance conjugate stability.

References

chelator selection for 68Ga labeling strategies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Bifunctional Chelators for 68Ga

Chelator Structure Type Charge of Ga3+ Complex Optimal Labeling Conditions Key Advantages Reported Performance & Impact on Biodistribution

| NOTA [1] [2] [3] | Macrocyclic | Neutral | Near-neutral pH, 25-90°C [2] [3] | High stability, fast kinetics, suitable for heat-sensitive biomolecules [1] [4] | • Higher radiochemical yield & improved stability vs. DOTA [1] • Lower liver uptake, highest tumor-to-blood ratio for DARPin Ec1 [1] • Lower liver SUVmax vs. DOTA-TATE in clinical study [3] | | NODAGA [1] [5] | Macrocyclic | Neutral | Near-neutral pH, ambient temperature [1] | Favorable for kit formulation, mild labeling conditions [4] | • High imaging contrast for EpCAM-targeting DARPins [1] • High tumor uptake & favorable biodistribution for HER3-targeting affibodies [5] | | DOTA [1] [2] [3] | Macrocyclic | Negative | Acidic pH (3.5-4.5), high temp (85-100°C) [2] [3] | "Gold standard" for other radiometals (e.g., 177Lu, 90Y, 111In) [6] | • Requires more stringent labeling conditions [1] [2] • Lower radiochemical yield vs. NOTA/NODAGA at low conc. [1] [2] • Higher protein binding & liver background vs. NOTA-TATE [3] | | THP [2] | Acyclic (Hydroxypyridinone) | Negative | Room temperature, near-neutral pH [2] | Ultra-fast kinetics, ideal for simple kit-type labeling [2] | • Highest reactivity in competition studies [2] • Quantitative yields at very low chelator concentrations [2] | | DFO [2] | Acyclic (Hydroxamate) | Neutral | Room temperature, near-neutral pH [2] | Mild labeling conditions [2] | • Rapid, quantitative radiochemical yields at low concentrations [2] | | HBED [2] | Acyclic | Negative | Room temperature, pH 6.5 [2] | Effective at room temperature [2] | • High radiolabeling efficiency, though may form multiple complex species [2] |

Experimental Protocol for 68Ga Radiolabeling

The methodology below is a generalized protocol derived from several studies for labeling peptides and proteins like TATE or DARPins [1] [4] [3].

1. Pre-processing of 68Ga Eluate:

  • Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl [7].
  • Post-processing (if needed): To concentrate the eluate and remove metal impurities (e.g., Fe3+, Zn2+), pass it through a cation-exchange cartridge (e.g., Strata-XC, PS-H+). 68Ga3+ is retained and can then be eluted with a small volume of a mixture of 98% acetone/0.05M HCl [7] [8] or a concentrated saline solution [4].

2. Conjugation of Chelator to Targeting Molecule:

  • Common Coupling Chemistry: For proteins, a common method involves:
    • Reacting the protein with sulfo-SMCC to introduce maleimide groups [4].
    • Conjugating this activated protein with a sulfhydryl-derivatized chelator (e.g., NODA-GA-T) [4].
    • Purify the conjugate using size-exclusion chromatography (e.g., NAP-5 columns) or centrifugal concentrators [4].

3. Radiolabeling Reaction:

  • Buffer: Use a sodium acetate buffer to adjust the reaction mixture to the required pH (e.g., pH 3.5-4.5) [3].
  • Reaction Mixture: Add the purified 68Ga eluate to a vial containing the conjugate (typically 10-20 µg) and sodium acetate buffer [3].
  • Time and Temperature: Incubate the mixture. Conditions vary by chelator [1] [3]:
    • NOTA/NODAGA: 10-15 minutes at room temperature to 90°C.
    • DOTA: 10-15 minutes at 85-95°C.

4. Purification and Quality Control (QC):

  • Purification: Pass the crude product through a C18 reversed-phase solid-phase extraction (SPE) cartridge. The labeled product is retained, rinsed with water to remove salts, and then eluted with ethanol [3].
  • Quality Control:
    • Radiochemical Purity (RCP): Analyze by radio-instant thin-layer chromatography (radio-ITLC) or radio-HPLC [5] [3].
    • pH: Ensure the final product is physiological (pH 5-7).
    • Sterility and Apyrogenicity: Test via membrane filtration and bacterial endotoxin test (LAL) [7].

Decision Workflow and Labeling Process

The following diagrams visualize the logical decision-making process for chelator selection and the general radiolabeling workflow.

ChelatorDecision Chelator Selection for 68Ga Labeling Start Start: Select a Chelator for 68Ga Step1 Can the biomolecule tolerate heating (85-100°C)? Start->Step1 Step1_No Is rapid, kit-style labeling at room temperature critical? Step1->Step1_No No Step2_Yes Is very high thermodynamic stability and kinetic inertness the top priority? Step1->Step2_Yes Yes Step2_No Consider acyclic chelators (THP, DFO, HBED) Step1_No->Step2_No Yes NODAGA NODAGA Step1_No->NODAGA No NOTA NOTA Step2_Yes->NOTA Yes DOTA DOTA Step2_Yes->DOTA No THP_DFO THP or DFO Step2_No->THP_DFO

Decision workflow for selecting an optimal 68Ga chelator

LabelingWorkflow General 68Ga Radiopharmaceutical Workflow start Start elute Elute Generator with 0.1 M HCl start->elute process Post-process Eluate (Cation Exchange) elute->process react Incubate 68Ga, Conjugate, and Buffer process->react conjugate Conjugate Chelator to Targeting Molecule conjugate->react purify Purify Product (C18 SPE Cartridge) react->purify QC Quality Control (ITLC/HPLC, pH) purify->QC final Final Injectable Product QC->final

General workflow for producing a 68Ga-labeled radiopharmaceutical

Key Technical Considerations

  • Charge and Hydrophilicity: The charge and hydrophilicity of the metal-chelator complex can significantly influence biodistribution. Neutral complexes (e.g., NOTA, NODAGA) often provide the most favorable target-to-background ratios by reducing nonspecific uptake in organs like the liver [1] [5].
  • Stability vs. Practicality: While DOTA forms extremely stable complexes with Ga3+, its requirement for high-temperature labeling is a major drawback for heat-sensitive biomolecules like proteins and antibodies [4]. NOTA and its derivative NODAGA offer a better kinetic match for 68Ga's short half-life and milder labeling conditions without sacrificing stability [1] [6].
  • The Kit-Labeling Ideal: For the widespread clinical use of 68Ga radiopharmaceuticals, simple "kit-type" labeling is highly desirable. This involves mixing the 68Ga eluate with a vial containing the conjugate and buffer at room temperature, with no further purification [4] [8]. Chelators like NODAGA, THP, and DFO are the most promising candidates for this approach [2] [4].

References

fundamental principles of DOTA-Mal conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of DOTA-Mal

DOTA-MAL (Maleimido-mono-amide-DOTA) is a bifunctional chelating agent (BFCA) designed to link radioactive metals to biomolecules. Its core structure and function are based on two distinct chemical groups [1]:

  • The DOTA Chelator: A macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that forms stable coordination complexes with a wide range of trivalent and divalent metal cations, crucial for both diagnostic and therapeutic applications [2] [3].
  • The Maleimide Group: A chemically reactive handle (Maleimido-mono-amide) that undergoes a specific, rapid, and stable thioether bond with free sulfhydryl (thiol, -SH) groups on biomolecules under mild, physiological conditions [1] [4].

This combination allows for a modular conjugation strategy, often performed in a "pre-labeling" approach where the DOTA-Mal is first complexed with the metal, and then the resulting complex (e.g., 68Ga-DOTA-Mal) is conjugated to the thiol-containing biomolecule. This protects sensitive biomolecules from harsh metal-labeling conditions [1].

Rationale and Key Advantages

The design of DOTA-Mal addresses several critical challenges in bioconjugate chemistry, particularly for preparing molecular imaging probes and therapeutics.

  • Site-Specific Conjugation: Unlike amine groups (e.g., on lysine) which are abundant and can lead to random, heterogeneous labeling that impairs bioactivity, free sulfhydryl groups are relatively rare in most biomolecules. This allows for controlled, site-specific conjugation, often at engineered cysteine residues, which helps preserve the molecule's affinity and specificity for its target [1] [5] [2].
  • Bioactivity-Friendly Conditions: Maleimide-thiol reactions proceed efficiently under mild conditions (near-neutral pH, room temperature or 37°C), avoiding the damage that can occur to biomolecules under the high-temperature or acidic conditions sometimes required for direct metal chelation into DOTA [1].
  • Versatility and Stability: DOTA-Mal can be used to label a wide array of thiol-containing molecules, from small peptides like RGD to large proteins like Bovine Serum Albumin (BSA) and antibody fragments [1] [4]. The resulting thioether bond is highly stable [2].

Quantitative Data and Properties

The table below summarizes key quantitative aspects of DOTA-Mal and its applications as gathered from the technical literature.

Table 1: Key Quantitative Data for DOTA-Mal and Related Conjugates

Aspect Quantitative Data Context / Application
Conjugation Efficiency Incubation for 20 min at 37°C Standard protocol for conjugating 68Ga-DOTA-Mal to reduced RGD peptide and folate [1].
Relaxivity (for Gd³⁺ MRI) r1 = 16.49 mM⁻¹s⁻¹ at 7 T Measured for Gd(III)-DOTA-AaLS-R108C, a protein cage nanoparticle where DOTA-mal was site-specifically conjugated to an engineered cysteine [5].
Metal-to-Subunit Ratio ~1 Gd(III)-DOTA complex per subunit Achieved for AaLS protein cage nanoparticle, demonstrating controlled, site-specific labeling [5].
Reaction Scale (Example) 50 μg DOTA-Mal in 0.6 mL NaOAc buffer Used for the preparation of 68Ga-DOTA-Mal [1].
pH for Thiol Conjugation pH 7.4 - 8.3 Optimal range for the maleimide-thiol "click" reaction [1] [4].

Experimental Protocols

Here are detailed methodologies for key DOTA-Mal conjugation procedures, adapted from the search results.

Table 2: Key Reagents and Purification Methods

Component Details
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) are used to reduce disulfide bonds and generate free thiols for reaction [1].
Buffers Phosphate-Buffered Saline (PBS), HEPES, or NaOAc buffers are commonly used. The choice depends on the step (metal labeling vs. bioconjugation) [1] [4].
Purification PD-10 desalting columns (size-exclusion chromatography) are standard for purifying the final conjugate from excess reagents [1]. Dialysis is also used [5].
Protocol 1: Pre-Labeling Strategy for 68Ga-Labeled Peptides

This strategy first labels DOTA-Mal with the radio-metal, then conjugates it to the biomolecule [1].

  • Preparation of 68Ga-DOTA-Mal:

    • Dissolve 50 μg of DOTA-Mal in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5).
    • Add 2.4 mL of freshly eluted 68GaCl3 solution.
    • Incubate the mixture for 10 minutes at 95°C with continuous stirring.
    • Pass the solution through a 0.22 μm sterile filter.
  • Reduction of Thiol-Biomolecule (e.g., RGD peptide):

    • Add TCEP (1.5 equivalents) to the thiol-containing biomolecule in PBS (pH 7.4).
    • Incubate for 5 minutes at room temperature to reduce disulfide bonds.
  • Conjugation:

    • Adjust the pH of the 68Ga-DOTA-Mal solution to 7.4-8.3 using 20x PBS and 0.5 M NaOH.
    • Add the TCEP-reduced biomolecule directly to the pH-adjusted 68Ga-DOTA-Mal solution.
    • Incubate for 20 minutes at 37°C with continuous stirring.
  • Purification:

    • Purify the final product (e.g., 68Ga-DOTA-RGD) using a pre-equilibrated PD-10 desalting column, using PBS as the eluent [1].
Protocol 2: Conjugation to Recombinant Proteins (for MRI)

This protocol outlines the conjugation of DOTA-mal to cysteine residues on a recombinant protein, prior to metallation with Gadolinium for MRI applications [4].

  • DOTA-mal Conjugation to Protein:

    • Dissolve Maleimido-mono-amide-DOTA (Mal-DOTA) in elution water supplemented with EDTA.
    • Add the Mal-DOTA solution to the purified recombinant protein (e.g., Affibody-XTEN fusion vector) in elution buffer (pH 7.0).
    • Stir the reaction mixture for 2.5 hours at room temperature.
  • Metallation with Gadolinium:

    • Incubate the DOTA-protein conjugate with an excess of Gd(III) (e.g., GdCl3).
    • Remove unreacted Gd(III)-salts and other small molecules by extensive dialysis with multiple buffer changes.
  • Characterization:

    • Determine the extent of conjugation and metallation using techniques like mass spectrometry (ESI-TOF) and measure relaxivity (r1) to confirm performance as an MRI contrast agent [4] [5].

Workflow Visualization

The following diagram illustrates the two primary strategic pathways for using DOTA-Mal in bioconjugation, integrating the protocols described above.

DOTA_Mal_Workflow DOTA-Mal Conjugation Strategies Start Biomolecule with Free Thiol (-SH) A1 Pre-Labeling Strategy Start->A1 A2 Chelator-First Strategy Start->A2 B1 1. Complex DOTA-Mal with Metal Ion (e.g., ⁶⁸Ga³⁺, 95°C, pH 5.5) A1->B1 B2 1. Conjugate DOTA-Mal to Biomolecule (Mild pH, 37°C) A2->B2 C1 2. Conjugate Metal-Complexed DOTA-Mal to Biomolecule (pH 7.4-8.3, 37°C) B1->C1 C2 2. Complex with Metal Ion (e.g., Gd³⁺) B2->C2 D Purification (PD-10 Column / Dialysis) C1->D C2->D E Final Conjugate (DOTA-Mal-Metal-Biomolecule) D->E

Key Considerations for Experimental Design

  • Controlled Thiol Exposure: For biomolecules like antibodies that lack naturally accessible thiols, they must be generated through partial reduction of inter-chain disulfide bonds using reagents like TCEP or DTT. This must be carefully optimized to avoid over-reduction and loss of structural integrity [1] [2].
  • Metal Compatibility and Stability: While DOTA forms stable complexes with a wide range of metals, the optimal conditions (pH, temperature, reaction time) vary. Always refer to literature-specific to your metal of interest (e.g., 68Ga vs. 177Lu vs. Gd(III)) [1] [5] [3].
  • Quality Control: Essential techniques for characterizing the final conjugate include Radio-HPLC or SEC-HPLC to assess radiochemical purity and stability, mass spectrometry to confirm identity and loading, and challenge experiments with buffers like DTPA to confirm complex stability [1] [5].

References

free sulfhydryl groups as site-specific radiolabeling targets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Free Sulfhydryl Groups in Bioconjugation

Free sulfhydryl groups (thiols, -SH) on cysteine residues provide excellent targets for site-specific protein modification. Unlike traditional lysine-based conjugation which creates heterogeneous mixtures, sulfhydryl targeting enables production of homogenous protein conjugates with superior stability, pharmacokinetics, and biological activity profiles [1]. This approach is particularly valuable in nuclear medicine, where site-specific radiolabeling of antibodies and their fragments allows for precise tumor targeting while maintaining antigen binding affinity [1].

The table below summarizes key sulfhydryl-reactive chemistries used in bioconjugation:

Chemistry Type Reactive Group Reaction Product Optimal pH Key Features
Maleimides Maleimide Thioether 6.5-7.5 High thiol selectivity, stable linkage [2]
Haloacetamides Iodoacetamide Thioether 7.0-7.5 Thiol-selective, light-sensitive [2]
TS-Link Reagents Thiosulfate Disulfide 7.0-7.5 Reversible with reducing agents [2]
Hg-Link Phenylmercury Thiolate 7.0-7.5 Reversible with HCl or DTT [2]

Detection and Quantification Methods

Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB, provides a straightforward spectrophotometric method for free sulfhydryl quantification. The reagent reacts with free sulfhydryl groups to produce a yellow-colored 2-nitro-5-thiobenzoic acid (TNB) product with strong absorbance at 412 nm (molar extinction coefficient: 13,600 M⁻¹cm⁻¹ at pH 8.0) [3].

Protocol:

  • Prepare reaction buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
  • Dissolve 4 mg DTNB in 1 mL reaction buffer
  • Add 250 μL of standard or unknown sample to tubes containing 50 μL DTNB solution and 2.5 mL buffer
  • Incubate 15 minutes at room temperature
  • Measure absorbance at 412 nm
  • Calculate sulfhydryl concentration using a cysteine standard curve [3]

While simple and rapid, Ellman's assay has limited sensitivity and cannot identify specific modification sites within proteins [4].

Mass Spectrometry Methods

Mass spectrometry enables precise localization and quantification of free sulfhydryls with peptide-level resolution. A highly sensitive workflow involves differential labeling strategies:

Detailed Protocol:

  • Initial Free Thiol Labeling: Incubate protein with N-ethylmaleimide (NEM) at pH 5.5 for 30-60 minutes to label free sulfhydryls
  • Disulfide Reduction: Add tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds
  • Second Labeling: React newly exposed sulfhydryls with d5-NEM (deuterated)
  • Digestion and Analysis: Digest with trypsin and analyze by nanoLC-MS
  • Quantification: Calculate free sulfhydryl abundance by comparing light (NEM) to heavy (d5-NEM) peptide signals [4]

This method detects free sulfhydryl levels as low as 2% (0.02 mol SH per mol protein) using only 40 μg of protein, making it ideal for characterization during early therapeutic development [4].

Radiolabeling Strategies Targeting Sulfhydryl Groups

Direct Radiolabeling with Radiometals

Several therapeutic radiometals form stable complexes with sulfur ligands, enabling direct radiolabeling of sulfhydryl-containing proteins:

Radiometal Half-Life Emissions Applications
Technetium-99m (⁹⁹ᵐTc) 6 hours Gamma (140 keV) SPECT imaging [5]
Rhenium-188 (¹⁸⁸Re) 16.9 hours Beta (769 keV avg), Gamma (155 keV) Therapy, imaging [6]
Rhenium-186 (¹⁸⁶Re) 3.7 days Beta, Gamma Therapy [6]
Copper-67 (⁶⁷Cu) 2.6 days Beta, Gamma Therapy [5]

Direct Labeling Protocol:

  • Generate Free Sulfhydryls: Reduce protein (e.g., F(ab')₂ fragments) with 10-fold molar excess TCEP or DTT for 30-60 minutes at room temperature
  • Remove Excess Reductant: Dialyze or use gel filtration (Sephadex G-25) with deoxygenated buffers under inert atmosphere
  • Radiolabeling: Add radiometal ions (e.g., reduced ¹⁸⁸Re) to protein solution and incubate 30-60 minutes at 37°C
  • Purification: Remove unbound radiometal using gel filtration or dialysis [5] [6]

The resulting bond between radiometals and sulfhydryl groups demonstrates sufficient stability in blood and bodily fluids for in vivo applications [5].

Maleimide-Based Radioconjugation

Maleimide chemistry provides a versatile approach for indirect radiolabeling through stable thioether bonds:

Protocol:

  • Protein Preparation: Dissolve protein at 50-100 μM in pH 7.0-7.5 buffer (phosphate, Tris, or HEPES)
  • Sulfhydryl Generation (if needed): Reduce with 10-fold molar excess TCEP (no removal needed) or DTT (requires dialysis)
  • Maleimide Activation: Prepare 1-10 mM maleimide-chelate conjugate in DMSO immediately before use
  • Conjugation: Add 10-20 mole equivalents of maleimide reagent per mole protein, react 2 hours at room temperature or overnight at 4°C
  • Quenching: Add excess glutathione or mercaptoethanol to consume unreacted maleimide
  • Purification: Isulate conjugate using gel filtration (Sephadex G-25) or dialysis [2]

This method is particularly valuable for attaching chelating groups that complex radiometals like ⁹⁰Y or ¹⁷⁷Lu.

Analytical and Quality Control Methods

Quality Control for Radiolabeled Products

Comprehensive characterization ensures radiopharmaceutical quality and stability:

Chromatographic Analysis:

  • Use instant thin-layer chromatography (ITLC-SG) with acetone, acetonitrile:water (3:2), or saline mobile phases
  • Separate free perrhenate, labeled intermediates, and protein-bound radioactivity [6]

Stability Assessments:

  • Challenge with 100 mM cysteine or glutathione at 37°C for 1-24 hours
  • Incubate in human serum at 37°C for up to 24 hours
  • Monitor radiometal loss through periodic analysis [6]

Radiolysis Prevention:

  • For high-activity beta-emitters (¹⁸⁸Re), add radical scavengers like ascorbic acid or human serum albumin
  • Use cryostorage to minimize radiation damage during storage [6]

Application in Nuclear Medicine

Sulfhydryl-directed radiolabeling enables development of targeted radiopharmaceuticals for cancer theranostics. The following diagram illustrates the conjugation and imaging process:

G Antibody Antibody with Free Sulfhydryl Groups Conjugation Thiol-Metal Coordination or Maleimide Conjugation Antibody->Conjugation Radiometal Radiometal (⁹⁹ᵐTc, ¹⁸⁸Re, ⁶⁷Cu) Radiometal->Conjugation RadiolabeledMAb Radiolabeled Immunoconjugate Conjugation->RadiolabeledMAb TumorTargeting In Vivo Administration & Tumor Targeting RadiolabeledMAb->TumorTargeting MolecularImaging Molecular Imaging (PET/SPECT) TumorTargeting->MolecularImaging

Sulfhydryl-based conjugation enables site-specific antibody radiolabeling for imaging and therapy.

Clinical applications span both diagnostic and therapeutic domains:

  • Imaging: ⁹⁹ᵐTc-labeled antibody fragments for SPECT imaging of tumor antigens [5]
  • Therapy: ¹⁸⁸Re-labeled monoclonal antibodies for radioimmunotherapy of solid tumors [6]
  • Theranostics: Paired diagnostic/therapeutic isotopes (e.g., ⁹⁹ᵐTc/¹⁸⁸Re) for treatment planning and monitoring

Conclusion and Future Perspectives

Targeting free sulfhydryl groups for site-specific radiolabeling represents a powerful methodology for developing homogenous protein conjugates with improved pharmaceutical properties. The combination of precise chemical strategies, sensitive analytical techniques, and robust quality control enables production of reliable radiopharmaceuticals for personalized medicine.

Future advancements will likely focus on engineered antibodies with optimized cysteine placement, improved bifunctional chelators with enhanced in vivo stability, and integrated theranostic platforms that leverage the unique chemistry of sulfhydryl groups for both diagnostic and therapeutic applications.

References

Comprehensive Application Notes and Protocols for 68Ga-DOTA-MAL Protein Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 68Ga-DOTA-MAL Chemistry

Gallium-68 (68Ga) has emerged as a valuable radionuclide in positron emission tomography (PET) imaging due to its favorable nuclear properties (68-minute half-life, 89% β+ emission) and availability from 68Ge/68Ga generator systems, making it independent of cyclotron production [1] [2]. The coordination chemistry of 68Ga primarily involves chelation by polyazamacrocyclic chelators, with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) being the "gold standard" due to its ability to form stable complexes with 68Ga and various therapeutic isotopes like 177Lu, enabling theranostic applications [3] [1]. However, conventional DOTA conjugation and labeling typically requires harsh conditions (high temperature, low pH) that can compromise protein integrity and bioactivity [3].

The innovative use of maleimido-mono-amide-DOTA (DOTA-MAL) addresses these limitations by leveraging chemoselective conjugation to sulfhydryl groups (-SH) on biomolecules [3]. This approach takes advantage of the relative scarcity of free sulfhydryl groups in most biomolecules compared to amino and carboxylic acid groups, enabling site-specific modification that helps preserve biological activity [3]. The maleimide group reacts specifically with thiols under mild physiological conditions (pH 7.0-8.0), while the DOTA component provides optimal chelation properties for 68Ga [3] [4]. This combination makes DOTA-MAL particularly valuable for labeling sensitive biomolecules such as peptides, proteins, and antibodies while maintaining their targeting specificity and binding affinity.

Labeling Strategies and Protocols

Conventional Two-Step Labeling Approach

The traditional method for 68Ga labeling of biomolecules involves first conjugating the bifunctional chelator to the biomolecule, followed by radiolabeling with 68Ga. This approach presents challenges as biomolecules must withstand the harsh radiolabeling conditions (high temperature, acidic pH) required for efficient 68Ga-DOTA complexation, which can lead to protein degradation or inactivation [3]. For heat-sensitive proteins, this method is suboptimal and often results in inconsistent labeling yields and compromised bioactivity.

Improved Pre-Labeling Strategy

An innovative pre-labeling approach has been developed that reverses the conventional steps, offering significant advantages for protein labeling [3]. This method involves first radiolabeling the DOTA-MAL chelator with 68Ga under optimized conditions, followed by conjugation to the sulfhydryl-containing biomolecule under mild physiological conditions.

Table 1: Reaction Conditions for 68Ga-DOTA-MAL Pre-Labeling Strategy

Step Reaction Components Buffer Conditions Temperature Time Yield
68Ga-DOTA-MAL Formation 50 μg DOTA-MAL + 2.4 mL 68GaCl3 0.6 mL NaOAc buffer (0.25 M, pH 5.5) 95°C 10 min >95%
Biomolecule Reduction 400 μg thiol-peptide/protein PBS (pH 7.4) + TCEP (1.5 equiv) Room Temperature 5 min N/A
Conjugation Reduced biomolecule + 68Ga-DOTA-Mal PBS (pH 7.4-8.3) 37°C 20 min >80%

The key advantage of this strategy is that the biomolecule is never exposed to the harsh conditions of the radiolabeling step, thereby preserving its structural integrity and biological activity [3]. The method has been successfully applied to various targeting molecules including RGD peptides (for angiogenesis imaging), folate conjugates (for tumor targeting), and bovine serum albumin (as a model protein) [3] [5].

A DOTA-MAL Chelator C Heating (95°C, 10 min) Acetate Buffer (pH 5.5) A->C B 68GaCl3 Generator Eluate B->C D 68Ga-DOTA-MAL Intermediate C->D G Conjugation (37°C, 20 min) PBS Buffer (pH 7.4-8.3) D->G E Sulfhydryl-Containing Biomolecule F TCEP Reduction (if needed) E->F F->G I Purification (PD-10 Column) G->I H Final 68Ga-DOTA-Biomolecule I->H

Diagram 1: 68Ga-DOTA-MAL Pre-Labeling Workflow - This optimized strategy prevents biomolecule exposure to harsh radiolabeling conditions

Detailed Step-by-Step Protocol
2.3.1 Preparation of 68Ga-DOTA-MAL Intermediate
  • Generator Elution: Elute the 68Ge/68Ga generator with 0.05-0.1 M HCl according to manufacturer instructions [3] [6]. For higher concentration, use a fractionated elution approach (collecting 1-2 mL containing approximately 2/3 of total activity) [1].

  • Radiolabeling: Dissolve 50 μg of DOTA-MAL in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5) in a reaction vial. Add 2.4 mL of the 68Ga eluate and incubate for 10 minutes at 95°C with continuous stirring [3].

  • Filtration: Pass the reaction mixture through a 0.22 μm pore-size filter into a sterile vial for temporary storage [3].

2.3.2 Biomolecule Preparation
  • Sulfhydryl Reduction: For biomolecules with disulfide bonds, reduce 400 μg of the protein/peptide in 0.1 mL PBS (pH 7.4) using tris(2-carboxyethyl)phosphine (TCEP) at 1.5 equivalents relative to the biomolecule. Incubate for 5 minutes at room temperature [3]. For proteins like BSA, incubate with 0.3 mM dithiothreitol (DTT) in 0.1 M HEPES buffer (pH 8.3) for 90 minutes at room temperature [3].

  • Buffer Adjustment: Add 75 μL of 20× PBS (0.2 M, pH 7.4) to the 68Ga-DOTA-MAL solution and adjust pH to 7.4-8.3 using 0.5 M NaOH [3].

2.3.3 Conjugation and Purification
  • Conjugation Reaction: Add the TCEP-reduced sulfhydryl-biomolecule directly to the pH-adjusted 68Ga-DOTA-MAL solution. Incubate for 20 minutes at 37°C with continuous stirring [3].

  • Purification: Purify the conjugated product using a pre-equilibrated PD-10 desalting column with phosphate-buffered saline (PBS) as the eluent [3]. For certain applications, additional purification methods like HPLC may be employed.

  • Sterile Filtration: Pass the final product through a 0.22 μm sterile filter into a sterile vial for administration [6].

Quality Control and Validation

Comprehensive quality control is essential to ensure the safety, efficacy, and reproducibility of 68Ga-labeled radiopharmaceuticals. The validation process should follow established guidelines from the European Pharmacopoeia, Good Manufacturing Practice (GMP), and Good Radiopharmacy Practice [6].

Table 2: Quality Control Parameters and Specifications for 68Ga-Labeled Radiopharmaceuticals

Parameter Method Acceptance Criteria Reference
Radiochemical Purity Radio-HPLC, ITLC >95% [6] [7]
Radiochemical Identity HPLC retention time matching Conforms to reference standard [6]
Chemical Purity HPLC (chemical impurities) Meets Ph. Eur. requirements [6]
Radionuclidic Purity Gamma spectrometry Principal γ-photon at 511 keV [6]
68Ge Breakthrough Gamma spectrometry <0.001% of total activity [6]
Ethanol Content Gas chromatography (GC) <10% [6]
pH pH strips or pH meter 5.5-8.0 [6]
Sterility Sterility test Sterile [6]
Endotoxins LAL test <17.5 EU/mL [6]

Robust quality control systems should employ multiple analytical techniques to detect various potential impurities. As demonstrated in recent studies, combining radio-TLC, radio-UV-HPLC, and radio-SDS-PAGE provides comprehensive assessment of radiochemical purity and can identify impurities that single methods might miss [7]. For instance, while TLC can distinguish free 68Ga from protein-bound activity, it cannot differentiate between properly labeled MAA and misfolded 68Ga-HSA impurities, which HPLC can resolve [7].

A Final 68Ga-DOTA-Protein B Radiochemical Purity Analysis A->B C Chemical Purity Analysis A->C D Physicochemical Properties A->D E Biological Safety Testing A->E F ITLC / HPLC B->F H HPLC / GC C->H J pH Measurement Gamma Spectrometry D->J L Sterility Test Endotoxin LAL Test E->L G >95% Radiochemical Purity F->G I Ethanol <10% HEPES within limits H->I K pH 5.5-8.0 68Ge <0.001% J->K M Sterile Endotoxins <17.5 EU/mL L->M

Diagram 2: Comprehensive Quality Control Scheme for 68Ga-Labeled Proteins - Multiple analytical methods ensure product quality

Case Studies and Applications

68Ga-DOTA-RGD for Angiogenesis Imaging

The RGD peptide (arginine-glycine-aspartic acid) targets αvβ3 integrin receptors overexpressed on endothelial cells during angiogenesis. Using the pre-labeling approach, researchers successfully prepared 68Ga-DOTA-RGD with high specific radioactivity and demonstrated its potential for imaging angiogenesis in Lewis Lung carcinoma models and non-human primates [3] [5]. The tracer showed specific uptake in tumor regions with increased neovascularization, confirming that the labeling method preserved the biological activity of the RGD peptide [5].

68Ga-DOTA-FA for Folate Receptor Targeting

Folate conjugates target the folate receptor overexpressed in various cancers. The 68Ga-DOTA-FA preparation using the pre-labeling method maintained receptor binding specificity, enabling PET imaging of folate receptor-positive tumors. This application highlights the method's compatibility with small molecule targeting agents [3].

68Ga-ABY-028 for Vascular Permeability Assessment

ABY-028, an albumin-binding domain protein equipped with mal-DOTA chelator, was radiolabeled with 68Ga for PET imaging of altered vascular permeability [8]. The radiotracer distributed with the plasma pool and successfully visualized heterogeneity in vascular permeability in tumor xenografts with different vascular properties. The study demonstrated the method's applicability for monitoring changes in albumin uptake due to disease and pharmacologically altered vascular permeability [8].

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Labeling Efficiency: Ensure proper pH adjustment (pH 5.5 for 68Ga-DOTA-MAL formation; pH 7.4-8.3 for conjugation). Verify chelator-to-radionuclide ratio and reaction temperature.

  • Radiochemical Impurities: Implement post-labeling purification using PD-10 columns or HPLC. Monitor for 68Ga-colloid formation which may indicate pH issues.

  • Biomolecule Instability: Optimize reaction times and temperatures. Use gentle reducing agents like TCEP instead of DTT when possible.

  • Generator Eluate Quality: Use fresh generator eluate and consider post-processing methods (cation/anion exchange) to improve 68Ga concentration and purity [1] [2].

Process Optimization Recommendations
  • Temperature Optimization: For heat-sensitive biomolecules, test conjugation efficiency at different temperatures (25°C, 37°C, 45°C) to find the optimal balance between labeling yield and bioactivity preservation.

  • Reaction Time Monitoring: Perform kinetic studies to determine minimal required reaction times, reducing potential biomolecule degradation.

  • Quality Control Integration: Implement inline quality control methods such as radio-TLC for rapid assessment of labeling efficiency before proceeding to the next step.

Conclusion

The 68Ga-DOTA-MAL pre-labeling strategy provides a robust, efficient method for radiolabeling sulfhydryl-containing biomolecules under mild conditions that preserve biological activity. This approach addresses the limitations of conventional two-step labeling methods by eliminating exposure of sensitive biomolecules to harsh radiolabeling conditions. The protocol offers excellent reproducibility, high radiochemical yields, and maintained bioactivity of the labeled products, making it particularly valuable for preclinical and clinical development of novel protein-based PET tracers.

As the field of theranostics continues to expand, with 68Ga-labeled compounds often paired with therapeutic isotopes like 177Lu, the development of reliable, mild labeling techniques becomes increasingly important [2]. The 68Ga-DOTA-MAL methodology presented in these application notes provides researchers with a standardized approach that can be adapted to various biomolecules, facilitating the development of novel targeted imaging agents for precision medicine applications.

References

Comprehensive Application Notes and Protocols for Site-Specific Conjugation of Biomolecules with DOTA-MAL

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DOTA-MAL Conjugation Chemistry

Maleimide-thiol chemistry represents a powerful approach for site-specific bioconjugation of biomolecules with the chelator DOTA-MAL (maleimido-mono-amide-DOTA). This strategy capitalizes on the unique properties of sulfhydryl groups, which are relatively less common in most biomolecules compared to amino and carboxylic acid groups, making them ideal targets for site-specific radiolabeling. The maleimide functional group in DOTA-MAL undergoes Michael addition with free thiols (-SH) under mild physiological conditions (typically pH 7.0-8.0), forming stable thioether linkages that are essential for maintaining bioactivity of the conjugated molecules [1] [2]. This site-specificity is particularly valuable in radiopharmaceutical development, where random conjugation to lysine residues can lead to heterogeneous mixtures with compromised target affinity and altered pharmacokinetics [3] [2].

The fundamental advantage of DOTA-MAL lies in its dual functionality: the maleimide group provides specific attachment to thiol-containing biomolecules, while the DOTA chelator forms stable complexes with various radiometals used in diagnostic and therapeutic applications. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is considered the "gold standard" chelator for a series of therapeutic isotopes, with the ability to bind radiometals such as ⁶⁸Ga (for PET imaging), ¹⁷⁷Lu and ⁹⁰Y (for therapy), and others including ⁶⁴Cu, ¹¹¹In, and ²²⁵Ac [1] [4]. This versatility makes DOTA-MAL an essential tool in the development of theranostic agents that combine diagnostic imaging and targeted therapy in a single platform.

Traditional two-step labeling methods involve first conjugating DOTA-MAL to the biomolecule, followed by radiolabeling with the metallic radionuclide. However, this approach often requires harsh reaction conditions (e.g., high temperature, acidic pH) for the radiolabeling step, which can damage sensitive biomolecules [1]. To address this limitation, an improved strategy has been developed where DOTA-MAL is first radiolabeled under optimized conditions, followed by conjugation to the target biomolecule under mild physiological conditions (pH 8.0 at room temperature). This innovative approach minimizes damage to bioactive molecules while maintaining high radiochemical yield and purity [1].

Experimental Protocols

Materials and Equipment

Essential reagents include DOTA-MAL (commercially available from Macrocyclics), thiol-containing biomolecules (peptides, proteins, or folates), tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) for reduction of disulfide bonds, sodium acetate buffer (0.25 M, pH 5.5), phosphate-buffered saline (PBS, pH 7.4), HEPES buffer (pH 8.3), and 0.05 M HCl for generator elution. Critical equipment includes a ⁶⁸Ge/⁶⁸Ga isotope generator, radio-HPLC system with a size-exclusion column (Superose 12 10/300 GL), PD-10 desalting columns for purification, and a dose calibrator for radioactivity measurement [1]. All solvents should be HPLC-grade, and water must be distilled and deionized using a system such as Milli-Q (18.2 MΩ/cm) [1].

Protocol 1: Conjugation with RGD Peptide
  • Step 1: Thiol Reduction - Add 0.825 μmol of TCEP (1.5 equivalents) to 0.1 mL of PBS (pH 7.4) containing 400 μg of thiol-modified RGD peptide. Incubate for 5 minutes at room temperature to reduce disulfide bonds and generate free thiol groups [1].

  • Step 2: pH Adjustment - Add 75 μL of 20× PBS (0.2 M, pH 7.4) to the ⁶⁸Ga-DOTA-Mal solution, then adjust the pH to 7.4–8.3 using 0.5 M NaOH. This step is critical as the maleimide-thiol reaction proceeds most efficiently in this pH range [1].

  • Step 3: Conjugation Reaction - Combine the TCEP-reduced sulfhydryl RGD peptide (HS-RGD) directly with the pH-adjusted ⁶⁸Ga-DOTA-Mal solution. Incubate for 20 minutes at 37°C with continuous stirring to facilitate conjugation [1].

  • Step 4: Purification - Purify the ⁶⁸Ga-DOTA-RGD conjugate using a pre-equilibrated PD-10 desalting column with PBS as the eluent. Collect the purified conjugate for quality control and subsequent applications [1].

Protocol 2: Conjugation with Folate (FA)

The procedure for conjugating DOTA-MAL with folate follows a similar protocol with slight modifications:

  • Reduction Step - Reduce HS-FA using 0.225 μmol of TCEP (1.5 equivalents) following the same procedure as for the RGD peptide [1].

  • Conjugation - Add the TCEP-treated reduction products to the pH-adjusted ⁶⁸Ga-DOTA-Mal solution. Stir continuously for 20 minutes at 37°C to form the ⁶⁸Ga-DOTA-FA conjugate [1].

  • Purification - Use a pre-equilibrated PD-10 desalting column to purify the ⁶⁸Ga-DOTA-FA conjugate, collecting the product for further analysis [1].

Protocol 3: Conjugation with Bovine Serum Albumin (BSA)

For protein conjugation such as with BSA, the protocol requires adjustments to account for the larger molecular size:

  • Reduction - Incubate 0.1 mM (6.7 g) of BSA in 0.1 M HEPES buffer (pH 8.3) with 0.3 mM dithiothreitol (DTT) for 90 minutes at room temperature. This extended reduction time ensures adequate reduction of disulfide bonds in the protein structure [1].

  • Conjugation - Add the reduced BSA to the activated DOTA-MAL conjugate. The reaction should proceed for 30-60 minutes at room temperature or 37°C, with optimal time determined empirically for each protein [1].

  • Purification - Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents. For radiolabeled conjugates, PD-10 desalting columns can be used [1].

Table 1: Summary of Conjugation Reaction Conditions for Different Biomolecules

Biomolecule Reduction Agent Reaction pH Temperature Time Purification Method
RGD Peptide TCEP (1.5 equiv) 7.4-8.3 37°C 20 min PD-10 Desalting
Folate (FA) TCEP (1.5 equiv) 7.4-8.3 37°C 20 min PD-10 Desalting
BSA DTT (0.3 mM) 8.3 Room Temperature 90 min Size-exclusion Chromatography

Analytical Methods for Characterization

Quality Control Techniques

Radiochemical purity assessment is typically performed using radio-HPLC or instant thin-layer chromatography (iTLC). For HPLC analysis, a size-exclusion column (Superose 12 10/300 GL) is recommended with PBS as the mobile phase at a flow rate of 0.5-1.0 mL/min [1]. Mass spectrometry provides crucial information about the molecular weight of the conjugates and the chelator-to-biomolecule ratio. Liquid chromatography-mass spectrometry (LC-MS) is particularly valuable for characterizing immunoconjugates and determining the distribution of DOTA modifications across different sites [3].

Binding affinity assays should be conducted to confirm that the conjugation process does not impair the biological activity of the biomolecule. For targeting molecules like RGD peptides or folates, in vitro binding assays using cells expressing the target receptors can validate maintenance of target affinity after conjugation [1]. Stability studies are essential to evaluate the integrity of the conjugate under physiological conditions. These include incubation in human serum at 37°C with periodic analysis by radio-HPLC to detect potential decomposition or transchelation [1] [2].

Determination of Conjugation Efficiency

The conjugation efficiency can be determined by measuring the incorporation rate of the radiolabel using radio-HPLC or iTLC. The chelator-to-antibody ratio (CAR) is a critical quality attribute for antibody-based conjugates, which can be determined by mass spectrometry [3]. For the kinetically controlled bioconjugation approach described in the literature, LC-MS analyses enable assessment of the CAR and the number of chelating moieties linked to the mAb chains [3]. Proteolysis experiments followed by MS analysis can identify specific lysine residues involved in bioconjugation, with studies showing four lysine residues mainly involved: K188 for the light chain and K30, K293, and K417 for the heavy chain [3].

Table 2: Analytical Techniques for Conjugate Characterization

Analytical Parameter Recommended Method Acceptance Criteria Application
Radiochemical Purity Radio-HPLC, iTLC >95% All conjugates
Chelator-to-Biomolecule Ratio LC-MS, UV-Vis Spectroscopy Variable based on application All conjugates
Immunoreactivity Cell Binding Assays >85% retention of binding affinity Targeted conjugates
Serum Stability Serum Incubation + HPLC >90% intact after 24h All conjugates
Aggregate Formation Size-Exclusion HPLC <5% aggregates Protein conjugates

Applications and Case Studies

Preclinical Applications

The DOTA-MAL conjugation platform has been successfully applied to develop various targeted radiopharmaceuticals for molecular imaging and therapy. In one proof-of-concept study, three ⁶⁸Ga-labeled bioactive molecules (⁶⁸Ga-DOTA-RGD, ⁶⁸Ga-DOTA-FA, and ⁶⁸Ga-DOTA-BSA) were prepared using the novel pre-labeling strategy under mild conditions (pH 8.0 at room temperature) [1]. The biological and chemical properties of these radiotracers were well maintained, demonstrating the effectiveness of this approach for preserving bioactivity while achieving high specific activity.

In cancer theranostics, site-specific conjugation of DOTA-MAL to engineered antibodies has shown remarkable promise. A study focusing on HER2-targeted radioimmunoconjugates demonstrated that site-specific conjugation produced more homogeneous products with superior in vivo performance compared to random conjugation approaches [4]. Similarly, in the development of PET imaging agents for tumor detection, site-specific conjugation of DOTA to diabodies (engineered antibody fragments) followed by radiolabeling with ⁶⁴Cu resulted in excellent tumor visualization with favorable pharmacokinetics [5].

Case Study: PEGylated Diabody Conjugates

A particularly insightful case study involves the site-specific attachment of monodispersed PEG chains of increasing molecular size (n = 12, 24, and 48) to a thiolated anti-TAG-72 diabody using DOTA-MAL chemistry [5]. The conjugation was achieved through engineered cysteine residues in the L1 loop of the VL domain, which were positioned approximately 6-7 Å apart with side chain thiol groups exposed to solvent [5]. The resulting conjugates exhibited improved pharmacokinetics with monotonic decreases in kidney uptake and increases in blood circulation time corresponding to PEG size.

The DOTA-PEG₄₈-conjugated diabody demonstrated particularly favorable characteristics, with up to 80% ID/g of tumor uptake and a tumor-to-blood ratio of 8 at 24 hours when radiolabeled with ¹¹¹In [5]. When labeled with ⁶⁴Cu for PET imaging, this conjugate showed 37.9% ID/g of tumor uptake (T/B = 8) at 44 hours in animal models [5]. Importantly, there was no loss of immunoreactivity compared to the parent unconjugated diabody, highlighting the advantage of site-specific conjugation for preserving biological function [5].

Table 3: Performance Comparison of DOTA-MAL Conjugates in Preclinical Models

Conjugate Type Biomolecule Radionuclide Tumor Uptake (%ID/g) Tumor-to-Blood Ratio Application
DOTA-RGD RGD peptide ⁶⁸Ga Data not specified Data not specified Angiogenesis Imaging
DOTA-FA Folate ⁶⁸Ga Data not specified Data not specified Folate Receptor Imaging
DOTA-PEG₁₂-Diabody Anti-TAG-72 diabody ⁶⁴Cu Intermediate Intermediate Tumor PET Imaging
DOTA-PEG₄₈-Diabody Anti-TAG-72 diabody ⁶⁴Cu 37.9% at 44h 8 at 44h Tumor PET Imaging

Troubleshooting and Optimization

Common Issues and Solutions

Low conjugation efficiency is frequently encountered, which may result from inadequate reduction of disulfide bonds, oxidation of thiol groups before conjugation, or suboptimal reaction pH. To address this, ensure fresh reduction agents are used and consider performing the reaction under inert atmosphere to prevent thiol oxidation. The reduction efficiency can be monitored using Ellman's reagent (DTNB) to quantify free thiol groups before conjugation [1] [2]. Maintenance of bioactivity after conjugation is another critical consideration. If biological activity is compromised, evaluate the conjugation site—engineering cysteine residues away from active sites or utilizing site-specific mutagenesis can preserve functionality [5].

Radiochemical instability may manifest as dissociation of the radionetal from the conjugate. This can be addressed by ensuring proper chelation through optimized reaction conditions, including pH control and the use of high-purity reagents. For maleimide-based conjugates, hydrolysis of the thiosuccinimide ring has been observed as a common biotransformation, which actually enhances stability by preventing retro-Michael reactions [6]. If aggregate formation occurs, particularly with protein conjugates, optimize the reaction stoichiometry to prevent over-conjugation and introduce a purification step such as size-exclusion chromatography to remove aggregates [1].

Optimization Strategies

Reaction stoichiometry significantly influences conjugation efficiency and product homogeneity. For cysteine-based conjugations, a molar ratio of 1.5:1 to 3:1 (DOTA-MAL to thiol groups) typically provides optimal results without excessive heterogeneity [1] [5]. The pH optimization is crucial as maleimide-thiol reaction kinetics are pH-dependent, with optimal conjugation occurring between pH 7.0-8.0. Below pH 7.0, the reaction rate decreases significantly due to thiol protonation, while above pH 8.0, hydrolysis of the maleimide group can compete with conjugation [1] [2].

Temperature and time parameters should be optimized for each biomolecule. While standard protocols recommend 37°C for 20-30 minutes, temperature-sensitive biomolecules may require longer reaction times at lower temperatures (e.g., 4°C overnight) [1]. For engineered proteins with introduced cysteine residues, structural analysis should guide conjugation site selection to avoid disruption of folding or function. Molecular modeling can ensure cysteine residues are positioned approximately 6-7 Å apart with side chain thiol groups exposed to solvent [5].

Workflow Visualization

The following diagram illustrates the comprehensive workflow for site-specific conjugation using DOTA-MAL, from preparation through final characterization:

G cluster_prep Preparation Phase cluster_rx Conjugation Reaction cluster_post Post-Processing cluster_QC Quality Control Start Start DOTA-MAL Conjugation P1 Prepare DOTA-MAL Solution Start->P1 P2 Reduce Biomolecule with TCEP/DTT P1->P2 P3 Purify Reduced Biomolecule P2->P3 R1 Mix DOTA-MAL with Reduced Biomolecule P3->R1 R2 Adjust pH to 7.4-8.3 R1->R2 R3 Incubate at 37°C for 20 min R2->R3 PT1 Purify Conjugate (PD-10 Column) R3->PT1 PT2 Concentrate if Needed PT1->PT2 PT3 Sterile Filtration PT2->PT3 Q1 Radio-HPLC Analysis PT3->Q1 Q2 Mass Spectrometry Q1->Q2 Q3 Binding Assay Q2->Q3 Q4 Stability Test Q3->Q4 End Final Conjugate Q4->End

Diagram 1: Comprehensive workflow for site-specific conjugation of biomolecules with DOTA-MAL, covering preparation, reaction, purification, and quality control stages.

Conclusion

Site-specific conjugation using DOTA-MAL represents a powerful methodology for creating well-defined bioconjugates with preserved bioactivity. The maleimide-thiol chemistry offers an optimal balance of selectivity and efficiency under mild physiological conditions, making it particularly valuable for sensitive biomolecules. The strategic two-step approach—labeling DOTA-MAL first followed by conjugation to the biomolecule—minimizes damage to bioactive compounds while maintaining high radiochemical yields [1].

The applications presented demonstrate the versatility and robustness of this platform across various biomolecule classes, from small peptides to engineered antibodies. As the field of radiopharmaceuticals continues to evolve toward more targeted and personalized approaches, the demand for site-specific conjugation methods that produce homogeneous, well-characterized conjugates will only increase. The DOTA-MAL platform, with its compatibility with multiple theranostic isotopes and diverse biomolecules, is well-positioned to meet these demands and drive innovation in molecular imaging and targeted radionuclide therapy.

References

Application Notes: Two-Step Labeling Strategy for 68Ga-DOTA-MAL

Author: Smolecule Technical Support Team. Date: February 2026

The conventional method for radiolabeling biomolecules with Gallium-68 (⁶⁸Ga) involves first conjugating the biomolecule to a chelator (like DOTA) and then performing the radiolabeling. However, the harsh conditions (low pH, high temperature) required for the ⁶⁸Ga-DOTA reaction can damage or denature fragile proteins and peptides, leading to a loss of bioactivity [1] [2].

The two-step labeling strategy using DOTA-MAL (Maleimido-mono-amide-DOTA) inverts this process. The key advantage is that the radiolabeling step is performed on the chelator first, under harsh conditions, before conjugation to the biomolecule under mild, room-temperature conditions. This protects the bioactive molecule from potential damage [1].

  • Core Advantage: This strategy is a "site-specific bioactivity-friendly reaction" that avoids exposing thiol-containing biomolecules to low pH and high heat, thereby maintaining their structural integrity and function [1].
  • Versatility: It serves as a versatile vehicle for facile labeling of any thiol-containing bioactive molecule, as demonstrated with RGD peptides, folic acid (FA), and Bovine Serum Albumin (BSA) [1].

Detailed Experimental Protocol

The following protocol is adapted from recent research for the production of ⁶⁸Ga-DOTA-MAL-conjugated tracers [1].

Materials
  • Precursor: DOTA-MAL (Maleimido-mono-amide-DOTA)
  • Radionuclide: ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator
  • Biomolecule: Thiol-containing peptide or protein (e.g., cys-RGD)
  • Buffer: 1 M Ammonium acetate buffer, pH 4.0
  • Reaction Vials: Sterile, pyrogen-free vials
  • Purification: C18 solid-phase extraction (SPE) cartridge
  • Quality Control: Radio-iTLC or Radio-HPLC systems
Step 1: Pre-labeling of DOTA-MAL with ⁶⁸Ga
  • Elution: Elute the ⁶⁸Ga generator with 0.1N HCl following the manufacturer's instructions.
  • Post-processing (Optional but Recommended): To minimize metal impurities and concentrate the eluate, pass it through a cation exchange cartridge (e.g., BondElut SCX). Elute the trapped ⁶⁸Ga with a small volume of a 5M NaCl / 0.1N HCl mixture [3].
  • Reaction Mixture: In a reaction vial, combine the following:
    • ⁶⁸Ga eluate (in 0.1N HCl or concentrated NaCl/HCl)
    • 10-20 µg of DOTA-MAL
    • 1 M Ammonium acetate buffer (pH 4.0)
  • Labeling: Incubate the reaction mixture at room temperature for 5-10 minutes.
  • Quality Control: Check the radiochemical yield (RCY) using radio-iTLC. The formation of ⁶⁸Ga-DOTA-MAL is successful if the RCY exceeds 95% [1].
Step 2: Conjugation of ⁶⁸Ga-DOTA-MAL to Thiol-containing Biomolecule
  • pH Adjustment: After confirming successful labeling, adjust the pH of the ⁶⁸Ga-DOTA-MAL solution to 8.0 using a mild buffer like HEPES or phosphate-buffered saline (PBS).
  • Conjugation: Add the thiol-containing biomolecule (e.g., 5 µg of cys-RGD) to the pH-adjusted ⁶⁸Ga-DOTA-MAL solution.
  • Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes. The maleimide group of DOTA-MAL will specifically and efficiently form a stable thioether bond with the free sulfhydryl group on the biomolecule.
  • Purification (if needed): Pass the final mixture through a C18 SPE cartridge. Wash with water to remove unreacted ⁶⁸Ga species, and elute the purified ⁶⁸Ga-DOTA-MAL-biomolecule conjugate with ethanol.
  • Formulation: Reformulate the final product in sterile, isotonic saline or PBS for injection.

Quantitative Data Summary

The table below summarizes the typical performance outcomes for this two-step labeling strategy as reported in the literature [1].

Parameter Typical Value Conditions / Notes
⁶⁸Ga-DOTA-MAL Labeling Efficiency > 95% Room temperature, pH 4.0, 5-10 min [1].
Final Conjugation Efficiency High (Strategy validated for multiple molecules) pH 8.0, room temperature [1].
Overall Radiochemical Yield (RY) Not explicitly stated for final product The high efficiency of both steps suggests a robust overall yield.
Radiochemical Purity (RCP) > 95% After simple purification [1].
Molar Activity (A~m~) 20-45 GBq/µmol For similar kit-based ⁶⁸Ga-protein labeling methods [2].
Total Preparation Time ~30 minutes From generator elution to final product.

Quality Control & Validation

To ensure the product is suitable for preclinical or clinical use, the following quality control tests should be performed, in line with European Pharmacopoeia guidelines [4]:

  • Radiochemical Purity (RCP): Analyzed by radio-HPLC or radio-iTLC. The RCP should typically be >91% for administration [4].
  • pH: Must be in the physiological range, typically 4.0 - 8.0 [4].
  • Sterility: Tested by membrane filtration.
  • Endotoxins: Determined by LAL test, with limits below 175 IU/mL [4].
  • Filter Integrity Test: Performed after sterile filtration of the final product [4].

Workflow Visualization

The following diagram illustrates the logical sequence and key advantages of the two-step ⁶⁸Ga-DOTA-MAL labeling strategy.

G step1 Step 1: Label Chelator harsh Harsh Conditions: Low pH (4.0), High Temp (Optional) step1->harsh step2 Step 2: Conjugate to Biomolecule mild Mild Conditions: Neutral pH (8.0), Room Temp step2->mild intermediate ⁶⁸Ga-DOTA-MAL harsh->intermediate 5-10 min >95% Yield final ⁶⁸Ga-DOTA-MAL- Biomolecule Conjugate mild->final 10-15 min advantage Core Advantage: Preserves Bioactivity mild->advantage Key Feature chelator DOTA-MAL (Chelator) chelator->step1 ga68 ⁶⁸Ga³⁺ ga68->step1 biomolecule Thiol-containing Biomolecule biomolecule->step2 intermediate->step2 advantage->final Result

Key Considerations for Implementation

  • Biomolecule Compatibility: This strategy is specifically designed for biomolecules containing a free sulfhydryl (thiol) group. If your target molecule does not naturally have one, genetic engineering or chemical modification may be necessary [1] [5].
  • Generator Eluate Quality: The presence of metal ion impurities (e.g., Zn²⁺, Fe³⁺) in the generator eluate can compete with ⁶⁸Ga for chelation by DOTA, reducing labeling efficiency. Using a post-processing method (e.g., cation exchange cartridge) is highly recommended to ensure high specific activity [6] [3].
  • Automation Potential: The entire two-step process, including post-processing, can be adapted for use on automated synthesis modules (e.g., Scintomics GRP), which improves reproducibility, minimizes radiation exposure to personnel, and ensures compliance with Good Manufacturing Practice (GMP) for clinical production [7] [4].

References

Application Notes: Maleimide-DOTA in Radiochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Maleimide-DOTA is a bifunctional chelator critical for developing targeted PET imaging probes. It facilitates the stable conjugation of radionuclides to biomolecules like antibodies and antibody fragments via sulfhydryl groups [1]. This approach is widely used in immuno-PET to visualize specific biological targets in vivo [2] [3].

A key challenge with maleimide-thiol conjugates is their potential instability in vivo due to a retro-Michael reaction, which can lead to deconjugation and elevated background signal in clearance organs [1]. Despite this, maleimide chemistry remains popular due to the well-defined, site-specific conjugation it enables to engineered cysteine residues.

The table below summarizes key characteristics of the maleimide-DOTA conjugate for radioimmunoconjugate preparation.

Parameter Specification / Characteristic
Primary Use Site-specific conjugation of radionuclides (e.g., (^{64})Cu, (^{177})Lu) to cysteine residues on biomolecules [3] [1].
Common Radionuclides (^{64})Cu (PET imaging), (^{177})Lu (Radionuclide Therapy), (^{225})Ac (Alpha Therapy) [3].
Conjugation Site Typically targets interchain disulfide bonds (reduced to sulfhydryl groups) or engineered cysteines [1].
Critical Consideration Susceptible to deconjugation via retro-Michael reaction in vivo, which can increase liver and spleen uptake [1].
Alternative Chelators NOTA (often preferred for (^{68})Ga and (^{64})Cu due to higher kinetic stability) [3] [4].
Alternative Chemistries Phenyloxadiazolesulfone (PODS), glycoengineering for improved stability or homogeneity [1].

Experimental Protocol: Conjugation, Radiolabeling & Characterization

The following detailed protocol for creating and evaluating a (^{64})Cu-labeled antibody using maleimide-DOTA is adapted from preclinical studies [3]. This workflow is also applicable to fragments or other proteins.

A Antibody Preparation B Reduce Interchain Disulfide Bonds A->B C Conjugate Maleimide-DOTA B->C D Purify DOTA-Ab Conjugate C->D E Radiolabel with 64Cu D->E F Purify Final Radioimmunoconjugate E->F G In Vitro & In Vivo Evaluation F->G

Diagram Title: Radioimmunoconjugate Synthesis Workflow

Step 1: Antibody Reduction and Conjugation
  • Antibody Pretreatment: To remove metal contaminants, treat the antibody (e.g., 1-5 mg) with 2.8 mM EDTA in a Chelex-treated buffer for 30 minutes at room temperature [3].
  • Buffer Exchange: Use a centrifugal filter unit (e.g., 30 kDa MWCO) to exchange the buffer to a conjugation-compatible buffer like 0.1 M sodium bicarbonate (pH 9.0). Using metal-free buffers is critical [3].
  • Disulfide Reduction: Add a molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the antibody. Incubate to reduce interchain disulfide bonds, generating free sulfhydryl groups.
  • Maleimide-DOTA Conjugation: Add maleimide-DOTA to the reduced antibody. The Antibody-to-Chelator Ratio (ACR) is a key parameter. Studies have used ACRs from 1:5 to 1:15 to achieve a desired Drug-to-Antibody Ratio (DAR) of approximately 2 [3] [1]. Incubate for a defined period (e.g., 1-2 hours).
  • Purification: Purify the DOTA-antibody conjugate from excess chelator using size-exclusion chromatography or dialysis. Determine the final concentration and store aliquots at -80°C.
Step 2: Radiolabeling with (^{64})Cu
  • Labeling Reaction: Mix the DOTA-antibody conjugate with (^{64})CuCl₂ in a sodium acetate buffer (e.g., 0.1-0.5 M, pH 5.5). A typical reaction volume is 100-200 µL [3].
  • Incubation: Incubate the mixture at a elevated temperature (e.g., 50°C) for 15-30 minutes [3].
  • Quality Control (QC): Determine the Radiochemical Purity (RCP) using instant thin-layer chromatography (iTLC) or radio-HPLC. The protocol aims for RCP >95% [3].
  • Final Purification: Use a size-exclusion PD-10 column to remove free (^{64})Cu. Sterile filter the final product (0.22 µm filter) for in vivo use.
Step 3: In Vitro Characterization

The table below outlines the essential experiments to characterize the new radioimmunoconjugate before in vivo application.

Assay Methodology Target Outcome
Serum Stability Incubate in human serum at 37°C; analyze supernatant by radio-iTLC/HPLC over time (e.g., 4, 24, 48h) [3]. >95% of radiolabel remains conjugated after 4 hours [3].
Immunoreactivity Use a direct cell-binding assay. Incubate tracer with antigen-positive vs. antigen-negative cells; measure cell-bound radioactivity [3]. Retention of high immunoreactivity (e.g., >50%) post-conjugation and radiolabeling [3].
Binding Affinity Perform competitive cell-binding assays or surface plasmon resonance (SPC) to determine the dissociation constant (KD). Minimal change in KD compared to the parental, unmodified antibody [1].

Critical Considerations for Protocol Development

  • Stability vs. Specificity: The trade-off between conjugate stability and target binding is crucial. While maleimide chemistry is convenient, deconjugation can increase liver and spleen uptake, reducing image contrast [1].
  • Chelator Choice for Radionuclides: Although DOTA is versatile, NOTA may be preferred for (^{64})Cu or (^{68})Ga due to higher complex stability, which can minimize transchelation to proteins like superoxide dismutase and reduce liver background [3].
  • Advancing Conjugation Chemistry: For improved in vivo stability, consider next-generation cysteine-reactive ligands like phenyloxadiazolesulfone (PODS) or site-specific conjugation methods (e.g., to engineered glycans), which have shown reduced off-target uptake in preclinical models [1].

References

Application Notes and Protocols: Lymph Node PET Imaging with 68Ga-Labeled Maleimide ([68Ga]Ga-DM)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The development of 68Ga-labeled maleimide-monoamide-DOTA ([68Ga]Ga-DM) represents a significant advancement in positron emission tomography (PET) imaging for lymphatic system assessment [1]. This novel tracer leverages the maleimide-thiol covalent bonding strategy to bind selectively and irreversibly to the cysteine-34 position of endogenous serum albumin [1]. This mechanism enables high-contrast imaging of lymphatic structures based on physiological alterations in vascular permeability, bypassing the complexities and limitations associated with traditional in vitro labeling of blood components or albumin [1]. These application notes provide a detailed technical protocol for researchers and drug development professionals to synthesize, characterize, and utilize [68Ga]Ga-DM for preclinical imaging of lymph nodes.

Tracer Synthesis and Characterization

Radiochemistry and Formulation

The synthesis of [68Ga]Ga-DM is a efficient and robust process suitable for standard radiochemistry laboratories [1].

  • Precursor: Maleimide-monoamide-DOTA (DM) [1].
  • Radiolabeling: Conjugate DM with generator-eluted (^{68}\text{Ga})-chloride in a mild reaction condition [1].
  • Radiochemical Yield (RCY): >90% after 20 minutes reaction time [1].
  • Purification and Purity: Simple purification achieves radiochemical purity (RCP) >99% [1].
  • Molar Activity (Am): 249.60 ± 68.50 GBq/μmol [1].
  • Formulation: The final product is formulated in saline for intravenous injection and exhibits good stability for at least 120 minutes [1].

Table 1: Key Physicochemical and Radiochemical Parameters of [68Ga]Ga-DM.

Parameter Result Method
Radiochemical Yield (RCY) > 90% Radio-HPLC [1]
Radiochemical Purity (RCP) > 99% Radio-HPLC [1]
Molar Activity (A(_m)) 249.60 ± 68.50 GBq/μmol UV standard curve [1]
LogP (Partition Coefficient) -3.15 ± 0.08 Octanol-water partition [1]
*In Vitro* Stability (in saline) Stable up to 120 min HPLC analysis [1]
In Vitro Binding Kinetics and Stability

A critical feature of [68Ga]Ga-DM is its rapid and efficient covalent binding to serum albumin, which is fundamental to its imaging mechanism.

  • Binding Fraction: The tracer achieves over 70% binding to albumin within 30-60 minutes in vitro [1].
  • Reaction Kinetics: The binding follows a second-order reaction with a rate constant of approximately 3.69 mol⁻¹·dm³·s⁻¹ [1].
  • Reductive Stability: The maleimide-thiol bond remains stable in weakly reductive environments (equivalent to 0.02 mM glutathione). However, in highly reductive environments (20 mM glutathione), the bond shows reversibility, which is a consideration for certain pathological conditions [1].

The following diagram illustrates the workflow from tracer synthesis to its in vivo mechanism and application in lymph node imaging.

G cluster_synthesis Tracer Synthesis & Characterization cluster_in_vivo In Vivo Mechanism & Biodistribution cluster_application Imaging Application & Analysis A Precursor: Maleimide-monoamide-DOTA (DM) B Radiolabeling with ⁶⁸Ga A->B C Quality Control: HPLC, LogP, Stability B->C D IV Injection of [⁶⁸Ga]Ga-DM C->D E Covalent Binding to Serum Albumin (via Cys-34) D->E F Accumulation in Lymph Nodes via Altered Vascular Permeability E->F G PET/CT Image Acquisition F->G H Quantitative Analysis (%ID/g, T/B Ratio) G->H

Preclinical Imaging Protocols

Animal Preparation and Dosing
  • Animal Model: Healthy or disease-model rodents (e.g., rats or mice) can be used. For lymphatic imaging, models with induced inflammation in specific lymph nodes (e.g., popliteal) are appropriate [1].
  • Injection: Administer [68Ga]Ga-DM via intravenous tail vein injection [1].
  • Dosage: A typical injected activity for mice is in the range of 3.7-5.55 MBq (100-150 µCi), consistent with other 68Ga-labeled peptides [1]. The administered protein mass should be controlled (e.g., ~10 µg of targeting vector) [1].
Image Acquisition and Biodistribution
  • Imaging Timeline: Conduct PET imaging at multiple time points post-injection (p.i.) to capture pharmacokinetics. Key time points include 0.5, 1, 2, and 3 hours p.i. [1].
  • Image Acquisition: Use a small-animal PET scanner. Animals should be under anesthesia during image acquisition. Standard PET acquisition protocols (e.g., static scan at 10-20 minutes per bed position) should be followed.
  • Biodistribution Study: Following imaging, euthanize the animals and dissect major organs and tissues of interest. Weigh tissues and measure radioactivity with a gamma counter to calculate percentage of injected dose per gram of tissue (%ID/g) [1].

Table 2: Biodistribution Profile of [68Ga]Ga-DM in Healthy Mice (%ID/g, Mean ± SD).

| Organ/Tissue | 2 min p.i. | 5 min p.i. | 30 min p.i. | 60 min p.i. | 120 min p.i. | | :--- | :--- | :--- | :--- | :--- | :--- | | Blood | 22.22 ± 1.34 | 17.21 ± 0.34 | 12.33 ± 1.37 | 9.68 ± 0.56 | 8.22 ± 1.84 | | Kidneys | 46.61 ± 10.71 | 19.46 ± 6.92 | N/R | N/R | N/R | | Lungs | 19.27 ± 2.62 | N/R | N/R | N/R | N/R | | Liver | 5.90 ± 0.36 | N/R | N/R | N/R | N/R | | Heart | 8.12 ± 0.68 | N/R | N/R | N/R | N/R | | N/R: Not explicitly reported in the source data for this time point. [1] |

Data Analysis and Interpretation

Quantitative Uptake in Lymph Nodes

The uptake of [68Ga]Ga-DM in lymph nodes is highly dependent on their pathological status, making it a sensitive indicator of inflammation or other permeability-altering diseases [1].

  • Inflammatory vs. Healthy Lymph Nodes: At 0.5 hours post-injection, uptake in inflammatory popliteal lymph nodes was significantly higher (5.90 %ID/g and 2.32 %ID/g) compared to healthy lymph nodes (1.01 %ID/g) [1].
  • Image Contrast: The long circulation half-life (approximately 190 minutes) and high blood-to-background ratios provide excellent image contrast for detecting abnormalities in the lymphatic system [1].
Safety and Toxicity Considerations
  • Tracer Stability: The tracer is stable in vivo and does not transchelate or release free (^{68}\text{Ga}^{3+}) in a significant manner, as evidenced by low bone uptake (a marker for free gallium) [1].
  • Preclinical Safety: In a biodistribution study, no acute adverse effects were reported. The tracer shows predominantly renal clearance with rapid clearance from non-target organs [1].

Troubleshooting and Technical Notes

  • Radiochemical Purity: Consistently monitor RCP via radio-HPLC. A drop in RCP may indicate issues with generator eluent purity or precursor integrity.
  • Low Lymph Node Uptake: Ensure the disease model is properly established, as uptake is linked to vascular permeability changes. Verify the injection is intravenous.
  • High Background Signal: If background is high at early time points, consider imaging at later time points (e.g., 1-2 hours p.i.) to allow for further blood clearance.

Conclusion

The [68Ga]Ga-DM tracer provides a reliable and efficient method for high-contrast lymph node PET imaging. Its simple, high-yield synthesis and unique covalent albumin-binding mechanism offer a significant advantage over traditional agents. These protocols provide a foundation for researchers to utilize this tracer in preclinical studies, particularly for investigating diseases that alter lymphatic function or vascular permeability.

References

Comprehensive Application Notes and Protocols: Development of Albumin-Binding Radiopharmaceuticals Using Maleimide Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Albumin-Binding Radiopharmaceuticals

Human Serum Albumin (HSA) has emerged as a highly valuable biomaterial for improving the pharmacokinetic properties of radiopharmaceuticals due to its unique physiological characteristics. As the most abundant plasma protein (35-50 mg/mL), HSA possesses a remarkable biological half-life of approximately 19 days in humans, which is primarily mediated by FcRn receptor-mediated recycling that protects it from lysosomal degradation [1] [2]. This extended circulation time, combined with its natural accumulation in tumor tissues, makes HSA an ideal carrier for targeted delivery of radiopharmaceuticals. The enhanced tumor targeting occurs through two primary mechanisms: active nutrient uptake by malignant cells with heightened consumption of plasma proteins, and the Enhanced Permeability and Retention (EPR) effect which allows macromolecules to accumulate in tumor tissue due to leaky vasculature and impaired lymphatic drainage [1] [3].

The maleimide-based conjugation strategy represents a particularly promising approach for developing albumin-binding radiopharmaceuticals because it enables site-selective functionalization at cysteine-34 (Cys34), the only free thiol in HSA [1] [2]. This specific conjugation addresses a critical limitation in radiopharmaceutical development: the rapid clearance of small molecules from circulation, which results in insufficient tumor exposure and suboptimal targeting [3]. By covalent attachment to albumin via maleimide chemistry, radiopharmaceuticals can achieve significantly prolonged circulation time, dramatically increased tumor accumulation, and ultimately improved therapeutic efficacy for oncology applications [1] [4]. This approach has shown promise across multiple radiopharmaceutical classes, including those targeting prostate-specific membrane antigen (PSMA), fibroblast activation protein (FAPI), somatostatin receptors, and other molecular targets [2] [5].

Maleimide Conjugation Chemistry and Strategy

Fundamental Chemistry Principles

The maleimide-thiol conjugation reaction represents a cornerstone of bioconjugation chemistry for radiopharmaceutical applications due to its exceptional selectivity and efficiency under physiological conditions. Maleimide functional groups exhibit high specificity toward sulfhydryl groups, forming stable thioether linkages at neutral to slightly basic pH conditions [1] [4]. This specificity is particularly valuable for albumin conjugation because HSA contains a single reactive thiol group at position Cys34, enabling site-selective modification without random labeling that could compromise protein function [1] [2]. The reaction proceeds rapidly at room temperature or physiological temperature (37°C), with second-order rate constants typically ranging from 1-10 M⁻¹s⁻¹, allowing for efficient conjugation within minutes to hours depending on concentration and conditions [4].

The fundamental advantage of maleimide chemistry lies in its ability to facilitate in situ bioconjugation following intravenous administration. Maleimide-functionalized radioligands can be administered directly and undergo rapid covalent binding with circulating albumin, typically reaching conjugation efficiencies of 70-90% within minutes post-injection [4]. This approach eliminates the need for complex ex vivo conjugation procedures and minimizes the risk of protein denaturation or aggregation. However, it is crucial to consider that the reactivity of Cys34 in commercial HSA preparations can vary significantly (23-41% free thiol content) depending on the source and storage conditions, necessitating careful selection of albumin products for consistent results [1].

Bioconjugation Protocol: DFO*malHSA as a Model System

Table 1: Reagents and Equipment for Maleimide-Based Albumin Conjugation

Category Specific Items Specifications/Notes
Albumin Sources Pharmaceutical HSA solutions (preferred) or lyophilized powders from native/recombinant sources Select batches with high free thiol content (>40%); avoid oxidized preparations
Maleimide Reagents DFOmaleimide (DFOmal) or other maleimide-functionalized chelators Maintain under inert atmosphere; dissolve in anhydrous DMSO immediately before use
Buffers & Solutions Phosphate-buffered saline (PBS, 0.01 M, pH 7.4), ammonium acetate (0.1-0.5 M, pH 6.5-7.5) Degas buffers and sparge with nitrogen to prevent thiol oxidation
Purification Equipment PD-10 desalting columns, centrifugal concentrators (30 kDa MWCO), HPLC system with size-exclusion columns Use argon-purged buffers for purification to maintain reduced thiol states
Analytical Instruments UV-Vis spectrophotometer, analytical HPLC, mass spectrometer Confirm conjugation efficiency and characterize product integrity

The following protocol outlines the site-selective conjugation of DFOmaleimide to HSA, adapted from the pioneering work on [⁸⁹Zr]Zr-DFOmalHSA [1]:

  • Preparation of HSA Solution: Reconstitute or dilute HSA in degassed PBS (0.01 M, pH 7.4) to a final concentration of 5-10 mg/mL. Pharmaceutical HSA formulations typically require only dilution, while lyophilized powders should be reconstituted and filtered through a 0.22 μm membrane. Critical note: Perform a DTNB assay to determine free thiol content, selecting only batches with >35% free thiol for optimal conjugation efficiency [1].

  • Maleimide Activation and Reaction: Prepare a fresh solution of DFO*maleimide in anhydrous DMSO (10 mM stock). Add the maleimide reagent to the HSA solution in a 1.2:1 molar ratio (maleimide:HSA) to ensure complete reaction while minimizing excess reagent. Incubate the reaction mixture with gentle agitation at room temperature for 2 hours under nitrogen atmosphere.

  • Purification of Conjugate: Remove unreacted DFO*maleimide and reaction byproducts using PD-10 desalting columns equilibrated with degassed PBS. Alternatively, perform diafiltration using 30 kDa molecular weight cut-off centrifugal concentrators with 3-5 buffer exchanges. Confirm complete removal of unreacted maleimide by HPLC analysis.

  • Quality Assessment: Determine the chelator-to-protein ratio (CPR) using spectrophotometric methods (absorbance at 280 nm for protein and specific wavelength for chelator). Typical CPR values should approach 1.0 for site-specific conjugation. Analyze conjugate purity by size-exclusion chromatography (>95% monomeric HSA) and mass spectrometry to confirm identity [1].

The resulting DFO*malHSA conjugate demonstrates excellent metabolic stability and serves as an optimal precursor for radiolabeling with zirconium-89, gallium-68, or other radiometals for PET imaging applications [1].

Quality Control and Characterization

Analytical Methods for Conjugate Validation

Comprehensive characterization of albumin-bioconjugates is essential to ensure batch-to-batch consistency and optimal performance in biological systems. The following analytical techniques should be implemented as part of a rigorous quality control protocol:

  • Size-Exclusion Chromatography (SEC): Perform SEC analysis using TSKgel G2000SWxl or comparable columns to evaluate aggregate formation and confirm monomeric state. The mobile phase (0.1 M phosphate buffer, 0.1 M Na₂SO₄, pH 6.8) should be run at 0.5-1.0 mL/min with detection at 220 nm and 280 nm. Acceptable criteria: >95% monomeric HSA, <5% aggregates [1].

  • Mass Spectrometric Analysis: Utilize ESI-TOF or Orbitrap mass spectrometry to determine accurate molecular weight of the conjugate. Expected mass increase should correspond to the addition of DFO* (theoretical Δm = 917 Da for DFO*). This confirms site-specific modification and absence of nonspecific labeling [1].

  • DTNB Assay for Free Thiol Quantification: Monitor the conjugation efficiency by measuring remaining free thiol groups after reaction. Add 100 μL of conjugate solution (1 mg/mL) to 900 μL of DTNB reagent (0.1 mM in PBS), incubate 15 minutes, and measure absorbance at 412 nm. Compare against HSA standard curve. Successful conjugation typically results in >80% consumption of free thiol groups [1].

  • Radiolabeling Efficiency Testing: For preliminary evaluation, radiolabel a small aliquot of conjugate with a test radionuclide (e.g., gallium-68, zirconium-89) and determine radiochemical purity by instant thin-layer chromatography (iTLC) or radio-SEC. Acceptable radiochemical yield should exceed >95% for clinical applications [1] [6].

Radiolabeling Protocol with Zirconium-89

Table 2: Radiolabeling Conditions for Different Radioisotopes with Maleimide-Albumin Conjugates

Radioisotope Optimal Chelator Reaction Buffer Temperature & Time Purification Method Typical Yield
Zirconium-89 (t₁/₂=3.3 d) DFO* (preferred) or DFO 0.5 M HEPES, pH 7.0-7.5 37°C, 60-90 minutes PD-10 column, PBS elution >95% [1]
Copper-64 (t₁/₂=12.7 h) NOTA, DOTA 0.1 M NH₄OAc, pH 5.5-6.5 95°C, 30 minutes or 37°C, 60 minutes PD-10 column, PBS elution >90% [6]
Gallium-68 (t₁/₂=68 min) DOTA, NOTA 0.1 M NaOAc, pH 4.0-4.5 95°C, 15 minutes or RT, 10 minutes C18 cartridge or SEC >95% [2]
Lutetium-177 (t₁/₂=6.65 d) DOTA 0.1 M NH₄OAc, pH 4.5-5.5 95°C, 30 minutes PD-10 column, PBS elution >98% [2]

The following protocol details the radiolabeling of DFO*malHSA with zirconium-89 for PET imaging applications, optimized for maximum specific activity and stability [1]:

  • Preparation of [⁸⁹Zr]Zr-oxalate: Adjust the [⁸⁹Zr]Zr-oxalate solution (typically in 1 M oxalic acid) to pH 7.0-7.5 using 1 M Na₂CO₃ with gentle vortexing. The final oxalate concentration should be <10 mM to prevent chelator competition.

  • Radiolabeling Reaction: Add 50-100 μg of DFOmalHSA conjugate in HEPES buffer (0.5 M, pH 7.0-7.5) to the neutralized [⁸⁹Zr]Zr solution. The optimal molar ratio of DFO:Zr is 3:1 to ensure complete complexation. React at 37°C for 60-90 minutes with occasional shaking.

  • Purification and Formulation: Purify the reaction mixture using a PD-10 desalting column equilibrated with PBS. Elute with PBS and collect the protein-containing fraction (typically 2.5-3.5 mL elution volume). Filter sterilize through a 0.22 μm membrane for in vivo applications.

  • Quality Control Testing: Determine radiochemical purity by iTLC (stationary phase: silica gel impregnated glass fiber; mobile phase: 50 mM EDTA, pH 5.5). Free [⁸⁹Zr]Zr-EDTA migrates with the solvent front (Rf = 0.9-1.0), while [⁸⁹Zr]Zr-DFO*malHSA remains at the origin (Rf = 0.0-0.1). Additional confirmation can be obtained by radio-SEC. Acceptable criteria: >95% radiochemical purity, <5% free [⁸⁹Zr]Zr [1].

The resulting [⁸⁹Zr]Zr-DFOmalHSA demonstrates excellent in vivo stability due to the superior chelation properties of DFO compared to traditional DFO, with <2% transchelation to transferrin observed over 72 hours in serum stability studies [1].

In Vivo Validation and Preclinical Evaluation

Stability and Biodistribution Assessment

Comprehensive preclinical evaluation is essential to validate the performance of maleimide-based albumin-binding radiopharmaceuticals before clinical translation. The following protocols outline key characterization methods:

Serum Stability Assay:

  • Incubate the radiolabeled conjugate (100 μCi) with fresh human or mouse serum (1 mL) at 37°C with gentle agitation.
  • At predetermined time points (1, 4, 24, 48, and 72 hours), remove 100 μL aliquots and analyze by:
    • Size-exclusion chromatography to monitor decomposition or aggregation
    • Protein precipitation with acetonitrile (2:1 ratio) to determine percentage of non-protein-bound radioactivity
    • iTLC to assess radiochemical integrity
  • [⁸⁹Zr]Zr-DFO*malHSA typically demonstrates >90% stability after 72 hours incubation in human serum, significantly outperforming DFO-based conjugates [1].

Biodistribution Studies:

  • Administer the radiolabeled conjugate (10-20 μCi in 100-200 μL saline) via tail vein injection into tumor-bearing mice (typically n = 5 per time point).
  • Euthanize animals at predetermined time points (4, 24, 48, and 72 hours post-injection) and collect tissues of interest (blood, heart, lung, liver, spleen, kidneys, intestine, bone, muscle, and tumor).
  • Weigh tissues and measure radioactivity using a gamma counter. Calculate percentage injected dose per gram (%ID/g) for each tissue.
  • [⁸⁹Zr]Zr-DFO*malHSA demonstrates favorable biodistribution with high tumor uptake (8-12% ID/g at 24 hours) and prolonged blood circulation (>15% ID/g at 24 hours) in CT26 colorectal cancer models [1].
Imaging Protocols and Data Analysis

Longitudinal PET Imaging:

  • Anesthetize tumor-bearing mice using isoflurane (2-3% in oxygen) and administer the radiotracer via tail vein injection (100-200 μCi in 100-200 μL saline).
  • Perform PET/CT imaging at multiple time points (4, 24, 48, and 72 hours post-injection) using appropriate scanner settings (typically 10-20 million counts per static scan).
  • Reconstruct images using ordered-subset expectation maximization (OSEM) algorithm and co-register with CT for anatomical reference.
  • Draw volumes of interest (VOIs) around tumors and major organs to quantify radioactivity accumulation expressed as percentage injected dose per cubic centimeter (%ID/cc).
  • [⁸⁹Zr]Zr-DFO*malHSA enables clear visualization of tumor lesions with excellent contrast at 72 hours post-injection, demonstrating its utility for long-term monitoring of albumin accumulation [1].

The following workflow diagram illustrates the complete process for developing and evaluating maleimide-based albumin-binding radiopharmaceuticals:

G start Start: HSA Preparation step1 Free Thiol Assessment (DTNB Assay) start->step1 step2 Maleimide Conjugation (DFO*mal to Cys34) step1->step2 step3 Purification (Desalting Column) step2->step3 step4 Quality Control (SEC, MS, UV-Vis) step3->step4 step5 Radiolabeling (89Zr, 64Cu, 177Lu) step4->step5 step6 Radiochemical Analysis (iTLC, Radio-SEC) step5->step6 step7 In Vitro Evaluation (Serum Stability) step6->step7 step8 Preclinical Studies (Biodistribution, Imaging) step7->step8 end Clinical Translation step8->end

Figure 1: Workflow for Development of Maleimide-Based Albumin-Binding Radiopharmaceuticals

Applications and Implementation Strategies

Therapeutic Applications and Case Studies

The maleimide-albumin binding strategy has been successfully applied to enhance the targeting efficiency of various radiopharmaceutical classes, demonstrating its versatility across different molecular targets and radionuclides:

  • PSMA-Targeted Radiotherapeutics: Maleimide-functionalized PSMA inhibitors conjugated with albumin have shown remarkable improvements in tumor accumulation and retention. In preclinical models, [¹⁷⁷Lu]Lu-PSMA-ALB-02 demonstrated significantly enhanced tumor-to-kidney ratios compared to non-albumin-binding counterparts, potentially reducing renal toxicity while maintaining therapeutic efficacy [5]. The extended circulation half-life (6-8 hours vs. <1 hour for conventional agents) allows for more sustained tumor irradiation, particularly beneficial for tumors with heterogeneous target expression [2].

  • FAPI-Targeted Agents: Fibroblast activation protein inhibitor (FAPI) conjugates incorporating maleimide-based albumin binders have shown dramatically extended circulation times and improved tumor retention. Evans blue-modified FAPI radiopharmaceuticals demonstrated remarkable tumor growth suppression in U87MG tumor models with negligible side effects, positioning them as promising candidates for clinical translation [5]. The extended circulation half-life achieved through albumin binding enables higher tumor radiation doses without increasing administered activity [4].

  • Dual-Targeting Approaches: Innovative strategies combining albumin binding with receptor-specific targeting have emerged as particularly powerful platforms. The GluCAB-maleimide-1 compound, designed for dual-targeting through both albumin binding and glucose metabolism, exhibited prolonged biological half-life (6-8 hours) and enhanced hepatic presence in biodistribution studies, highlighting the potential for multi-mechanism tumor targeting [6].

Clinical Translation Considerations

The path to clinical implementation of maleimide-based albumin-binding radiopharmaceuticals requires careful consideration of several key factors:

  • Radionuclide Selection: Matching radionuclide physical half-life with biological half-life is crucial for optimal imaging or therapy. Zirconium-89 (t₁/₂=3.3 days) is ideal for long-circulating albumin conjugates for PET imaging, while lutetium-177 (t₁/₂=6.65 days) provides therapeutic efficacy for slowly accumulating targets [1] [2].

  • Chelator Optimization: The choice of chelator significantly impacts stability and biodistribution. DFO* demonstrates superior performance for zirconium-89 compared to conventional DFO due to its octadentate coordination matching zirconium's preferred coordination number of eight [1]. Similarly, DOTA remains the gold standard for lutetium-177 and other lanthanides.

  • Dosimetry Considerations: The prolonged circulation time of albumin-binding radiopharmaceuticals results in altered radiation exposure patterns, typically with increased blood dose and potentially higher hepatic exposure. Comprehensive dosimetry studies are essential during preclinical development to identify potential toxicity concerns [2].

  • Patient Stratification: The development of companion diagnostics, such as [⁸⁹Zr]Zr-DFO*malHSA for PET imaging, enables identification of patients with high tumor albumin accumulation who are most likely to benefit from albumin-binding therapeutics [1]. This personalized medicine approach maximizes therapeutic efficacy while minimizing unnecessary radiation exposure in non-responders.

Table 3: Advantages and Limitations of Maleimide-Based Albumin-Targeting Strategy

Aspect Advantages Limitations & Mitigation Strategies
Pharmacokinetics Extended circulation half-life (6-8 h vs <1 h); Enhanced tumor accumulation through EPR effect Increased background activity; Use pre-imaging or late time point imaging to improve contrast
Targeting Efficiency Improved tumor-to-background ratios over time; Suitable for both imaging and therapy applications Potential reduced cellular uptake due to albumin binding; Optimize linker chemistry for drug release
Chemical Properties Site-specific conjugation at Cys34; Well-defined bioconjugate composition; High in vivo stability Variable free thiol content in commercial HSA; Implement rigorous HSA quality control measures
Clinical Translation In situ conjugation simplifies formulation; Reduced renal clearance minimizes nephrotoxicity Altered biodistribution requires thorough dosimetry; Implement patient stratification strategies

Conclusion and Future Perspectives

The maleimide-based strategy for developing albumin-binding radiopharmaceuticals represents a significant advancement in targeted nuclear medicine, addressing the critical limitation of rapid clearance that plagues conventional small molecule agents. The site-specific conjugation at Cys34 of albumin enables predictable pharmacokinetics and optimal tumor targeting through enhanced permeability and retention effects combined with receptor-mediated targeting. The comprehensive protocols outlined in this document provide researchers with robust methods for conjugate synthesis, characterization, radiolabeling, and preclinical validation.

Future developments in this field will likely focus on optimized albumin binders with tunable binding affinity to achieve optimal balance between circulation time and tumor penetration, cleavable linkers that maintain stability during circulation but release payloads upon tumor entry, and combination approaches that leverage both covalent and non-covalent albumin interaction mechanisms. Additionally, the growing interest in theranostic applications where the same albumin-targeting platform is used for both imaging and therapy promises to advance personalized cancer treatment. As these technologies mature, maleimide-based albumin-binding radiopharmaceuticals are poised to become valuable tools in the nuclear medicine arsenal, particularly for treating tumors with limited receptor expression or accessibility.

References

room temperature gallium-68 labeling methods

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Ga-68 Labeling Methods

Radiopharmaceutical / Kit Type Labeling Temperature / Time Key Components & Conditions Key Findings / Efficiency Reference
General Cold Kits (e.g., for PSMA-11, DOTATATE) Heated ( > 95°C for 5-20 min) [1] [2] Lyophilized precursor (e.g., PSMA-11, DOTATOC), buffer (e.g., HEPES), Ga-68 eluate Aims for user-friendly, robust, and cost-effective "instant" preparation. Crucial factors: Ga-68 eluate quality, pH, buffer inertness, and aseptic handling. [2] [1] [2]
Cationic 68Ga-MAA (Using Tc-99m Kit) 90°C for 7 minutes [3] Commercial Tc-99m MAA kit, HEPES buffer, 5M NaCl, automated synthesis module Labeling efficiency >99%. Protocol is simple, reliable, and GMP-compliant, but requires heating. No organic solvents used. [3] [3]
[68Ga]Ga-PSMA-11 (Cyclotron Ga-68) Heated (Specific T° not stated, requires purification) [4] PSMA-11 precursor (contains HBED chelator), ascorbic acid (radiolysis inhibitor Radiochemical purity >97%. HBED chelator allows efficient labeling without post-labeling purification. [4] [4]
[68Ga]Ga-DOTATOC (Cyclotron Ga-68) Heated (Specific T° not stated) [4] DOTATOC precursor, sodium acetate buffer, ascorbic acid Radiochemical purity >97%. pH is critical; kit formulations yielded pH 3.28. [4] [4]

Detailed Experimental Protocols

Here are the detailed methodologies for two key protocols referenced in the search results, which can serve as a foundation for developing and optimizing room temperature methods.

Protocol 1: Cationic Labeling of 68Ga-MAA using a Commercial Kit [3]

This protocol adapts a commercially available MAA kit (e.g., Mallinckrodt LyoMAA) designed for Technetium-99m for use with Gallium-68, achieving high labeling efficiency under heated conditions.

  • Key Reagents & Equipment:

    • Ga-68 Source: 68Ge/68Ga generator eluted with 0.1 N HCl.
    • Purification: PSH+ cation exchange cartridge.
    • Labeling Kit: Commercial MAA kit containing human serum albumin macroaggregates, sodium chloride, sodium acetate, and stannous chloride dihydrate.
    • Buffer: 1.5 M HEPES buffer.
    • Equipment: Automated synthesis module (e.g., Scintomics GRP module), dose calibrator, centrifuge.
  • Step-by-Step Workflow:

    • MAA Preparation: Suspend the lyophilized MAA kit in 5 mL of sterile saline. Isolate the particles by centrifugation (3 min at 3000 rcf), discard the supernatant, and resuspend the MAA pellet in 1 mL sterile saline.
    • Ga-68 Elution & Purification: Elute the generator with 7 mL of 0.1 N HCl. Pass the eluate through a PSH+ cartridge to remove metallic impurities (e.g., 68Ge breakthrough, iron, zinc).
    • Elution from PSH+: Elute the purified Ga-68 from the PSH+ cartridge with 1.5 mL of 5 M NaCl solution directly into the reaction vial.
    • Labeling Reaction: Add the resuspended MAA and an appropriate volume of HEPES buffer to the reaction vial containing the purified Ga-68. Incubate the mixture at 90°C for 7 minutes.
    • Quality Control: After incubation, the final product is a suspension. Assess radiochemical purity (RCP) by instant thin-layer chromatography (iTLC). The protocol reports RCP consistently >99%, allowing for direct use without further purification.
Protocol 2: Labeling of [68Ga]Ga-PSMA-11 and [68Ga]Ga-DOTATOC [4]

This study demonstrates the functional equivalence of cyclotron-produced Ga-68 with generator-derived Ga-68 for labeling common radiopharmaceuticals.

  • Key Reagents:

    • Ga-68 Source: Ga-68 chloride from a cyclotron solid target, formulated in 0.1 M HCl to mimic generator eluate.
    • Precursors: Lyophilized PSMA-11 (with HBED chelator) or DOTATOC.
    • Additives: Sodium acetate buffer, ascorbic acid (as a radiolytic stabilizer).
  • Step-by-Step Workflow:

    • Reconstitution: Add the cyclotron-produced Ga-68 chloride solution to the lyophilized peptide precursor.
    • Buffering & Addition of Stabilizer: Add sodium acetate buffer to achieve the optimal pH for complexation (typically pH 3.5-4.5 for Ga-68). Add ascorbic acid to prevent radiolysis.
    • Labeling Reaction: The mixture is heated for a specific time. The protocol follows previously established methods optimized for generator-derived Ga-68.
    • Quality Control:
      • Radiochemical Purity (RCP): Analyzed by radio-TLC and radio-HPLC. All batches met the pharmacopeia requirement of >97% RCP.
      • pH Measurement: Confirmed to be approximately 4.0 for PSMA-11 and within kit specifications for DOTATOC.
      • Visual Inspection: The final solution must be clear and colorless without particulate matter.

Workflow Diagram for Ga-68 Radiopharmaceutical Production

The following diagram illustrates the general production pathway, highlighting that while heating is currently a standard step, the ultimate goal is simplification through cold kits.

Start Start: Obtain Ga-68 Source Start->Source Gen Ge-68/Ga-68 Generator Source->Gen Cyclo Cyclotron Production (68Zn(p,n)68Ga) Source->Cyclo Eluate Ga-68 Eluate (in HCl) Gen->Eluate Cyclo->Eluate Preprocess Pre-processing Eluate->Preprocess P1 Cation Exchange Cartridge (e.g., PSH+) Preprocess->P1 P2 Fractionation or Concentration Preprocess->P2 Reconstitute Reconstitute with Precursor & Buffer P1->Reconstitute P2->Reconstitute Label Labeling Reaction Reconstitute->Label Precursor Precursor (e.g., PSMA-11, DOTATOC, MAA) Precursor->Reconstitute H1 Heated Method (Common for high efficiency) Label->H1 H2 Room Temperature (Goal for simplification) Label->H2 QC Quality Control H1->QC H2->QC C1 Radiochemical Purity (e.g., TLC, HPLC) QC->C1 C2 pH Measurement QC->C2 C3 Visual Inspection QC->C3 End Final Product for Patient Administration C1->End C2->End C3->End

Key Considerations for Method Development

When developing or implementing Ga-68 labeling protocols, several factors are critical for success, especially when working towards room temperature applications:

  • Chelator Choice: The chelator bound to the targeting molecule is paramount. NOTA and its derivatives (e.g., NODAGA) form more stable complexes with Ga-68 at room temperature and lower pH compared to DOTA, which typically requires heating. For new molecules, selecting NOTA-type chelators is advantageous for room temperature labeling. [1] [2]
  • Ga-68 Eluate Quality: The purity and chemical form of the Ga-68 eluate are fundamental. Metallic impurities (e.g., Zn²⁺, Fe³⁺, Ti⁴⁺ from the generator matrix) can compete with Ga-68 for the chelator, drastically reducing labeling efficiency. Using post-processing purification (e.g., cation exchange cartridges) is highly recommended. [5] [2]
  • Reaction pH: Ga-68 labeling is highly pH-dependent. The optimal range is typically between 3.0 and 4.5. At lower pH, the chelator may be protonated, preventing complexation. At higher pH, Ga-68 may form insoluble hydroxides, ruining the preparation. [3] [4]
  • Kit Formulation and Stability: Developing a robust cold kit requires optimizing the lyophilized formulation with the right buffers and stabilizers (e.g., ascorbic acid to prevent radiolysis). The kit must remain stable over its shelf life to ensure consistent performance. [4] [2]

Conclusion

I hope these detailed application notes and protocols provide a solid foundation for your research. The field of Ga-68 radiopharmacy is actively evolving, with a clear trend towards simpler and more accessible kit-based formulations.

Disclaimer: This information is compiled from scientific literature for research and development purposes. It is not a substitute for professional laboratory protocols. All procedures involving radiochemicals must be conducted by trained personnel in appropriately equipped and licensed facilities, following local regulations and good manufacturing practices (GMP).

References

Application Notes and Protocols: Chelator Conjugation to C-Terminal Cysteine Residues for Radiopharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Strategic Importance

The site-specific conjugation of chelators to C-terminal cysteine residues represents a sophisticated bioconjugation strategy that has revolutionized the development of targeted radiopharmaceuticals and biotherapeutics. This approach leverages the unique chemical properties of cysteine thiol groups, which exhibit enhanced nucleophilic reactivity (pKa ≈ 8.3) compared to other amino acid side chains, enabling selective modification under physiological conditions [1]. The C-terminal positioning offers distinct advantages, including minimal disruption to the structural integrity and receptor-binding affinity of protein-based targeting agents such as affibody molecules and other scaffold proteins [2]. This strategic placement ensures that the conjugated radiometal complex remains spatially separated from critical functional domains, thereby preserving the biological activity of the targeting moiety while facilitating efficient chelation for diagnostic and therapeutic applications.

The growing importance of this methodology is reflected in its extensive applications across cancer theranostics, molecular imaging, and targeted drug delivery systems. In particular, the development of peptide-based cysteine-containing chelators has enabled precise coordination of various radiometals, including 99mTechnetium (99mTc) for SPECT imaging, 68Gallium (68Ga) for PET imaging, and 188Rhenium (188Re) for targeted radionuclide therapy [2] [3]. The clinical relevance of these conjugates is demonstrated by their successful use in visualizing receptor expression in malignancies, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in various carcinomas [2]. Furthermore, the chemical versatility of cysteine-mediated conjugation allows for fine-tuning of pharmacokinetic properties through systematic modification of the chelator sequence, enabling optimization of blood clearance rates, tumor accumulation, and reduction of off-target retention [2] [3].

Chelator Design and Selection

Peptide-Based Chelator Systems

Peptide-based chelators represent an innovative approach where short amino acid sequences incorporate specific coordinating residues that form stable complexes with radiometals. These systems are particularly valuable because they can be genetically encoded and produced recombinantly, eliminating the need for separate chemical conjugation of synthetic chelators [2]. The fundamental design typically centers on a cysteine residue that provides a thiol group for metal coordination, complemented by adjacent amino acids that contribute additional coordination atoms, typically from amine and carboxylate groups. This arrangement forms what is known as an N3S chelation system, which demonstrates exceptional stability with the [99mTcI(CO)3]+ core and similar radiometal complexes [2] [4].

Research has demonstrated that the specific amino acid composition of these peptide-based chelators significantly influences both the radiochemical stability and biodistribution profile of the resulting conjugates. In a comprehensive study evaluating anti-EGFR affibody molecules, derivatives containing glutamate-rich chelators (GGEC, GEEC, and EEEC) exhibited superior labeling stability and optimal biodistribution profiles compared to those with simpler sequences [2]. The introduction of glutamate residues was associated with reduced uptake in normal tissues, particularly the liver and kidneys, thereby enhancing tumor-to-organ ratios. This phenomenon is attributed to the hydrophilic character of glutamate side chains, which impart improved solubility and potentially modulate the interaction with biological membranes and transporters [2].

Chelator Selection Criteria

Selecting an appropriate chelator requires careful consideration of multiple factors to ensure optimal performance of the final conjugate. The following table summarizes key design parameters and their influence on conjugate properties:

Table 1: Influence of Chelator Composition on Conjugate Properties

Chelator Sequence Metal Ion Coordination Geometry Key Properties Optimal Applications
GGGC 99mTc, 188Re N3S High labeling efficiency, moderate kidney retention HER2 imaging and therapy [3]
GGEC 99mTc N3S with carboxylate Enhanced contrast, reduced liver uptake EGFR imaging [2]
GEEC 99mTc N3S with carboxylates Balanced clearance profile EGFR imaging with improved kinetics [2]
EEEC 99mTc N3S with multiple carboxylates Lowest normal tissue uptake, highest contrast Premium EGFR imaging agents [2]
KVDC 99mTc, 188Re N3S Parental compound, high renal retention Benchmark for development [3]
H6-tag [99mTcI(CO)3]+ His-imidazole Convenient for recombinant proteins, potential instability Preliminary screening [4]

The selection process must also account for the specific radiometal to be complexed, as different metals have distinct coordination preferences and thermodynamic requirements. For instance, while the N3S system is ideal for 99mTc labeling, other radiometals such as 111In or 68Ga may require different chelator architectures [1]. Additionally, the biological targeting context must be considered, as the optimal chelator for one targeting vector may not be suitable for another due to differences in pharmacokinetics, metabolism, and elimination pathways. As demonstrated in comparative studies, even minor modifications to the chelator sequence can significantly impact critical parameters such as renal retention and hepatobiliary clearance, ultimately determining the success of the imaging or therapeutic agent [2] [3].

Conjugation Protocols

Covalent Conjugation Methods

The conjugation of chelators to C-terminal cysteine residues employs well-established bioconjugation chemistry that capitalizes on the unique reactivity of thiol groups. The following step-by-step protocol describes a robust method for site-specific modification:

  • Preparation of Protein Solution: Dissolve the cysteine-containing targeting protein (e.g., affibody molecule) in a degassed reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA) to a final concentration of 1-5 mg/mL. The degassing step is critical to prevent oxidation of cysteine thiols to disulfides, which would render them unreactive [1].

  • Thiol Reduction (if necessary): For proteins that may have oxidized cysteine residues, pre-treat with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) (5-10 molar equivalents relative to estimated cysteine content) for 30 minutes at room temperature. Remove excess reducing agent using size exclusion chromatography or dialysis against degassed buffer [1].

  • Maleimide-Chelator Conjugation: Add a 1.5-3 molar excess of maleimide-functionalized chelator (e.g., maleimide-DOTA for radiometals like 111In or 68Ga) dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The final organic solvent concentration should not exceed 10% to prevent protein denaturation. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation [1].

  • Reaction Monitoring: Analyze the conjugation efficiency using analytical reversed-phase HPLC with UV detection at 280 nm. A C18 column with a water-acetonitrile gradient (containing 0.1% trifluoroacetic acid) typically provides adequate separation of conjugated and unconjugated species.

  • Purification: Purify the conjugate using semi-preparative HPLC or desalting chromatography to remove unreacted chelator and organic solvents. Lyophilize the purified product for storage or proceed directly to radiolabeling.

For recombinant proteins that already incorporate a cysteine-containing peptide-based chelator at the C-terminus (e.g., with GGEC, EEEC sequences), the direct radiometal complexation can proceed without this chemical conjugation step, as the chelator is intrinsically encoded within the protein sequence [2].

Metal Complexation and Radiolabeling

The complexation of radiometals into the conjugated chelator follows specific protocols tailored to the chemical properties of each radionuclide. Below is a generalized protocol for 99mTc labeling using the peptide-based cysteine-containing chelators:

  • Preparation of the [99mTcI(CO)3]+ Core: Generate the [99mTcI(CO)3]+ precursor using a commercial kit according to manufacturer instructions. Typical yields should exceed 95% as verified by radio-TLC [2] [4].

  • Labeling Reaction: Add the [99mTcI(CO)3]+ solution (10-100 MBq) to the protein conjugate (10-20 µg) in a reaction vial. Adjust the pH to 7.0-7.5 using 0.5 M HEPES buffer if necessary. The reaction mixture should contain a minimal salt concentration to prevent competing complexation [2].

  • Incubation: Heat the reaction mixture at 75-90°C for 30-60 minutes. The elevated temperature facilitates efficient complexation while maintaining protein stability due to the remarkable thermal stability of affibody molecules [2].

  • Quality Control: Determine radiochemical purity using radio-HPLC or radio-TLC (instant thin-layer chromatography). For HPLC, a C18 column with a gradient of 10-50% acetonitrile in water (0.1% TFA) over 30 minutes is typically effective. The labeling yield should exceed 90% for in vivo applications [2] [3].

  • Formulation for Administration: Purify the labeled conjugate using a disposable PD-10 desalting column or similar size exclusion cartridge to remove uncomplexed radionuclide. Formulate in phosphate-buffered saline containing 0.1-0.5% human serum albumin to prevent adsorption to vial surfaces [2].

The following workflow diagram illustrates the complete conjugation and radiolabeling process:

G Start Protein with C-terminal Cys Step1 Thiol Reduction (if needed) Start->Step1 Step2 Maleimide-Chelator Conjugation Step1->Step2 Step3 Purification by HPLC Step2->Step3 Step4 Radiometal Complexation Step3->Step4 Step5 Quality Control (radio-HPLC) Step4->Step5 Step6 Formulation Step5->Step6

Diagram 1: Workflow for chelator conjugation and radiolabeling. The process begins with a protein containing a C-terminal cysteine, proceeds through chemical conjugation (if needed) and purification, followed by radiometal complexation and final quality control before formulation.

Quality Control and Validation

Analytical Characterization

Comprehensive quality control is essential to ensure the reproducibility, stability, and safety of cysteine-chelator conjugates. The following analytical methods provide critical characterization data:

  • Mass Spectrometry Analysis: Employ MALDI-TOF or ESI-MS to confirm the molecular weight of the conjugate before and after metal complexation. This verification ensures complete conjugation and identifies any modifications or degradation products. For example, in the characterization of ZEGFR:2377 affibody derivatives, mass spectrometry confirmed the identity of each variant with different peptide-based chelators (GGEC, GEEC, EEEC) [2].

  • Circular Dichroism Spectroscopy: Assess the secondary structure and thermal stability of the protein conjugate to verify that the conjugation process has not disrupted the structural integrity. Measurements should include far-UV spectra (190-260 nm) and temperature melting curves. The anti-EGFR affibody molecules demonstrated excellent refolding capability after thermal denaturation, confirming their robustness [2].

  • Radiochemical Purity Assessment: Utilize radio-HPLC and radio-TLC to determine the percentage of radionuclide incorporated into the target conjugate versus free radionuclide or other radiochemical impurities. For in vivo applications, radiochemical purity should exceed 90%, with specific thresholds depending on the application [2] [3].

  • Stability Studies: Evaluate the stability of the radiolabeled conjugate in both formulation buffer and biologically relevant media (e.g., human serum, PBS). Incubate the conjugate at 37°C and analyze samples at predetermined time points (1, 4, 24 hours) using radio-TLC or radio-HPLC to quantify released radionuclide [2] [4].

Functional Validation

Functional validation ensures that the biological activity of the targeting moiety remains intact after conjugation and radiolabeling:

  • Receptor Binding Assays: Perform cell binding studies using receptor-positive cell lines to determine the affinity and specificity of the conjugate. Saturation binding assays with increasing concentrations of the radiolabeled conjugate can be used to calculate the dissociation constant (Kd). Competitive binding assays with unlabeled ligands provide information about binding specificity. All anti-EGFR affibody conjugates in the aforementioned study retained low nanomolar to picomolar affinity for EGFR-expressing cells [2].

  • Internalization Studies: Incubate the radiolabeled conjugate with receptor-positive cells and measure both membrane-bound and internalized radioactivity at various time points. This assessment is particularly important for therapeutic applications where internalization can enhance efficacy [3].

  • In Vivo Biodistribution: Conduct biodistribution studies in appropriate animal models (typically mouse xenograft models) to evaluate targeting specificity, pharmacokinetics, and dosimetry. Calculate tumor-to-organ ratios at multiple time points to identify the optimal imaging window. The EEEC-containing anti-EGFR affibody demonstrated the most favorable biodistribution profile with the highest tumor-to-organ ratios [2].

The following table summarizes key quality control parameters and their acceptance criteria for cysteine-chelator conjugates:

Table 2: Quality Control Parameters and Acceptance Criteria for Cysteine-Chelator Conjugates

Parameter Analytical Method Acceptance Criteria Typical Results for Affibody Conjugates
Radiochemical Purity radio-HPLC/radio-TLC >90% 95-99% for 99mTc-labeled affibodies [2]
Specific Activity Mass spectrometry, gamma counter >50 MBq/nmol (imaging) 100-200 MBq/nmol for 99mTc-labeled affibodies [2]
Binding Affinity (Kd) Cell binding assays <10 nM 0.2-3 nM for anti-EGFR affibodies [2]
Serum Stability Serum incubation with radio-TLC <10% release at 4 h <5% release at 24 h for 99mTc-EEEC-ZEGFR:2377 [2]
Endotoxin Level LAL test <5 EU/mL Not specified in literature
Sterility Direct inoculation Sterile Not specified in literature

Troubleshooting and Technical Notes

Common Challenges and Solutions

Even with optimized protocols, researchers may encounter specific challenges during chelator conjugation to C-terminal cysteine residues. The following troubleshooting guide addresses common issues:

  • Low Labeling Efficiency: If radiometal incorporation is suboptimal (<90%), potential causes include oxidation of cysteine thiols, inappropriate reaction pH, or insufficient heating. Solution: Ensure thorough degassing of buffers and maintain an oxygen-free atmosphere using nitrogen or argon. Verify that the reaction pH is optimized for the specific radiometal—typically neutral to slightly basic (pH 7.0-7.5) for 99mTc. For heat-sensitive proteins, consider extending the reaction time at lower temperatures or exploring alternative complexation strategies [2] [4].

  • Protein Precipitation: Aggregation during conjugation may occur due to excessive heating, high organic solvent concentration, or inherent protein instability. Solution: Gradually increase the organic solvent concentration during maleimide-chelator addition, ensuring it does not exceed 10%. For heating steps, verify the thermal stability of the protein using circular dichroism spectroscopy. Consider adding stabilizing agents such as sucrose (0.1-0.5 M) or human serum albumin (0.1-0.5%) to the reaction mixture [2].

  • High Non-Specific Organ Uptake: Elevated retention in excretory organs (liver, kidneys) observed in biodistribution studies may indicate in vivo instability or undesirable physicochemical properties. Solution: Modify the chelator composition to include more hydrophilic residues, such as glutamate, which has been demonstrated to reduce hepatic uptake and renal retention. The systematic increase from GGEC to EEEC sequences in anti-EGFR affibody molecules progressively decreased normal tissue uptake while maintaining tumor targeting [2] [3].

  • Reduced Binding Affinity: Significant decrease in receptor binding affinity after conjugation suggests structural perturbation or steric hindrance. Solution: Ensure the conjugation site is sufficiently distant from the receptor-binding interface. Consider introducing a flexible spacer (e.g., PEG linkers, GGG sequences) between the protein and chelator. Verify through structural analysis (CD spectroscopy) that the protein folding is maintained after conjugation [2] [1].

Technical Optimization Notes

To achieve optimal results with cysteine-chelator conjugation, consider the following technical recommendations:

  • Chelator Design Principles: When designing novel peptide-based chelators, incorporate an appropriate balance of coordination residues (cysteine for thiol, adjacent amide nitrogens) and modulating residues (glutamate for hydrophilicity, glycine for flexibility). The optimal length is typically 3-4 amino acids, providing sufficient coordination atoms without excessive flexibility that could compromise complex stability [2].

  • Metal-Specific Considerations: Different radiometals require distinct coordination environments. While 99mTc forms stable complexes with N3S systems, other metals such as 68Ga and 111In typically require macrocyclic chelators (e.g., DOTA, NOTA) conjugated via maleimide chemistry. Always match the chelator to the specific radiometal's coordination preferences and oxidation state [1].

  • Pharmacokinetic Modulation: The number and type of charged residues in the chelator sequence significantly influence biodistribution. As demonstrated in comparative studies, increasing glutamate content from one (GGEC) to three (EEEC) in anti-EGFR affibody molecules progressively reduced uptake in normal tissues, particularly the liver, thereby enhancing tumor-to-organ ratios [2]. The following diagram illustrates the relationship between chelator composition and biological performance:

G Chelator Chelator Composition Property1 Hydrophilicity Chelator->Property1 Property2 Charge Profile Chelator->Property2 Property3 Structural Rigidity Chelator->Property3 Outcome1 Reduced Liver Uptake Property1->Outcome1 Outcome3 Tumor-to-Background Ratio Property1->Outcome3 Outcome2 Renal Clearance Property2->Outcome2 Property2->Outcome3 Property3->Outcome3

Diagram 2: Relationship between chelator composition and biological performance. The chemical properties of the chelator sequence (hydrophilicity, charge profile, and structural rigidity) directly influence key pharmacokinetic parameters including liver uptake, clearance pathways, and ultimate imaging contrast.

Conclusion and Future Perspectives

The strategic conjugation of chelators to C-terminal cysteine residues has established itself as a powerful methodology for developing targeted radiopharmaceuticals with optimized pharmacokinetic properties. The systematic evaluation of various peptide-based chelator sequences has revealed fundamental structure-function relationships that guide rational design. Specifically, the incorporation of glutamate residues into cysteine-containing chelators has demonstrated remarkable benefits for in vivo applications, significantly reducing non-specific uptake in normal tissues while maintaining high tumor targeting [2]. The consistency of this observation across different targeting systems (EGFR-directed and HER2-directed affibody molecules) suggests a general principle that can be applied to improve the contrast of molecular imaging and reduce off-target effects in radionuclide therapy [2] [3].

Future developments in this field will likely focus on expanding the chelator repertoire to accommodate emerging radiometals for theranostic applications, particularly those suited for targeted alpha therapy (e.g., 225Actinium, 213Bismuth) and precise PET imaging (e.g., 64Copper, 89Zirconium) [1]. Additionally, the integration of artificial intelligence approaches for predictive modeling of chelator properties and their influence on biodistribution may accelerate the optimization process, reducing the need for extensive empirical screening [5]. The growing importance of peptide-based therapeutics in oncology, metabolic diseases, and diagnostic applications further underscores the value of refined conjugation strategies that maintain biological function while enabling precise radiolabeling [5]. As these methodologies continue to evolve, they will undoubtedly enhance our ability to develop sophisticated targeted agents that improve both diagnostic accuracy and therapeutic outcomes across a spectrum of diseases.

References

optimizing radiochemical yield 68Ga-DOTA-MAL

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Solution Key References
What is a typical radiochemical purity (RCP) I should achieve? For a well-optimized 68Ga-DOTA-MAL conjugate, you can expect RCP values of >95%, with some methodologies reporting up to ~99% [1] [2]. [1] [2]
What is the recommended pH for the labeling reaction? While DOTA complexation is often done around pH 3.5-4.5, a key advantage of the DOTA-MAL precursor is that it allows for subsequent conjugation to thiols under milder conditions (pH ~8.0) [1]. [1]
Do I need to pre-purify the generator eluate? The cited research on automated synthesis for similar compounds often uses non-pre-purified eluate directly from the generator with success [3]. [3]
How can I stabilize the final product? Adding an anti-radiolysis agent like ascorbic acid (Vitamin C) to the formulation can significantly improve stability, ensuring product quality for several hours [4]. [4]

Troubleshooting Guide: Low Radiochemical Yield

Problem Symptom Potential Cause Recommended Action
Low Radiochemical Yield or Purity Suboptimal buffer or pH Test different buffers (e.g., HEPES, Sodium Acetate) and fine-tune pH within the 3.4-4.5 range for the complexation step [3].
Insufficient precursor amount Systematically vary the mass of the DOTA-MAL precursor (e.g., 40-60 µg scale) to find the optimal quantity for your specific activity needs [4] [5].
Inefficient heating Ensure the reaction is heated adequately (e.g., 95°C for 7-15 minutes) to drive the complexation to completion [3] [4].
Radiolysis degradation Incorporate 3 mg of ascorbic acid as an anti-radiolysis agent during labeling and/or final formulation [4].
Impurities in Final Product Metal ion contamination Use metal-free reagents and vials to prevent contamination that competes with Gallium-68 for the DOTA chelator [5].

Detailed Experimental Protocol

This protocol synthesizes methodologies from several sources for a robust, automated synthesis of a 68Ga-DOTA-MAL-based tracer [3] [6] [4].

Overview: The process involves the automated radiolabeling of the DOTA-MAL chelator with Gallium-68, followed by its conjugation to a thiol-containing biomolecule. The workflow is as follows:

workflow Start Start: Elute 68Ga Generator Step1 Buffering & Mixing Start->Step1 1.1 mL [68Ga]GaCl3 Step2 Heat Reaction (95°C) Step1->Step2 e.g., 0.3M HEPES 40 µg DOTA-MAL 3 mg Ascorbic Acid Step3 Cool to Room Temp Step2->Step3 Heat for 7-15 min Step4 Conjugate with Thiol-Biomolecule Step3->Step4 pH adjustment to ~8.0 Step5 Quality Control (QC) Step4->Step5 Conjugate at RT End Final Product Step5->End RCP > 95%

Materials and Reagents
  • Precursor: DOTA-MAL (Maleimido-mono-amide-DOTA)
  • Radionuclide: [68Ga]GaCl3 in 0.1M HCl (eluted from a 68Ge/68Ga generator)
  • Buffer: HEPES (0.3 M, pH ~3.8) or Sodium Acetate (0.4 M, pH ~4.5) [3] [4]
  • Anti-radiolysis Agent: Ascorbic Acid (Vitamin C) [4]
  • Solvents: Water for Injection (WFI)
Step-by-Step Procedure
  • Reaction Mixture Setup: In a reaction vial, combine the following components:

    • 40 µg of DOTA-MAL precursor [4].
    • 1.1 mL of [68Ga]GaCl3 generator eluate [6].
    • 1.5 mL of HEPES buffer (0.3 M) or a suitable volume of sodium acetate buffer to adjust the reaction pH to approximately 3.4-4.5 [3] [4].
    • 3 mg of ascorbic acid to prevent radiolysis [4].
  • Heating and Complexation: Heat the reaction mixture at 95°C for 7-15 minutes to form the [68Ga]Ga-DOTA-MAL intermediate [3] [4].

  • Cooling: Allow the reaction vial to cool to room temperature (approx. 10 minutes) [6].

  • Conjugation (If applicable): For conjugating the [68Ga]Ga-DOTA-MAL to a thiol-containing biomolecule, adjust the pH of the solution to approximately 8.0 and react at room temperature [1].

  • Quality Control:

    • Determine Radiochemical Purity (RCP) using radio-TLC (r-TLC) or radio-HPLC.
    • The RCP should meet a specification of at least 95% [6]. An optimized r-TLC method using a shortened migration distance (4 cm) can significantly speed up this QC step without compromising reliability [6].

Quantitative Data Summary

The table below consolidates key parameters from successful 68Ga-labeling studies for reference.

Parameter Optimized Condition (from various studies) Impact / Rationale
Precursor Amount 40 µg [4] Ensures excess chelator for high incorporation yield.
Buffer 0.3 M HEPES [3] or 0.4 M Sodium Acetate [4] Maintains optimal pH for Ga-68 chelation.
Reaction Temperature 95 °C [3] [4] Drives the complexation reaction to completion.
Reaction Time 7 - 15 minutes [3] [4] Sufficient for high yield without undue delay.
Anti-radiolysis Agent 3 mg Ascorbic Acid [4] Protects the molecule from radiolytic degradation, improving stability.
Typical RCP >95% (up to 99.8%) [1] [2] [4] Indicates a successful and efficient radiolabeling process.

References

Comparison of 68Ga-Labeling Chelators and Methods

Author: Smolecule Technical Support Team. Date: February 2026

Chelator / Method Key Feature Typical Labeling Conditions Compatible Vectors / Notes Key Citations
DATA Kit-type, ambient temperature >95% RCY in 1-10 min at 23°C, pH 4.2-4.9 [1] Peptides (e.g., TOC); ideal for kit-formulation [1] [1]
NOTA / NODAGA Rapid labeling at lower temps Milder heating (e.g., 95-100°C for 10 min) [2] [3] Peptides, proteins (e.g., Exendin-4) [2] [2] [3]

| DOTA-Mal (Two-Step) | Pre-conjugation of radionuclide | 1. Label chelator (95°C, 10 min, pH 5.5). 2. Conjugate to biomolecule (37°C, 20 min, pH 7.4-8.3) [4] | Sulfhydryl-containing biomolecules (e.g., RGD, Folate); shields biomolecule from harsh step [4] | [4] | | Pre-purification (SCX) | Technical improvement | Removes metal cations, allows lower precursor mass [3] | Universal; improves efficiency and allows multi-generator elution pooling [3] | [3] | | Cold Kit Formulation | Lyophilized, one-step | Ambient temperature from lyophilized solid [1] [5] | Peptides; ultimate simplification for clinical use [1] [5] | [1] [5] |

Detailed Experimental Protocols

Here are detailed methodologies for two key strategies that effectively minimize biomolecule damage.

Protocol 1: Two-Step Labeling with DOTA-Mal

This method is ideal for sulfhydryl-containing biomolecules, as it avoids exposing them to high temperatures and low pH [4].

  • Step 1: Labeling DOTA-Mal with 68Ga

    • Dissolve 50 μg of DOTA-Mal in 0.6 mL of sodium acetate (NaOAc) buffer (0.25 M, pH 5.5).
    • Add 2.4 mL of generator-eluted 68GaCl3.
    • Incubate for 10 minutes at 95°C with continuous stirring.
    • Pass the mixture through a 0.22 μm sterile filter. The resulting solution is 68Ga-DOTA-Mal [4].
  • Step 2: Conjugating 68Ga-DOTA-Mal to the Biomolecule

    • Reduce the Biomolecule: Treat the thiol-containing biomolecule (e.g., 400 μg of RGD peptide) with a reducing agent like TCEP (1.5 equivalents) in PBS (pH 7.4) for 5 minutes at room temperature.
    • Adjust pH: Add PBS (0.2 M, pH 7.4) to the 68Ga-DOTA-Mal solution and adjust the pH to 7.4–8.3 using 0.5 M NaOH.
    • Conjugate: Add the reduced biomolecule directly to the pH-adjusted 68Ga-DOTA-Mal solution.
    • Incubate for 20 minutes at 37°C with continuous stirring.
    • Purify the final product (e.g., 68Ga-DOTA-RGD) using a size-exclusion PD-10 desalting column [4].
Protocol 2: Kit-Type Labeling with DATA Chelators

This method aims for the simplest possible "shake-and-bake" protocol, which can be performed at room temperature [1].

  • Synthesis of Bifunctional Chelator: The DATA bifunctional chelator (DATAM5-3tBu) is synthesized and then conjugated to the N-terminus of the targeting vector (e.g., TOC peptide) using standard coupling methods [1].
  • Kit Formulation and Labeling:
    • The peptide conjugate (DATATOC) is lyophilized.
    • For labeling, the lyophilized solid is reconstituted with post-processed 68Ga eluate.
    • Using fractionated or acetone-based post-processing (PP) methods, a radiochemical yield (RCY) of >95% is achieved within 1 minute at 23°C (ambient temperature) and a pH range of 4.2–4.9 [1].

Troubleshooting Common Issues

  • Problem: Low Radiochemical Yield (RCY).

    • Solution: Ensure efficient pre-purification of the 68Ga eluate using a Strong Cation Exchange (SCX) cartridge to remove metal cation impurities [3]. Also, optimize the amount of precursor; for instance, one automated synthesis of FAPI-46 found that yields significantly dropped when using less than 30 μg of precursor [6].
  • Problem: Biomolecule Denaturation or Loss of Function.

    • Solution: Switch to a milder labeling method. Using DATA or NOTA/NODAGA chelators can drastically reduce or eliminate the need for heating [1] [2]. If your biomolecule is highly sensitive, the two-step DOTA-Mal approach is the most protective [4].
  • Problem: Inconsistent Results Between Batches.

    • Solution: Implement automated synthesis modules. Automation enhances reproducibility, radiation safety, and compliance with Good Manufacturing Practice (GMP) [7] [8] [6]. Ensure your process is robust across different generator brands and elution volumes by incorporating a pre-purification step [3].

Decision Workflow for Method Selection

This diagram outlines the logical process for choosing the best labeling strategy based on your biomolecule's sensitivity and available resources.

start Start: Selecting a 68Ga-Labeling Method sens Is the biomolecule heat-sensitive? start->sens room_temp Use DATA Chelator (Room Temperature Kit) sens->room_temp Yes thiol Does it contain a free sulfhydryl group? sens->thiol No auto Implement Automated Synthesis & Pre-purification (SCX) room_temp->auto two_step Use DOTA-Mal (Two-Step Method) thiol->two_step Yes one_step Use NOTA/NODAGA (One-Step, Lower Heating) thiol->one_step No two_step->auto one_step->auto end Proceed with Optimized & Scalable Production auto->end

References

improving maleimide-thiol conjugation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Maleimide-Thiol Conjugation

Maleimide-thiol conjugation is a widely used Michael-type addition reaction between a thiol group (typically on a cysteine residue) and a maleimide. It is highly selective for thiols at a pH between 6.5 and 7.5 [1]. Above pH 7.5, primary amines (e.g., from lysine) can react competitively, reducing specificity [1]. The reaction is favored due to its fast kinetics and high efficiency, but the resulting conjugate can face stability issues [2] [3] [1].

A key stability challenge is the potential for the initial thiosuccinimide product to undergo a retro-Michael reaction in the presence of other thiols (like glutathione), leading to conjugate loss or payload migration [2] [3] [1]. Furthermore, if the conjugated molecule contains an unprotected N-terminal cysteine, the initial adduct is susceptible to a nucleophilic attack by the N-terminal amine, forming a six-membered thiazine ring as a significant byproduct [4].

The diagram below illustrates the primary conjugation reaction and its two major side pathways.

G Maleimide Maleimide Thiosuccinimide Thiosuccinimide Maleimide->Thiosuccinimide Primary Rxn Thiol Thiol Thiol->Thiosuccinimide Thiazine Thiazine Thiosuccinimide->Thiazine N-term Cys & basic pH RingOpened RingOpened Thiosuccinimide->RingOpened Hydrolysis RetroProduct RetroProduct Thiosuccinimide->RetroProduct Retro-Michael Other Thiols RetroProduct->Thiosuccinimide With new thiol

Troubleshooting Guide & FAQs

Here are answers to common specific issues users might encounter.

FAQ 1: My conjugation efficiency is low. What could be the cause? Low efficiency can stem from several factors related to reaction conditions and protein state.

  • Insufficient Free Thiols: Disulfide bonds must be reduced to generate reactive thiols. Use a reducing agent like TCEP (10-100x molar excess) and incubate for 20-30 minutes at room temperature before conjugation [5] [6]. Note that TCEP does not need to be removed prior to reaction, while DTT must be removed by dialysis or desalting [5].
  • Suboptimal Reaction Conditions:
    • pH: Conduct the reaction between pH 6.5 and 7.5 to ensure thiol selectivity and reactivity. Avoid higher pH to prevent maleimide hydrolysis and amine competition [1].
    • Oxygen Exposure: Thiols are oxygen-sensitive and can re-form disulfides. Always use degassed buffers and flush the reaction vial with an inert gas (N₂ or Ar) [5] [6].
  • Maleimide Hydrolysis: Maleimides can hydrolyze in aqueous solution, becoming unreactive. Dissolve maleimide reagents in anhydrous DMSO or DMF immediately before use, and do not store them in aqueous solution [1].

FAQ 2: How can I prevent undesired side-reactions like thiazine formation? Thiazine formation occurs specifically with unprotected N-terminal cysteine residues [4].

  • Lower the Reaction pH: Performing the conjugation at a more acidic pH (e.g., ~5.0) protonates the N-terminal amine, preventing the nucleophilic attack that initiates thiazine formation [4].
  • Chemically Block the Amine: Acetylation of the N-terminal amine permanently prevents the side-reaction [4].
  • Avoid N-terminal Cysteine: If possible, use an internal cysteine for conjugation instead of an N-terminal one [4].

FAQ 3: My conjugate is unstable in storage or in biological media. How can I improve stability? Instability is often due to the reversibility of the thiosuccinimide ring (retro-Michael reaction) [2] [3] [1].

  • Promote Hydrolysis: After conjugation, you can hydrolyze the thiosuccinimide ring to form a stable, open-chain succinamic acid thioether. This can be encouraged by incubation at elevated pH (e.g., pH 8.5-9) for several hours [1].
  • Use a Stabilizing Strategy: A highly effective method is to leverage an in-situ transcyclization. If the molecule contains a cysteine (with a free amine), the initial conjugate can rearrange into a locked, six-membered ring (thiomorpholinone) that is highly resistant to retro-Michael reactions [3]. This occurs spontaneously with extended incubation at neutral pH.

FAQ 4: The gelation of my PEG hydrogel is too fast, leading to inhomogeneity. How can I control the kinetics? Very fast gelation can prevent uniform mixing. You can slow the kinetics without compromising biocompatibility [7].

  • Modify Buffer Conditions: Use a lower buffer concentration (e.g., 0.1x PBS) or a lower pH (e.g., pH 6.0-7.0) within a range tolerable for your application [7].
  • Use High pKa Crosslinkers: Incorporate an electronegative amino acid (like glutamate) into your dithiol peptide crosslinker. This increases the thiol's pKa, slowing its deprotonation and thus the reaction rate [7].

Key Quantitative Data for Optimization

The table below summarizes critical parameters from the literature to guide your experimental design.

Parameter Recommended Range / Value Key Considerations & Effects
Reaction pH [5] [1] pH 6.5 - 7.5 Optimal for thiol selectivity. >pH 7.5 increases amine competition & maleimide hydrolysis.
Molar Ratio (Dye:Protein) [5] 10:1 to 20:1 (starting point) Must be optimized for each specific protein.
Reduction with TCEP [5] [6] 10x - 100x molar excess Incubate 20-30 min at RT before conjugation. No need for removal.
Reaction Time & Temperature [5] [6] 2h at RT or O/N at 2-8°C Protect from light. O/N incubation can improve yield.
Thiosuccinimide Half-Life (in presence of GSH) [2] 20 - 80 hours Highly dependent on the thiol compound. Highlights instability risk.
Hydrolysis for Stability [1] Incubate at pH 8.5 - 9.0 Converts reversible thiosuccinimide to stable, open-chain succinamic acid thioether.

Standard Conjugation Protocol

This is a generalized step-by-step protocol for conjugating a maleimide-dye to a protein, adaptable for other molecules [5] [6].

G ProteinPrep Prepare Protein (1-10 mg/mL) BufferPrep Degass Buffer (pH 7.0) ProteinPrep->BufferPrep Reduce Reduce with TCEP (20-30 min, RT) BufferPrep->Reduce Conjugate Mix & Conjugate (2h RT or O/N 4°C, dark) Reduce->Conjugate MaleimidePrep Dissolve Maleimide in anhydrous DMSO MaleimidePrep->Conjugate Purify Purify Conjugate Conjugate->Purify Analyze Analyze & Store Purify->Analyze

Detailed Steps:

  • Protein Preparation: Dissolve your protein at 1-10 mg/mL in a degassed buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5). The buffer must be free of other thiols (e.g., β-mercaptoethanol, DTT) or amines (e.g., Tris can interfere if pH is too high) [5] [1] [6].
  • Reduction of Disulfides: Add TCEP to a final 10x to 100x molar excess over protein. Flush the vial with inert gas (N₂ or Ar), close it tightly, and incubate for 20-30 minutes at room temperature [5] [6].
  • Maleimide Preparation: Prepare a fresh 10 mM stock solution of the maleimide reagent (e.g., dye, PEG, drug) in anhydrous DMSO [5].
  • Conjugation: Add the maleimide solution to the reduced protein solution at your chosen molar ratio (e.g., 10:1 to 20:1 maleimide:protein). Flush with inert gas, protect from light, and incubate with gentle mixing for 2 hours at room temperature or overnight at 2-8°C [5] [6].
  • Purification: Purify the conjugate to remove excess free dye. Use a gel filtration column (e.g., Zeba Spin, PD-10) following the manufacturer's instructions. Dialysis or HPLC/FPLC are also options [5] [6].
  • Analysis & Storage:
    • Degree of Labeling (DOL): Measure absorbance at 280 nm (protein) and λmax (dye). Use the provided formula with the dye's correction factor and extinction coefficient to calculate the DOL [5].
    • Storage: For short-term use, store the purified conjugate at 2-8°C in the dark. For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and glycerol, and store at -20°C [5].

References

controlling reaction pH for DOTA-MAL labeling

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is pH control so critical in DOTA-MAL labeling? pH is vital for both key reaction stages [1]. The initial ⁶⁸Ga labeling of DOTA-MAL requires an acidic pH (5.5) for efficient radiometal chelation. The subsequent bioconjugation to a sulfhydryl group needs a mildly basic pH (7.4-8.3) to ensure the target cysteine thiol is in its reactive deprotonated state while preventing hydrolysis of the maleimide group.

  • Q2: What is the "pre-labeling" strategy and why is it beneficial? The conventional method conjugates DOTA-MAL to the biomolecule first, then labels it with ⁶⁸Ga under harsh conditions (high temperature, acidic pH). The pre-labeling strategy reverses this: DOTA-MAL is first labeled with ⁶⁸Ga, and then this ⁶⁸Ga-DOTA-MAL complex is conjugated to the biomolecule under mild conditions (pH 8.0, room temperature). This protects delicate biomolecules from damage [2] [1].

  • Q3: My final product shows low yield. What could be wrong? Low yield can stem from several issues related to pH. In the ⁶⁸Ga-DOTA-MAL step, an incorrect pH can lead to poor radiolabeling efficiency or colloid formation. In the conjugation step, a low pH can prevent the maleimide-thiol reaction, while a high pH can cause maleimide hydrolysis. Ensure all buffers are freshly prepared and pH is accurately measured and adjusted.

Experimental Protocol: Pre-labeling with DOTA-MAL

This protocol, adapted from the literature, outlines the pre-labeling strategy for synthesizing ⁶⁸Ga-DOTA-RGD [1]. The process workflow is as follows:

G DOTA-MAL Pre-labeling Strategy Workflow DOTA_MAL DOTA-MAL Step1 Step 1: Radiometal Chelation pH 5.5 (NaOAc Buffer) 10 min, 95°C DOTA_MAL->Step1 Mixed Ga68 ⁶⁸GaCl₃ Ga68->Step1 Mixed Intermediate ⁶⁸Ga-DOTA-MAL Step1->Intermediate pH_Adjust pH Adjustment to 7.4-8.3 (Using 20x PBS & NaOH) Intermediate->pH_Adjust Step2 Step 2: Bioconjugation pH 8.0, 20 min, 37°C pH_Adjust->Step2 Reacts with Biomolecule Thiol-containing Biomolecule (e.g., RGD peptide) Biomolecule->Step2 Pre-reduced with TCEP Final Final Product ⁶⁸Ga-DOTA-Biomolecule Step2->Final

Part 1: Preparation of ⁶⁸Ga-DOTA-MAL

  • Dissolve: Dissolve 50 µg of DOTA-MAL in 0.6 mL of 0.25 M sodium acetate (NaOAc) buffer, pH 5.5, in a reaction vial [1].
  • Add Radionuclide: Add 2.4 mL of freshly eluted ⁶⁸GaCl₃ solution to the vial [1].
  • Incubate: Incubate the reaction mixture for 10 minutes at 95°C with continuous stirring [1].
  • Filter: After incubation, pass the solution through a 0.22 µm sterile filter. The resulting ⁶⁸Ga-DOTA-MAL can be stored temporarily for the next step [1].

Part 2: Conjugation to Biomolecule (e.g., RGD peptide)

  • Reduce Biomolecule: To 0.1 mL of PBS (pH 7.4) containing 400 µg of thiol-modified RGD peptide, add 0.825 µmol of TCEP (a reducing agent, 1.5 equivalents). Incubate for 5 minutes at room temperature to ensure free sulfhydryl groups are available [1].
  • Adjust pH: Add 75 µL of 20x PBS (0.2 M, pH 7.4) to the ⁶⁸Ga-DOTA-MAL solution. Adjust the pH to the range of 7.4–8.3 using 0.5 M NaOH [1].
  • Conjugate: Add the TCEP-reduced RGD peptide solution directly to the pH-adjusted ⁶⁸Ga-DOTA-MAL solution. Incubate for 20 minutes at 37°C with continuous stirring [1].
  • Purify: Purify the final product, ⁶⁸Ga-DOTA-RGD, using a pre-equilibrated PD-10 desalting column, using phosphate-buffered saline (PBS) as the eluent [1].

Troubleshooting Common Issues

The table below summarizes common problems, their potential causes, and recommended solutions.

Problem Possible Cause Recommended Solution
Low radiochemical yield (Step 1) Incorrect pH for ⁶⁸Ga labeling Verify NaOAc buffer pH is 5.5 before adding ⁶⁸Ga [1].
Inadequate heating or time Ensure incubation is for 10 minutes at 95°C [1].
Low conjugation efficiency (Step 2) Incorrect pH for bioconjugation Confirm final reaction pH is between 7.4 and 8.3 after adjustment [1].
Oxidized thiol groups on biomolecule Always use a fresh reducing agent (e.g., TCEP) immediately before conjugation [1].
Maleimide hydrolysis Prepare ⁶⁸Ga-DOTA-MAL fresh and minimize the time between pH adjustment and conjugation.
Reduced biomolecule activity Harsh labeling conditions The pre-labeling strategy itself avoids this. If problems persist, confirm that the pH and temperature of the conjugation step (37°C, pH 8.0) are not detrimental to your specific biomolecule [2].

Key Takeaways

To summarize the most critical technical points:

  • Two-Step, Two-pH Process: The ⁶⁸Ga-DOTA-MAL labeling is a two-step process with distinct optimal pH levels. The first is acidic (pH 5.5) for chelation, and the second is basic (pH 7.4-8.3) for bioconjugation [1].
  • Pre-labeling is Protective: The pre-labeling strategy is designed to shield sensitive biomolecules from the harsh conditions of the radiometal chelation step, thereby preserving their biological activity [2] [1].
  • Thiol Reduction is Key: The success of the conjugation hinges on the availability of free sulfhydryl groups. Pre-reduction of the biomolecule with TCEP is a critical preparatory step [1].

References

preventing radiolabeling damage to protein bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Core Strategies to Protect Bioactivity

The fundamental goal is to incorporate the radiolabel without altering the protein's native structure, conformation, or its interaction with binding partners. The following table summarizes the key strategic decisions you can make to achieve this.

| Strategy | Core Principle | Key Techniques & Considerations | | :--- | :--- | :--- | | Use Milder Labeling Methods | Avoid harsh oxidation conditions that can damage sensitive amino acids (e.g., Cysteine, Tryptophan, Methionine). | Use Iodogen-coated tubes instead of Chloramine-T for a solid-phase, gentler oxidation [1]. | | Employ Site-Specific, Indirect Labeling | Attach the radionuclide away from the protein's active site (e.g., receptor-binding domain) to avoid steric hindrance. | Use prosthetic groups pre-labeled with radioiodine that can be conjugated to lysine residues or introduced tags [2] [1]. | | Leverage Late-Stage Labeling | Perform radiolabeling as the final step after protein purification and folding to minimize exposure of the unstable product to other harsh conditions [2] [3]. | | Opt for Metabolic Incorporation (for in situ labeling) | Use labeled amino acids (e.g., ³⁵S-Methionine/Cysteine) that are naturally incorporated during protein synthesis, preserving structure and function [4]. | | Ensure Rigorous Post-Labeling Purification | Separate the intact, labeled protein from damaged aggregates, fragments, or unincorporated label. Techniques like radio-HPLC are critical for isolating pure, mono-labeled biomolecules [2] [3]. |

Choosing Your Labeling Method

The choice between direct and indirect labeling is one of the most critical decisions. The table below compares these approaches to help you select the best one for your application.

Feature Direct Labeling Indirect Labeling (Using a Prosthetic Group)
Principle Direct electrophilic substitution on tyrosine or histidine residues [1]. Conjugation of a pre-labeled prosthetic group to amines (e.g., lysine) or thiols (e.g., cysteine) [1].
Procedure Simpler, fewer steps [1]. More complex, requires synthesis and conjugation of an additional molecule [1].
Site-Specificity Low; depends on presence of tyrosine/histidine, which may be in the active site [1]. High; can be designed to target specific sites away from the active domain [2] [1].
Risk to Bioactivity Higher; modifies aromatic residues directly, potentially disrupting structure/function [1]. Lower; label is distanced from the protein's core structure [1].
In Vivo Stability Can be lower due to deiodination by enzymes [1]. Often higher, depending on the linker chemistry used [1].
Best For Proteins where tyrosine/histidine residues are known to be non-essential for function. Sensitive proteins, or when a specific site of attachment is required for preserving activity [2].

To help visualize the decision-making process and the workflow for the generally gentler indirect method, refer to the following diagrams.

G Start Start: Choose Labeling Method Analyze Analyze Protein Structure Start->Analyze CriticalSite Identify Critical Functional Sites Analyze->CriticalSite HasSafeSite Safe Tyrosine/Histidine away from functional site? CriticalSite->HasSafeSite DirectPath Direct Labeling HasSafeSite->DirectPath Yes IndirectPath Indirect Labeling (Recommended) HasSafeSite->IndirectPath No CheckResult Test Bioactivity Post-Labeling DirectPath->CheckResult IndirectPath->CheckResult Success Bioactivity Retained? Success! CheckResult->Success Yes Troubleshoot Troubleshoot: Switch to Indirect Method CheckResult->Troubleshoot No Troubleshoot->IndirectPath

G ProstheticGroup Synthesize Radioiodinated Prosthetic Group PurifyProsthetic Purify Prosthetic Group (e.g., via HPLC) ProstheticGroup->PurifyProsthetic Conjugate Conjugate to Protein (e.g., via Amine Coupling) PurifyProsthetic->Conjugate PurifyProtein Purify Labeled Protein (Separate from unconjugated group) Conjugate->PurifyProtein FinalProduct Final Product: Bioactive Labeled Protein PurifyProtein->FinalProduct

Troubleshooting Common Problems

Here are answers to frequently asked questions (FAQs) to help you diagnose and solve common issues.

Q1: My protein loses all bioactivity after radiolabeling. What is the most likely cause?

  • Primary Cause: The radiolabel is likely attached to, or sterically blocking, a region critical for function (e.g., the active site or a binding interface).
  • Solution: Switch from direct to an indirect, site-specific labeling method. If possible, introduce a unique cysteine residue at a site known to be non-essential and use a maleimide-based prosthetic group for conjugation.

Q2: I see significant protein aggregation or precipitation after the labeling reaction.

  • Primary Cause: Harsh oxidizing conditions (like Chloramine-T) are damaging the protein, or the reaction is causing hydrophobic patches to be exposed.
  • Solutions:
    • Replace Chloramine-T with the milder Iodogen [1].
    • Ensure the reaction buffer is optimal (e.g., includes stabilizing agents, correct pH).
    • Reduce the reaction time and temperature.
    • Always include a post-labeling purification step (e.g., size-exclusion chromatography) to remove aggregates.

Q3: The radiochemical yield is high, but the specific activity is too low for my experiment.

  • Primary Cause: An excess of the protein target in the reaction mixture, leading to a low ratio of radionuclide per protein molecule.
  • Solution:
    • Increase the molar activity of the radionuclide stock.
    • Reduce the amount of protein in the reaction (ensure it's still sufficient for conjugation).
    • Improve the efficiency of post-labeling purification to better separate labeled protein from unincorporated radionuclide.

Q4: My radiolabeled protein is unstable in serum or buffer, losing the label quickly.

  • Primary Cause: The chemical bond between the radionuclide and the protein is unstable. This is a known issue for some direct radioiodination methods on tyrosine [1].
  • Solution:
    • For radioiodine, use an indirect method with a more stable linker (e.g., a non-cleavable carbon chain instead of a simple ester).
    • If using radiometals, ensure the chelator is matched to the radionuclide (e.g., DFO for Zirconium-89) [5] and that the conjugation chemistry is robust.

Experimental Protocol: Indirect Radioiodination Using a Prosthetic Group

This protocol outlines a generalized workflow for a gentler, indirect labeling method.

1. Pre-labeling the Prosthetic Group:

  • Select an appropriate prosthetic group (e.g., Bolton-Hunter reagent for amine groups).
  • In a vial, mix the prosthetic group with radioiodine (e.g., Na*¹²⁵I) and a mild oxidizing agent like Iodogen.
  • Quench the reaction and purify the radioiodinated prosthetic group using HPLC to remove unreacted iodine and side products [1].

2. Conjugating to the Protein:

  • Transfer the purified, radioiodinated prosthetic group to a tube containing your purified protein.
  • Allow the conjugation reaction to proceed under gentle conditions (e.g., pH 8-9, 4°C, for several hours). The group will typically react with lysine residues or the N-terminus.

3. Purifying the Final Product:

  • Terminate the reaction.
  • Purify the conjugated protein from the unconjugated prosthetic group and any aggregates. Size-exclusion chromatography (SEC-HPLC) is highly recommended for this step [2] [3].
  • Confirm the identity, purity, and specific activity of the final product using analytical radio-HPLC and other relevant quality control methods.

References

Troubleshooting Guide: Common 68Ga-DOTA Purification Issues

Author: Smolecule Technical Support Team. Date: February 2026

This table outlines frequent problems, their potential causes, and recommended solutions, compiled from clinical and preclinical automated synthesis reports.

Problem Potential Causes Recommended Solutions
Low Radiochemical Yield (RCY) Inefficient 68Ga elution from generator; suboptimal labeling temperature/time; insufficient precursor amount [1] [2]. Ensure generator eluate is fresh and acidic (0.1 M HCl) [3]. Optimize temperature (95°C is common) and reaction time (5-15 min) [4] [1]. Test different amounts of DOTA-conjugate [1].
Low Radiochemical Purity (RCP) Competing metal impurities in eluate; 68Ga hydrolysis; presence of colloidal or free 68Ga [5]. Use a cation-exchange cartridge to pre-purify the generator 68Ga eluate [5] [3]. Ensure adequate buffering capacity (e.g., NaOAc, HEPES) to achieve optimal pH (~3.5-4.0) immediately after eluate is added [1].
Low Molar Activity Large excess of unlabeled DOTA-conjugate [6]. Introduce a post-labeling purification step, such as solid-phase extraction (SPE) or HPLC, to separate the radiolabeled product from the unlabeled precursor [6].
Product Instability Radiolysis; demetallation; instability of the biomolecule vector [1]. Add an anti-radiolysis agent (e.g., ascorbic acid) to the formulation [7] [3]. Ensure final product is formulated in a suitable buffer (e.g., saline with gentle buffering). Test stability in serum [2].

Experimental Protocols for Purification & Quality Control

Here are detailed methodologies for key purification and analysis steps referenced in the troubleshooting guide.

Protocol 1: Solid-Phase Extraction (SPE) Purification

This is a common and rapid method for final product purification, as used in the automated synthesis of [68Ga]Ga-FAPI-46 and [68Ga]Ga-DOTA-CP04 [7] [3].

  • Principle: The crude reaction mixture is passed through a cartridge. The desired lipophilic radiolabeled peptide is retained, while hydrophilic impurities are washed away. The product is then eluted with a small volume of ethanol or ethanol/saline.
  • Workflow:
    • Trap: After the radiolabeling reaction is complete, dilute the mixture with water (e.g., 5 ml) and pass it through a pre-conditioned STRATA-X or similar C18-based SPE cartridge [7].
    • Wash: Rinse the cartridge with additional water (e.g., 5 ml) to remove salts and other polar impurities [7].
    • Elute: Pass a small volume of ethanol (e.g., ~0.5 ml) through the cartridge to elute the purified radiolabeled product [7].
    • Formulate: Dilute the ethanol eluate with saline for final formulation and pass it through a 0.22 µm sterile filter into a product vial [7].
  • Applicability: Ideal for quick, semi-preparative purification of peptides before sterile filtration. The process is easily integrated into automated synthesizers.
Protocol 2: HPLC Purification for High Molar Activity

This method is crucial for removing the large excess of unlabeled precursor, which can compete for the target and reduce imaging contrast [6].

  • Principle: Reverse-phase HPLC separates molecules based on hydrophobicity, effectively isolating the radiolabeled peptide from its unlabeled counterpart.
  • Workflow (as used for [68Ga]Ga-DOTA-NAPamide): [6]
    • Column: Eclipse XDB-C18 bonded silica column.
    • Mobile Phase:
      • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)
      • Solvent B: Acetonitrile + 0.1% TFA
    • Gradient: Linear gradient from 15% B to 45% B over 20 minutes.
    • Flow Rate: 1 mL/min.
    • Detection: Use both a radioactivity detector (e.g., FlowStar LB513) and a UV/Vis diode array detector to identify the radioactive product and the unlabeled peptide peak.
    • Collection: Use an automated fraction collector to isolate the peak corresponding to [68Ga]Ga-DOTA-conjugate.

The following diagram illustrates the logical decision pathway for selecting and applying these purification methods.

G Start Start: Crude 68Ga-DOTA Reaction Mixture P1 Quality Control Check Start->P1 P2 Radiochemical Purity (RCP) Acceptable? P1->P2 P3 Sterile Filter & Final Product P2->P3 Yes P4 Molar Activity Acceptable? P2->P4 No P5 Use SPE Purification (C18 Cartridge) P4->P5 Yes P6 Use HPLC Purification (Reverse-Phase) P4->P6 No P5->P3 P6->P3

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for achieving high RCP with 68Ga-DOTA conjugates? The critical factor is controlling the reaction pH. The generator eluate is highly acidic (0.1 M HCl), but the optimal pH for complexing 68Ga with DOTA is between 3.0 and 4.0 [1]. The use of an adequate volume of a strong buffer like sodium acetate (0.4 M) or HEPES (0.3 M) is essential to immediately adjust the pH to this window upon mixing [1] [3].

Q2: How can I reduce kidney uptake of my 68Ga-DOTA-labeled radiopharmaceutical? The data suggests that the choice of chelator and the presence of a His-tag can influence biodistribution. One study on a nanobody found that [68Ga]Ga-DOTA-A1-His exhibited a twofold lower kidney uptake compared to its NOTA-conjugated counterpart [4]. Furthermore, the removal of the His-tag itself was found to improve the biodistribution profile, likely by reducing non-specific interactions in the kidneys [4].

Q3: Can I use these methods for other 68Ga-DOTA complexes, like DOTA-MAL? The core principles of 68Ga chemistry, purification (SPE/HPLC), and quality control (iTLC/HPLC) described here are universally applicable to DOTA-based conjugates [7] [6] [5]. The specific conditions for a DOTA-MAL conjugate (linked to a cysteine-containing biomolecule) may require optimization of parameters like precursor amount, buffer, and HPLC gradient, but the underlying workflows provide an excellent starting point.

References

Frequently Asked Questions (FAQs) on Maleimide Tracer Stability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary chemical factors that affect the stability of maleimide-based tracers? The stability of maleimide-based tracers and their conjugates can be compromised by several factors:

  • Hydrolysis: The maleimide ring can undergo hydrolysis in aqueous solution, leading to a loss of reactivity towards thiols. This is a primary reason for preparing maleimide stock solutions in anhydrous DMSO immediately before use [1].
  • Competing Reactions with Amines: While maleimides are selective for thiols at neutral pH, they can react with deprotonated primary amines (e.g., lysine residues) at higher pH (typically >8) [2].
  • Reducing Environments: The stability of the maleimide-thiol bond (thioether) can be compromised in highly reducing environments. One study showed that a high concentration of glutathione (GSH = 20 mM) significantly reversed the binding of a maleimide tracer to albumin over 60 minutes [3]. However, another source notes that the formed thioether is generally reported to be resistant to reducing agents [2].

Q2: How can I prevent or minimize hydrolysis of maleimide reagents?

  • Solvent Choice: Prepare stock solutions of maleimide dyes or prosthetic groups in anhydrous DMSO immediately before the conjugation reaction [1].
  • Avoid Aqueous Stocks: Do not prepare aqueous stock solutions for storage, as they will hydrolyze and lose potency. If an aqueous solution is needed, it must be used immediately [1].
  • pH Control: Conduct the conjugation reaction at a pH between 7.0 and 7.5. This maximizes the reaction rate with thiolate ions while minimizing hydrolysis and reaction with amines [1] [2].

Q3: What are the best practices for conjugating maleimide tracers to proteins or peptides?

  • Provide a Reducing Environment (for disulfide bonds): If targeting cysteine thiols that are part of disulfide bonds, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to free the thiol groups. Incubate the protein with a ~10-fold molar excess of TCEP for about 30 minutes before adding the maleimide reagent [1].
  • Maintain an Inert Atmosphere: Performing the reduction and labeling reactions under an inert gas (e.g., N₂ or Ar) can prevent the re-formation of disulfide bonds [1].
  • Purify Promptly: After the conjugation reaction, use size-exclusion chromatography (e.g., a Sephadex column) or ultrafiltration to separate the conjugate from free dye and reaction byproducts [1].

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low conjugation yield Hydrolyzed maleimide reagent; Insufficient free thiols; Incorrect pH Use fresh, anhydrous DMSO stock; Reduce disulfide bonds with TCEP; Ensure reaction pH is 7.0-7.5 [1] [2].
Instability in blood/plasma Transchelation or cleavage in a reducing environment Test tracer stability in serum; Consider the use of more stable linkers if the application requires a long circulatory half-life [3].
Non-specific labeling Reaction pH too high (>8), leading to amine cross-reactivity Lower and carefully control the reaction pH to remain neutral [2].
Tracer de-metallation (for radiometal chelators) Instability of the radiometal-chelator complex (e.g., 89Zr-DFO) For radiometal tracers, use more stable chelator systems like DFO* that provide 8-coordination for Zr4+ to reduce bone uptake [4].

Experimental Protocol: Maleimide Labeling of an Antibody

This protocol is a standard method for conjugating maleimide-functionalized tracers to antibody thiols [1].

Workflow Overview:

G A Prepare Antibody Solution (50-100 µM in pH 7-7.5 Buffer) B Optional: Reduce with TCEP (10-fold molar excess, 30 min) A->B D Conjugation Reaction (10-20 dye:protein ratio, 2h RT or 4°C overnight) B->D C Prepare Maleimide Tracer (10 mM stock in anhydrous DMSO) C->D E Purify Conjugate (Size-exclusion chromatography) D->E F Calculate Degree of Labeling (DOL) (Spectrophotometry) E->F

Materials:

  • IgG antibody
  • PBS or HEPES buffer, pH 7.0-7.5
  • Maleimide-functionalized tracer (e.g., dye, chelator, drug)
  • Anhydrous DMSO
  • TCEP-HCl
  • Sephadex G-25 column or ultrafiltration device

Step-by-Step Procedure:

  • Prepare Antibody: Dissolve the antibody at 50-100 µM (approx. 7.5-15 mg/mL for IgG) in your chosen degassed buffer (PBS, Tris, or HEPES, pH 7.0-7.5).
  • Reduce Disulfides (Optional): To generate free thiols from interchain disulfides, add a 10-fold molar excess of TCEP over the antibody. Incubate for 30 minutes at room temperature under an inert atmosphere if possible.
  • Prepare Tracer: Dissolve the maleimide tracer in anhydrous DMSO to make a 10 mM stock solution. Use this immediately.
  • Conjugation: Add the maleimide stock to the antibody solution with gentle stirring. A molar ratio of 10-20 tracer molecules per antibody is a typical starting point. React for 2 hours at room temperature or overnight at 4°C, protected from light.
  • Purification: Load the reaction mixture onto a Sephadex G-25 column equilibrated with PBS. Elute with PBS; the first colored band contains the antibody conjugate. Alternatively, use ultrafiltration (e.g., 10K MWCO) to remove free dye.
  • Determine Degree of Labeling (DOL):
    • Measure the absorbance (A) of the purified conjugate at 280 nm (protein absorption) and at the absorbance maximum (Amax) of the tracer.
    • Use the following formula to calculate DOL, where εdye is the molar extinction coefficient of the tracer, and [conjugate] is in mg/mL [1]: DOL = (Amax × MW_antibody × Dilution Factor) / (εdye × [conjugate])

Stability Data and Performance

The following table summarizes quantitative stability findings from recent research, which can help set performance expectations [3].

Tracer / Condition Measurement Result Implication
[68Ga]Ga-DM in saline Radiochemical Purity (at 120 min) >99% stable Tracer itself is highly stable in formulation [3].
[68Ga]Ga-DM bound to Albumin Stability in serum (over 2 hours) Highly stable Maleimide-thiol bond is stable in biological fluid [3].
Bonding to Albumin with 20 mM GSH Bound fraction at 60 min Decreased to ~4% High reducing environments can reverse the bond [3].
Reaction Kinetics Binding reaction rate constant 3.69 mol⁻¹·dm³·s⁻¹ Reaction with thiols is rapid [3].

Pro-Tips for Advanced Applications

  • For Radiochemistry: When developing 89Zr-labeled conjugates, be aware that the standard chelator DFO has known instability in vivo, leading to off-target bone uptake. Consider using the next-generation chelator DFO* (with an extra hydroxamate arm) for improved stability and image contrast [4].
  • Alternative to Maleimide: For cysteine-specific radiolabeling of peptides, recent research has explored prosthetic groups containing a vinyl sulfone motif as a potential alternative to maleimides, offering different radiosynthetic advantages [5].

References

overcoming harsh labeling conditions for sensitive biomolecules

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Labeling & Stabilization Techniques

The table below summarizes key modern approaches for handling sensitive biomolecules.

Technique Core Principle Key Advantage Potential Challenge
Late-Stage Iodine-125 Labeling [1] Direct solid-phase oxidation of iodide using a mild commercial reagent (e.g., "Pierce iodination reagent"). Avoids strong oxidants and harsh reaction conditions; applicable to peptides/proteins up to 93 kDa. Requires the biomolecule to contain a tyrosine or histidine residue for incorporation.
Peptide-Based Stabilization [2] Short, self-assembling tripeptides form a protective capsule around proteins via a drying-induced process. Mimics natural stress protection (e.g., in tardigrades); no refrigeration needed; release upon rehydration. A new technology; long-term stability and broad applicability across diverse biomolecules still under investigation.
H₂O₂-Independent Proximity Labeling [3] Uses engineered enzymes (e.g., BmTyr, LaccID) that utilize O₂ instead of H₂O₂ to generate labeling species. Eliminates cellular toxicity from exogenous H₂O₂; improved biocompatibility for live-cell/in vivo studies. Efficiency can be compromised under hypoxic conditions; some enzymes (e.g., LaccID) may have slower kinetics.
Environment-Activated PL (e.g., Cal-ID) [3] An engineered biotin ligase activated by specific endogenous signals (e.g., Ca²⁺ fluctuations). Records biological activity in real-time under native physiological conditions; no external trigger needed. Dependent on the availability and strength of the endogenous signal in the cellular context.

Detailed Experimental Protocols

Here are detailed methodologies for implementing two of the highlighted techniques.

Protocol 1: Mild, Late-Stage Iodine-125 Labeling

This protocol is adapted from a 2025 review on labeling diverse peptides and proteins [1].

  • Objective: To incorporate iodine-125 into a peptide or protein biomolecule under mild conditions to preserve its structure and function.
  • Materials:
    • Biomolecule of interest (containing at least one Tyr or His residue).
    • Pierce Iodination Reagent (or similar, for solid-phase oxidation).
    • Iodine-125 ([¹²⁵I]) radioactive iodide.
    • Suitable buffer (e.g., phosphate buffer, pH ~7.5).
    • Purification equipment (HPLC system with a size-exclusion or reverse-phase column).
    • Radioactivity detector.
  • Step-by-Step Procedure:
    • Reaction Setup: In a low-protein-binding microtube, mix the biomolecule with the iodination reagent in a suitable buffer. The reaction is typically performed at room temperature or on ice.
    • Initiation: Add the required amount of [¹²⁵I] iodide to the mixture to initiate the reaction.
    • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 seconds) with gentle mixing. The solid-phase reagent facilitates rapid and efficient labeling.
    • Termination & Purification: Quench the reaction by diluting the mixture with the initial mobile phase for HPLC. Immediately inject the sample onto the HPLC system.
    • Isolation: Use optimized chromatographic conditions to separate the mono-labeled biomolecule from unincorporated [¹²⁵I], damaged biomaterial, and multi-labeled species.
    • Analysis: Collect the pure, [¹²⁵I]-mono-labeled peak and verify its purity and specific activity.
  • Troubleshooting Tip: If labeling efficiency is low, ensure the biomolecule is in a non-denaturing buffer without primary amines (e.g., Tris) or reducing agents that might interfere with the reaction.
Protocol 2: Peptide-Based Biomolecule Encapsulation for Stabilization

This protocol is based on a 2025 study that describes a minimalistic approach to stabilizing biomolecules during drying [2].

  • Objective: To protect a sensitive therapeutic protein or vaccine from environmental stress (e.g., dehydration) using self-assembling tripeptides.
  • Materials:
    • Protein or vaccine of interest.
    • Synthetic tripeptides (e.g., sequences identified in the cited study).
    • Aqueous buffer for dispersion.
  • Step-by-Step Procedure:
    • Dispersion: Combine the sensitive biomolecule with the short peptides in an aqueous buffer.
    • Phase Separation: Subject the mixture to a drying process. This induces liquid-liquid phase separation in the peptide solution, leading to the formation of a protective, porous micro-particle that encapsulates the biomolecule.
    • Storage: The dried, stabilized powder can be stored without refrigeration.
    • Rehydration: To recover the active biomolecule, simply rehydrate the powder with an appropriate aqueous buffer. The protective matrix dissolves, releasing the intact protein.
  • Troubleshooting Tip: The efficiency of encapsulation and release should be validated for each new biomolecule. Techniques like circular dichroism (CD) or activity assays can confirm structural and functional integrity after rehydration.

Workflow: Mild Late-Stage Biomolecule Labeling

The following diagram illustrates the general workflow for a mild labeling experiment, integrating the concepts from the protocols above.

Start Start: Prepare Sensitive Biomolecule A Choose Mild Labeling Strategy Start->A B Option 1: Late-Stage Radiolabeling A->B For in vitro tracing C Option 2: Proximity Labeling A->C For interactome mapping D Option 3: Pre-stabilize Biomolecule A->D For storage/stress resistance E Perform Labeling/Stabilization under Mild Conditions B->E C->E D->E F Purify Labeled/Stabilized Product E->F G Validate Purity, Activity & Specific Activity F->G End End: Ready for Application G->End

FAQs and Troubleshooting Guide

  • Q: What are the biggest sources of failure when labeling sensitive proteins?

    • A: The most common issues are the use of harsh oxidizing agents and non-physiological reaction conditions (e.g., extreme pH) that denature the protein. Switching to mild, solid-phase oxidation reagents [1] or H₂O₂-independent enzymes [3] can dramatically improve success.
  • Q: How can I reduce high background in my proximity labeling experiments?

    • A: For TurboID, carefully optimize labeling time and biotin concentration to prevent overlabeling. A more effective approach is to shift from protein-level to peptide-level enrichment for mass spectrometry. This directly identifies the biotinylation site, drastically increasing specificity and reducing false positives [4].
  • Q: My protein is unstable and aggregates during labeling. What can I do?

    • A: Consider pre-stabilizing the protein prior to labeling. The peptide-based encapsulation technology [2] is a promising new approach that protects proteins from the stresses of handling and drying, which could be adapted as a pre-treatment step.

References

buffer system selection for DOTA-MAL radiolabeling

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions about DOTA-MAL radiolabeling:

Q: What is the primary advantage of using DOTA-MAL as a bifunctional chelator? A: DOTA-MAL (maleimido-mono-amide-DOTA) is a chemo-specific chelator that reacts selectively with free sulfhydryl groups (thiols) under mild conditions. Since free sulfhydryl groups are less common than amino or carboxylic acid groups in most biomolecules, this allows for highly site-specific conjugation, helping to preserve the biomolecule's bioactivity [1].

Q: What are the two main strategic approaches for radiolabeling with DOTA-MAL? A: There are two primary strategies, differing in the order of operations:

  • Post-Conjugation Labeling (Traditional Two-Step): The DOTA-MAL chelator is first conjugated to the biomolecule, and this conjugate is then labeled with Gallium-68.
  • Pre-Labeling (Novel Two-Step): The DOTA-MAL chelator is first radiolabeled with Gallium-68 to form 68Ga-DOTA-Mal. This complex is then conjugated to the sulfhydryl-containing biomolecule. This strategy avoids exposing sensitive biomolecules to the potentially harsh conditions (e.g., high temperature, low pH) of the radiolabeling step [1].

Q: Why is my radiochemical yield low or my product unstable? A: Low yield or instability can stem from several factors related to your buffer system and reaction conditions:

  • Incorrect pH for Radiolabeling: The initial complexation of 68Ga with the DOTA chelator typically requires an acidic environment (e.g., pH 3.5-5.5) for high efficiency and stability [1] [2].
  • Incorrect pH for Conjugation: The subsequent maleimide-thiol click reaction between 68Ga-DOTA-Mal and your biomolecule performs best under mild, slightly basic conditions (pH ~7.4-8.3) [1].
  • Insufficient Purity of 68Ga Eluate: The initial 68Ga eluted from the generator in HCl may contain metal impurities that compete with 68Ga for the chelator. Ensuring a high-purity 68Ga source is critical [3].
  • Incomplete Reduction of Disulfide Bonds: If your biomolecule requires reduction to expose free thiols, ensure the reducing agent (e.g., TCEP, DTT) is thoroughly removed before the conjugation step to avoid interfering with the maleimide-thiol reaction [1].

Troubleshooting Guide

Use the following flowchart to diagnose and resolve common experimental problems. The recommended solutions are based on optimized protocols from the search results.

G Start Start: Low Radiochemical Yield Q1 Was the ⁶⁸Ga labeling step performed at pH ~4-5.5 and 95°C for 10-20 min? Start->Q1 Q2 Was the maleimide-thiol conjugation performed at pH 7.4-8.3 and 37°C for 20 min? Q1->Q2 Yes A1 Adjust radiolabeling conditions. Use sodium acetate buffer (0.25 M, pH 4-5.5). Heat at 90-95°C for 10-20 min. Q1->A1 No Q3 Was the ⁶⁸Ga eluate pure and metal impurity-free? Q2->Q3 Yes A2 Adjust conjugation conditions. Use PBS buffer (0.2 M, pH 7.4-8.3). Incubate at 37°C for 20 min. Q2->A2 No Q4 Were reducing agents (TCEP/DTT) fully removed before conjugation? Q3->Q4 Yes A3 Ensure high-purity ⁶⁸Ga source. Pass eluate through a purification column if necessary. Q3->A3 No A4 Remove reducing agents before reaction. Use a desalting column (e.g., PD-10) post-reduction. Q4->A4 No General If all steps are correct and issues persist, check biomolecule integrity and consider increasing chelator-to-biomolecule ratio. Q4->General Yes

Experimental Protocols & Data

Here are the core methodologies and quantitative data from the literature to guide your experiments.

Detailed Protocol: Pre-Labeling Strategy with DOTA-MAL

This protocol, adapted from the search results, outlines the strategy where DOTA-MAL is radiolabeled before conjugation to the biomolecule [1].

1. Preparation of 68Ga-DOTA-Mal

  • Reagents: DOTA-MAL, 68GaCl3 (eluted in 0.05-0.1 M HCl), sodium acetate buffer (0.25 M, pH 5.5).
  • Procedure:
    • Dissolve 50 μg of DOTA-MAL in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5) in a reaction vial.
    • Add 2.4 mL of freshly eluted 68GaCl3.
    • Incubate the mixture for 10 minutes at 95°C with continuous stirring.
    • Pass the solution through a 0.22 μm sterile filter. The 68Ga-DOTA-Mal is now ready for the next step.

2. Conjugation to Biomolecule (e.g., RGD Peptide)

  • Reagents: Sulfhydryl-modified biomolecule (e.g., HS-RGD), TCEP, Phosphate Buffered Saline (PBS, pH 7.4), NaOH (0.5 M), PD-10 desalting column.
  • Procedure:
    • Reduction (if needed): To 400 μg of thiol-peptide in 0.1 mL PBS, add a 1.5-fold molar equivalent of TCEP. Incubate for 5 minutes at room temperature to ensure free sulfhydryl groups are available.
    • pH Adjustment: To the 68Ga-DOTA-Mal solution, add 75 μL of 20X concentrated PBS (0.2 M, pH 7.4). Adjust the final pH to 7.4–8.3 using 0.5 M NaOH.
    • Conjugation: Add the TCEP-reduced peptide directly to the pH-adjusted 68Ga-DOTA-Mal solution.
    • Incubate for 20 minutes at 37°C with continuous stirring.
    • Purification: Purify the final product (e.g., 68Ga-DOTA-RGD) using a pre-equilibrated PD-10 desalting column with PBS as the eluent.
Buffer System Comparison Table

The table below summarizes key buffer conditions for different radiolabeling and conjugation steps, based on protocols for DOTA-MAL and the similar chelator DOTA [1] [2].

Reaction Step Optimal Buffer pH Temperature Time Key Function
⁶⁸Ga Chelation Sodium Acetate (0.25 M) 4.0 - 5.5 90 - 95 °C 10 - 20 min Efficient & stable 68Ga complex formation with DOTA [1] [2].
Maleimide-Thiol Conjugation Phosphate Buffered Saline (PBS, 0.2 M) 7.4 - 8.3 37 °C 20 min Efficient "click" conjugation under mild conditions to preserve bioactivity [1].
Biomolecule Reduction Phosphate Buffered Saline (PBS) or HEPES 7.4 - 8.3 Room Temp. 5 - 90 min Reduces disulfide bonds to expose free thiols for conjugation (time varies by agent) [1].

Pro-Tips for Success

  • Quality of 68Ga: The initial purity of your 68Ga eluate is paramount. Metal impurities can significantly reduce labeling efficiency. If using an in-house generator, follow manufacturer guidelines for elution and maintenance [3].
  • Biomolecule Handling: Be mindful of your biomolecule's stability. The pre-labeling strategy was developed specifically to avoid exposing delicate proteins and peptides to high temperatures and low pH, thereby protecting their biological activity [1].
  • Spacer Use: If you experience steric hindrance that reduces the binding affinity of your final radiopharmaceutical, consider incorporating a spacer (like 6-aminohexanoic acid, Ahx) between the DOTA chelator and the targeting peptide. This can improve tumor targeting by providing better accessibility [4].

References

troubleshooting low molar activity 68Ga-DOTA-MAL

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Molar Activity and Its Importance

For radiotracers targeting saturable binding sites, high molar activity (Am) is critical. It represents the amount of radioactivity per mole of the radiolabeled compound, directly influencing imaging quality and safety [1].

  • Definition: Molar Activity (Am) = Activity (GBq) / total moles of compound (μmol) [1].
  • Impact of Low Am: Excess unlabeled ("cold") compound competes for target binding sites, potentially leading to poor image contrast, altered pharmacokinetics, or even pharmacological effects [1].

Troubleshooting Low Molar Activity

Low Am is often caused by the presence of excess non-radioactive compounds that compete with the radiolabeling reaction. The table below summarizes common culprits and their solutions.

Problem Area Specific Cause Troubleshooting Action
Precursor High mass of DOTA-MAL precursor Optimize and use the minimum effective precursor mass [2] [1].
Metallic Impurities Metal ions (e.g., Zn²⁺, Fe³⁺) in buffers or reagents compete for DOTA chelation [1]. Use high-purity, metal-free reagents and water. Employ chelator-purified buffers.
Radiolabeling Reaction Suboptimal reaction conditions (pH, temperature, time). Adjust pH to 4-5; ensure adequate heating (95°C for 10 min is a common starting point) [2].
Radiogallium Source Low starting activity or presence of competing ions from generator eluate. Ensure generator is properly maintained and eluted. Pre-purify eluate if necessary [3].

Experimental Protocol for 68Ga-DOTA-MAL Conjugation

This protocol outlines a two-step strategy where DOTA-MAL is first radiolabeled with ⁶⁸Ga, and then conjugated to a sulfhydryl-containing biomolecule. This protects the biomolecule from harsh labeling conditions [2].

workflow 68Ga-DOTA-MAL Two-Step Labeling Workflow start Start Synthesis step1 1. Label Chelator Mix DOTA-MAL with ⁶⁸Ga in NaOAc buffer Incubate at 95°C for 10 min start->step1 step2 2. Purify Intermediate Pass reaction mixture through a 0.22µm filter step1->step2 step3 3. Adjust pH Add PBS and 0.5M NaOH to adjust pH to 7.4-8.3 step2->step3 step4 4. Conjugate to Biomolecule Add TCEP-reduced sulfhydryl biomolecule Incubate at 37°C for 20 min step3->step4 step5 5. Purify Final Tracer Use pre-equilibrated PD-10 desalting column step4->step5 end Final Product [⁶⁸Ga]Ga-DOTA-Biomolecule step5->end qc Quality Control (Radio-HPLC, TLC) end->qc

Step 1: Preparation of [⁶⁸Ga]Ga-DOTA-MAL Intermediate [2]
  • Reagents: 50 µg DOTA-MAL, 0.6 mL NaOAc buffer (0.25 M, pH 5.5), freshly eluted ⁶⁸GaCl₃.
  • Procedure:
    • Dissolve DOTA-MAL in NaOAc buffer in a reaction vial.
    • Add ⁶⁸GaCl₃ solution.
    • Incubate for 10 minutes at 95°C with continuous stirring.
    • After incubation, pass the mixture through a 0.22 µm sterile filter. The intermediate can be stored temporarily for the next step.
Step 2: Conjugation to Sulfhydryl-containing Biomolecule (e.g., RGD Peptide) [2]
  • Reagents: [⁶⁸Ga]Ga-DOTA-MAL (from Step 1), sulfhydryl-modified biomolecule (e.g., 400 µg thiol-RGD), TCEP, PBS, NaOH.
  • Procedure:
    • Reduce the Biomolecule: Incubate the thiol-biomolecule with a 1.5-fold molar excess of TCEP in PBS (pH 7.4) for 5 minutes at room temperature to ensure free sulfhydryl groups.
    • Adjust pH: Add 20x PBS and 0.5 M NaOH to the [⁶⁸Ga]Ga-DOTA-MAL solution to adjust the pH to 7.4–8.3, which is optimal for the maleimide-thiol reaction.
    • Conjugate: Add the TCEP-reduced biomolecule directly to the pH-adjusted [⁶⁸Ga]Ga-DOTA-MAL solution. Incubate for 20 minutes at 37°C with continuous stirring.
    • Purify: Purify the final product using a pre-equilibrated PD-10 desalting column, using PBS as the eluent.

Pro Tips for Success

  • Monitor Key Parameters: Use real-time monitoring of time, temperature, and radioactivity during automated synthesis for consistent results [4].
  • Validate with Quality Control: Ensure your final product meets quality requirements by testing for Radiochemical Purity (RCP, ideally >98%) and stability [4].
  • Consider Alternative Chelators: If heating remains an issue for your biomolecule, explore chelators like DATA5m or NOTA that allow efficient ⁶⁸Ga labeling at room temperature or lower temperatures (e.g., 50°C) [5].

References

DOTA-MAL vs NOTA for 68Ga labeling efficiency

Author: Smolecule Technical Support Team. Date: February 2026

DOTA vs. NOTA: A Comparative Overview

Feature NOTA DOTA
Optimal Labeling Temperature Room Temperature [1] [2] 50-60 °C [1] [2] [3]
Optimal Labeling Time ~5 minutes [1] [2] ~15-20 minutes [1] [2] [3]
Final Radiochemical Purity (RCP) >98% [1] [2] >95% [1] [3]
Complexation Kinetics Rapid at room temperature [1] [2] [4] Slower, requires heating [4]
Theranostic Potential Primarily for diagnostics [1] [2] Suitable for diagnostics and therapy (e.g., with ¹⁷⁷Lu, ¹⁶¹Tb) [1] [2]
In Vivo Profile (Kidney Uptake) Higher [1] [2] Twofold lower, potentially better for imaging contrast and dosimetry [1] [2]

Experimental Workflows for DOTA and NOTA

The methodologies from the cited studies provide reliable protocols for conjugating and radiolabeling with these chelators.

  • Conjugation to Biomolecules: The studies used the isothiocyanate derivatives p-SCN-Bn-NOTA and p-SCN-Bn-DOTA for conjugation [1] [2]. The typical protocol involves:
    • Buffer-exchanging the protein (e.g., an sdAb) into a 0.5 M sodium carbonate buffer at pH 9.0.
    • Adding a 20- to 50-fold molar excess of the chelator.
    • Incubating the reaction mixture for 3 hours at 25°C under stirring.
    • Purifying the conjugate via size exclusion chromatography (SEC) and confirming the chelator-to-protein ratio using mass spectrometry [1] [2].
  • Radiolabeling with ⁶⁸Ga: The general procedure involves mixing the conjugated precursor with the eluted [⁶⁸Ga]GaCl₃ and a sodium acetate buffer to achieve the optimal pH, followed by incubation under specific conditions [1] [3].
    • For NOTA conjugates: The labeling is performed at room temperature for 5 minutes [1] [2].
    • For DOTA conjugates: The labeling requires heating at 50-60°C for 15-20 minutes [1] [2] [3].
  • Quality Control: Radiochemical purity is typically determined using methods like radio-instant thin-layer chromatography (radio-ITLC) or radio-HPLC [1] [3].

The following diagram illustrates the two primary radiolabeling workflows:

Start Start: Chelator-Biomolecule Conjugate Buffer Add NaOAc Buffer Start->Buffer Gallium Add [⁶⁸Ga]GaCl₃ Buffer->Gallium NOTA Incubate at Room Temp (5 min) Gallium->NOTA NOTA Conjugate DOTA Incubate at 60°C (15 min) Gallium->DOTA DOTA Conjugate Quality Quality Control (Radio-ITLC/HPLC) NOTA->Quality DOTA->Quality End Final ⁶⁸Ga-Radiopharmaceutical Quality->End

The Role of DOTA-MAL

While direct efficiency data is missing, DOTA-MAL is recognized for enabling a site-specific conjugation strategy. Its maleimide group reacts with free sulfhydryl (thiol) groups on biomolecules, which are less common than amine groups, allowing for more controlled conjugation [5].

An alternative two-step, pre-labeling method can be used with DOTA-MAL to protect sensitive biomolecules from harsh labeling conditions:

  • Pre-labeling: The DOTA-MAL chelator is first radiolabeled with ⁶⁸Ga at high temperature (95°C for 10 min) in an acidic buffer [5].
  • Conjugation: The pH of the resulting [⁶⁸Ga]Ga-DOTA-MAL solution is adjusted to neutral (7.4-8.3), and it is then reacted with a thiol-containing biomolecule at 37°C for 20 minutes [5].

Conclusion and Research Considerations

To summarize for your guide:

  • For simplicity and speed in research settings, NOTA is often the preferred choice for ⁶⁸Ga diagnostics due to its room-temperature labeling [1] [2].
  • For a theranostic approach where the same agent might later be used with a therapeutic radionuclide, DOTA is the established choice, despite requiring heating for ⁶⁸Ga [1] [2].
  • DOTA-MAL is a key tool when site-specific conjugation to a cysteine residue is critical, and it can be used with either the standard or the pre-labeling method to accommodate the stability of the biological vector [5].

References

stability comparison 68Ga-DOTA-MAL vs other chelators

Author: Smolecule Technical Support Team. Date: February 2026

Chelator Comparison Overview

Chelator Key Feature / Strategy Primary Advantage Key Experimental Evidence
68Ga-DOTA-MAL Pre-labeling strategy; binds to sulfhydryl groups Site-specific conjugation under mild conditions (pH 8.0, room temperature), preserving bioactivity of delicate molecules [1] [2] Successful labeling of RGD, folate, and BSA; maintained biological properties of tracers [1]
DOTA "Gold standard" for various radiometals Versatile chelator for diagnostic and therapeutic isotopes (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) [1] Used in validated clinical tracers (e.g., [⁶⁸Ga]Ga-DOTA-Siglec-9, [⁶⁸Ga]Ga-DOTA-EMP-100) [3] [4]
NOTA Prefers smaller ions like Ga³⁺ Efficient Ga³⁺ labeling at lower temperatures than DOTA [1] Commonly mentioned as an alternative for gallium-68 labeling [1]

A critical finding from the search is that the stability benefit of 68Ga-DOTA-MAL comes from its innovative "pre-labeling" protocol. Conventional methods first conjugate the chelator to the biomolecule, which is then subjected to the harsh conditions (high temperature, low pH) required for 68Ga labeling, potentially damaging the biomolecule [1].

68Ga-DOTA-MAL reverses this process:

  • The DOTA-MAL chelator is first labeled with 68Ga under optimal conditions for metal complexation.
  • The resulting 68Ga-DOTA-MAL complex is then conjugated to the biomolecule via its maleimide group, which selectively reacts with sulfhydryl groups under mild, bioactivity-friendly conditions (room temperature, pH 7.4-8.3) [1].

The diagram below illustrates this key difference in the experimental workflow.

cluster_conventional Conventional Two-Step Method cluster_DOTAMAL 68Ga-DOTA-MAL Pre-Labeling Method A Biomolecule B Chelator Conjugation (Mild Conditions) A->B C Biomolecule-Chelator B->C D Radiolabeling with ⁶⁸Ga (Harsh Conditions: High Temp, Low pH) C->D E Final Radiolabeled Biomolecule D->E F DOTA-MAL Chelator G Pre-Labeling with ⁶⁸Ga (Optimized Conditions) F->G H ⁶⁸Ga-DOTA-MAL Complex G->H I Site-Specific Conjugation (Mild Conditions: pH 8.0, RT) H->I J Final Radiolabeled Biomolecule I->J Harsh Risk of Biomolecule Damage Harsh->D Preserved Bioactivity Preserved Preserved->I

Detailed Experimental Protocols

The methods below are compiled from the search results to illustrate how the stability of 68Ga-DOTA-MAL and related tracers is evaluated.

1. Preparation of 68Ga-DOTA-MAL and Conjugation [1]

  • Synthesis of 68Ga-DOTA-MAL: 50 μg of DOTA-MAL was dissolved in 0.6 mL of sodium acetate buffer (0.25 M, pH 5.5) and added to 2.4 mL of eluted 68GaCl3. The mixture was incubated for 10 minutes at 95°C.
  • Conjugation to Biomolecule: The pH of the 68Ga-DOTA-MAL solution was adjusted to 7.4–8.3. A TCEP-reduced sulfhydryl-containing biomolecule (e.g., RGD peptide) was added and the solution was incubated for 20 minutes at 37°C.
  • Purification and Analysis: The final product (e.g., 68Ga-DOTA-RGD) was purified using a PD-10 desalting column. Quality control was performed using radio-HPLC and radio-TLC to determine radiochemical purity and stability.

2. Validation of a Clinical-Grade DOTA-Based Tracer [3] A study on [⁶⁸Ga]Ga-DOTA-Siglec-9 provides a benchmark for rigorous validation of a DOTA-conjugated tracer, though it does not use the MAL strategy.

  • Radiosynthesis: Optimized using a fully automated module with a GMP-grade 68Ge/68Ga generator.
  • Quality Control:
    • Radiochemical Purity (RCP): Analyzed by Radio-UV-HPLC and TLC. The study achieved RCP > 99.4%.
    • Radiochemical Yield (RY): Consistently around 56%.
    • Molar Activity (Am): Approximately 20 GBq/μmol.
    • Stability Testing: The final product was tested over 3 hours at room temperature to ensure stability in RCP, pH, and sterility, meeting European Pharmacopoeia requirements.

Key Insights for Researchers

  • Strategic Selection: The choice of chelator is highly dependent on the target biomolecule. 68Ga-DOTA-MAL is uniquely suited for sulfhydryl-containing biomolecules that are sensitive to heat or acidic environments.
  • Stability Beyond Metal Binding: For 68Ga-DOTA-MAL, "stability" often refers to the integrity and function of the final bioconjugate, not just the 68Ga-DOTA bond. Its primary advantage is preserving the biomolecule's function [1].
  • Established Alternatives: For projects where the biomolecule is robust, or where site-specific conjugation to thiols is not needed, traditional DOTA and NOTA remain highly effective and widely validated chelators [3] [4] [5].

References

Maleimide-Based ⁶⁸Ga Tracers: Applications & Biodistribution

Author: Smolecule Technical Support Team. Date: February 2026

Tracer Name Primary Application / Target Key Biodistribution Findings (Organ Uptake) Key Experimental Model
⁶⁸Ga-DOTA-MAL (used for ⁶⁸Ga-DOTA-RGD, -FA, -BSA) [1] Versatile platform for sulfhydryl-modified biomolecules (RGD, Folate, BSA) Varies with the conjugated biomolecule. The study focuses on the labeling strategy's success rather than a standardized biodistribution profile. [1] In vitro binding assays and various animal models specific to the conjugated biomolecule. [1]

| ⁶⁸Ga-DM (⁶⁸Ga-DOTA-Maleimide) [2] | In vivo albumin binding for blood pool imaging | High Uptake: Blood, Kidneys (early), Liver. Kinetics: Very long blood half-life (~190 min). Rapid renal clearance of unbound tracer. [2] | Healthy mice and rat models of bleeding/lymphatic inflammation. [2] | | DOTA-Mal₄ (precursor for ⁶⁸Ga-RGD tetramer) [3] | Precursor for multimeric RGD peptides targeting integrin αvβ3 | The reported biodistribution is for the final ⁶⁸Ga-RGD tetramer, not the maleimide precursor itself. The tetramer showed uptake in tumors and was compared to a bombesin tracer. [3] | AR42J tumor-bearing nude rats. [3] |

Detailed Experimental Data and Protocols

The following sections provide deeper detail from the most relevant studies, including quantitative data and methodologies, which can serve as a basis for your comparison.

Study: ⁶⁸Ga-Labeled Maleimide for Blood Pool and Lymph PET Imaging [2]

This study provides a comprehensive biodistribution profile for ⁶⁸Ga-DM in healthy mice.

  • Radiochemistry: ⁶⁸Ga-DM was prepared with a high radiochemical yield (>90%) and purity (>99%). The molar activity was 249.60 ± 68.50 GBq/μmol, and the LogP was -3.15 ± 0.08, indicating high hydrophilicity. [2]
  • In Vitro Binding: The tracer showed efficient and rapid binding to albumin in vitro, with a bound fraction of over 70% within 30-60 minutes. The binding was a second-order reaction with a rate constant of 3.69 mol⁻¹·dm³·s⁻¹. [2]
  • Biodistribution Protocol: The tracer was administered intravenously to healthy mice (n=5 per time point). Organs were harvested at 2, 5, 30, 60, 120, and 180 minutes post-injection. Radioactivity was measured with a gamma counter and expressed as percentage of injected dose per gram of tissue (%ID/g). [2]
  • Key Quantitative Biodistribution Data (%ID/g, mean ± SD) for ⁶⁸Ga-DM [2]:
    • Blood: 22.22 ± 1.34 (2 min) -> 7.47 ± 0.65 (180 min)
    • Kidneys: 46.61 ± 10.71 (2 min) -> 2.85 ± 0.70 (180 min)
    • Liver: 5.90 ± 0.36 (2 min) -> 2.11 ± 0.18 (180 min)
    • Lungs: 19.27 ± 2.62 (2 min) -> 2.79 ± 0.28 (180 min)
Study: Exploration of ⁶⁸Ga-DOTA-MAL as a Versatile Vehicle [1]

This study focuses on a novel two-step labeling strategy using DOTA-MAL as a key reagent.

  • Core Concept: The traditional method first conjugates DOTA-MAL to a biomolecule and then labels it with ⁶⁸Ga under harsh conditions (high temperature, acidic pH). This new strategy first labels DOTA-MAL with ⁶⁸Ga, and then conjugates the resulting ⁶⁸Ga-DOTA-MAL to sulfhydryl-containing biomolecules under mild conditions (pH 8.0, room temperature), preserving bioactivity. [1]
  • Experimental Protocol:
    • Preparation of ⁶⁸Ga-DOTA-MAL: 50 μg DOTA-MAL in NaOAc buffer (pH 5.5) was reacted with ⁶⁸GaCl₃ for 10 min at 95°C. [1]
    • Conjugation to Biomolecules: The pH of the ⁶⁸Ga-DOTA-MAL solution was adjusted to 7.4-8.3. It was then reacted with TCEP-reduced, sulfhydryl-modified RGD peptide, folate, or BSA for 20 min at 37°C. [1]
    • Purification: The final tracers (⁶⁸Ga-DOTA-RGD, etc.) were purified using a PD-10 desalting column. [1]
  • Findings: The strategy successfully produced three different tracers, which retained their biological activity and targeting specificity in subsequent experiments. The study validates the maleimide-based platform rather than providing a comparative biodistribution. [1]

Experimental Workflow for Maleimide-Based Tracers

The following diagram illustrates the core two-step strategy employed for creating targeted tracers, as described in the research [1].

G A Step 1: Radiolabeling (68Ga + DOTA-Mal) B Step 2: Conjugation (68Ga-DOTA-Mal + SH-Biomolecule) A->B  Intermediate  68Ga-DOTA-Mal C Final Tracer (68Ga-DOTA-Biomolecule) B->C D Chelator: DOTA-Mal Precursor D->A E Biomolecule with Free Thiol (SH) Group E->B F Harsh Conditions High Temperature (95°C) Acidic pH F->A G Mild Conditions Room Temperature / 37°C Neutral pH (7.4-8.3) G->B

Interpretation and Research Considerations

  • Different Tracers, Different Distributions: The biodistribution is dominated by the final tracer's biological target, not the maleimide linker. ⁶⁸Ga-DM targets blood albumin, while ⁶⁸Ga-DOTA-RGD targets integrins in tumors [1] [2].
  • Strategy Over Comparison: The available literature highlights the maleimide group's utility as a versatile tool for site-specific labeling under mild conditions [1], rather than comparing different maleimide-based structures.
  • Research Gap: A true, controlled comparison of different maleimide-chelator constructs (e.g., DOTA-Mal vs. NODAGA-Mal) labeled with ⁶⁸Ga and their direct impact on biodistribution is an area for future research.

References

tumor targeting efficiency DOTA-MAL vs other chelators

Author: Smolecule Technical Support Team. Date: February 2026

Chelator Comparison at a Glance

Targeting Construct & Radionuclide Compared Chelators Key Finding Related to Tumor Targeting Citation

| PSMA-3Q (Prostate Cancer) / Copper-64 (64Cu) | DOTA vs. NOTA | DOTA: Significantly better tumor retention at 24 hours post-injection. NOTA: Similar early tumor uptake, but lower liver uptake (improves image contrast). | [1] | | Anti-Mesothelin sdAb A1-His / Gallium-68 (68Ga) | DOTA vs. NOTA | DOTA: Twofold lower kidney uptake, improving imaging contrast and reducing renal radiation dose. NOTA: Enabled faster, room-temperature radiolabeling. | [2] | | RGD Peptide Multimers (Integrin Targeting) / Copper-64 (64Cu) | DOTA as a multimeric platform | Multimerization (DOTA conjugated to 2-3 RGD peptides) significantly improved tumor uptake compared to the monomer. The dimeric version showed the highest uptake. | [3] |

Experimental Insights and Protocols

The comparative data comes from well-established preclinical experiments. Here are the methodologies commonly used to generate such findings:

  • Conjugation and Radiolabeling: Studies typically conjugate the chelator (e.g., p-SCN-Bn-DOTA or p-SCN-Bn-NOTA) to the targeting biomolecule (like the A1-His sdAb or PSMA-3Q) via lysine residues in a carbonate buffer (pH 9.0) [2]. Radiolabeling with isotopes like 68Ga or 64Cu is then performed, with conditions optimized for each chelator (e.g., room temperature for NOTA vs. higher temperatures for DOTA) [1] [2].

  • In Vitro Stability and Binding assays: The stability of the radiolabeled compound is validated in mouse serum and human blood [2]. Specific binding is confirmed through competitive cell-binding assays against a known high-affinity ligand (e.g., 125I-echistatin for RGD peptides) [3].

  • In Vivo Biodistribution and Imaging: The critical data on tumor targeting is obtained from:

    • Biodistribution Studies: Quantitative measurement of radioactivity in tumors and organs (like liver and kidneys) at various time points post-injection in tumor-bearing mice [1] [2].
    • PET/CT or MicroPET Imaging: Non-invasive visualization and quantification of tumor uptake and overall biodistribution [1] [3].

Key Considerations for Chelator Selection

The data shows that there is no single "best" chelator; the choice involves trade-offs depending on the application.

  • Theranostic Potential: DOTA is the preferred choice for theranostic applications because it can stably complex a wide range of diagnostic AND therapeutic radiometals (e.g., 68Ga for imaging and 177Lu for therapy) [2]. NOTA is primarily used for diagnostic isotopes like 68Ga.
  • Labeling Conditions: NOTA allows for faster, milder labeling conditions (room temperature), which can be crucial for heat-sensitive biomolecules [2]. DOTA often requires heating.
  • Off-Target Uptake: Reduced liver (with NOTA) [1] or kidney (with DOTA) [2] accumulation can significantly improve target-to-background ratios for imaging or reduce toxicity for therapy.

Workflow for Radiolabeling with DOTA-MAL

The following diagram illustrates the specific two-step strategy for using DOTA-MAL, which prioritizes preserving the bioactivity of sensitive targeting molecules by radiolabeling the chelator first [4] [5]:

Start Start Step1 Step 1: Pre-label DOTA-MAL with Gallium-68 (⁶⁸Ga) Start->Step1 Step2 Step 2: Conjugate ⁶⁸Ga-DOTA-MAL to Thiol-containing Biomolecule Step1->Step2 Cond1 Condition: pH 5.5, 95°C, 10 min Step1->Cond1 End Final Radioligand: ⁶⁸Ga-DOTA-Biomolecule Step2->End Cond2 Condition: pH 7.4-8.3, 37°C, 20 min Step2->Cond2 Advantage Advantage: Harsh radiolabeling conditions do not damage the sensitive biomolecule. Step2->Advantage

References

kinetic stability 68Ga-DOTA-MAL vs AAZTA conjugates

Author: Smolecule Technical Support Team. Date: February 2026

AAZTA5 vs. DOTA: Chelator Performance Comparison

Feature AAZTA5 Conjugates DOTA Conjugates
Optimal Labeling Temp. Room temperature [1] [2] ~95°C [1]
Optimal Labeling Time < 5 minutes [1] [3] Typically 15-30 minutes
68Ga Complex Stability (2h) Medium stability (some degradation in human serum, PBS, EDTA/DTPA) [1] Generally very high stability (inferred as the benchmark)
177Lu Complex Stability Very high stability (stable over 1 day) [1] Requires high temp. labeling, but very stable once formed [1]
44Sc Complex Stability Excellent stability (stable over 8h) [1] Requires high temp. labeling, but stable once formed [1]
In Vitro Binding/Internalization Comparable to DOTA analogues (no negative impact) [1] [3] Benchmark for high performance [1]
Key Advantage Fast, mild labeling; versatile for heat-sensitive biomolecules [2] Exceptional in vivo stability; well-established theranostic profile [4] [5]

Supporting Experimental Data and Protocols

The data in the table above is primarily derived from specific, comparable experiments. Here are the key methodologies and findings:

  • Source Compound (PSMA-617): A pivotal study directly compared AAZTA5-PSMA-617 with DOTA-PSMA-617, using the same targeting backbone [1].
  • Radiolabeling Protocol: AAZTA5-PSMA-617 achieved quantitative radiolabeling (>99%) with 68Ga, 44Sc, and 177Lu in less than 5 minutes at room temperature [1]. In contrast, radiolabeling of DOTA-conjugated analogs requires approximately 95°C [1].
  • Stability Assessment: The stability of the radiolabeled complexes was tested by incubation in human serum, PBS buffer, and competing chelator solutions (EDTA/DTPA) [1].
    • 68Ga-AAZTA5-PSMA-617 showed some degradation over 2 hours.
    • The 44Sc and 177Lu complexes with AAZTA5 were stable at 2 hours and remained so over 8 hours and 1 day, respectively [1].
  • In Vitro Performance: Binding affinity and internalization studies on PSMA-positive LNCaP cells showed that the AAZTA5 conjugates performed comparably to their DOTA-labeled counterparts, indicating that changing the chelator did not impair the molecule's ability to target the cancer cells [1].

Similar successful room-temperature labeling and high affinity were demonstrated for an AAZTA5-conjugated Gastrin Releasing Peptide Receptor (GRPr) antagonist [3].

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a side-by-side comparison of chelator performance, as conducted in the cited studies:

G cluster_B Radiolabeling Parameters cluster_CD Key Performance Metrics Start Start: Select Target Vector (e.g., PSMA-617, FAPI-46) A Conjugate with Different Chelators Start->A B Radiolabeling A->B C In Vitro Evaluation B->C D Stability Assessment B->D B1 Temperature (AAZTA: RT vs DOTA: 95°C) B->B1 B2 Time (AAZTA: <5 min vs DOTA: >15 min) B->B2 E Data Analysis & Comparison C->E C1 Binding Affinity (Ki) C->C1 C2 Cellular Internalization C->C2 D->E D1 Serum Stability D->D1 D2 Challenge vs. Competing Agents D->D2

Key Takeaways for Research and Development

  • AAZTA's primary advantage is its operational utility. The ability to achieve fast, quantitative radiolabeling at room temperature is a significant benefit. This is particularly valuable for labeling thermally sensitive biomolecules like proteins and antibody fragments, which can denature at the high temperatures required for DOTA complexation [2] [4].
  • DOTA remains the benchmark for in vivo stability. The macrocyclic structure of DOTA forms complexes with exceptional kinetic inertness, which is crucial for preventing the release of the radiometal in the bloodstream and ensuring high image contrast and low background in diagnostic applications [4] [5].
  • Stability is radiometal-dependent. While 68Ga complexes with AAZTA show acceptable stability for the short half-life of the isotope (68 minutes), the stability of its complexes with therapeutic isotopes like 177Lu, which has a longer half-life (6.7 days), is even more critical and appears to be very high with AAZTA5 [1].
  • Choose AAZTA for rapid, mild labeling and when working with heat-sensitive targeting vectors.
  • Choose DOTA for its proven, exceptional in vivo stability and extensive historical data, especially for theranostic pairs.

References

×

XLogP3

-11.7

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

5

Exact Mass

598.25985605 Da

Monoisotopic Mass

598.25985605 Da

Heavy Atom Count

42

Dates

Last modified: 11-23-2023

Explore Compound Types